molecular formula C9H7NOS B3215158 2-(Thiophen-3-yl)pyridin-4(1H)-one CAS No. 1159814-55-7

2-(Thiophen-3-yl)pyridin-4(1H)-one

カタログ番号: B3215158
CAS番号: 1159814-55-7
分子量: 177.22 g/mol
InChIキー: BCAZVLNCYOKEIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(Thiophen-3-yl)pyridin-4(1H)-one is a high-purity heterocyclic compound supplied for research and further manufacturing use. This molecule features a pyridin-4(1H)-one scaffold linked to a thiophene ring, a structural motif of significant interest in medicinal chemistry and materials science. Researchers utilize this compound as a key synthetic intermediate or building block in the development of novel pharmaceutical candidates and functional materials. Applications: This compound is primarily used in research settings, including: (1) as a precursor in the synthesis of complex heterocyclic systems for biological activity screening; (2) in materials science research for the development of organic electronic components. Research Value: The integration of pyridine and thiophene rings in a single molecule offers researchers a versatile scaffold for structure-activity relationship (SAR) studies and for creating compounds with tailored properties. Handling & Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This product is for laboratory and research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

2-thiophen-3-yl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-1-3-10-9(5-8)7-2-4-12-6-7/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAZVLNCYOKEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671703
Record name 2-(Thiophen-3-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159814-55-7
Record name 2-(Thiophen-3-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 2-(Thiophen-3-yl)pyridin-4(1H)-one: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties and characterization of the heterocyclic compound 2-(Thiophen-3-yl)pyridin-4(1H)-one. While this specific molecule is a subject of research interest, detailed experimental data is not extensively available in public literature. Therefore, this document synthesizes information from analogous structures and the fundamental principles of organic chemistry to present a predictive yet scientifically grounded profile. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by outlining expected synthetic routes, physicochemical parameters, and a full suite of analytical characterization techniques.

Introduction and Scientific Context

The fusion of pyridine and thiophene rings in a single molecular entity has garnered considerable attention in medicinal chemistry. Pyridine and its derivatives are integral scaffolds in numerous pharmaceuticals, owing to their ability to engage in hydrogen bonding and other crucial intermolecular interactions with biological targets.[1] Similarly, thiophene-containing compounds exhibit a wide array of biological activities.[2] The pyridin-4(1H)-one tautomer is a key pharmacophore, with structural studies indicating that the keto-form is generally favored in both solid and liquid states.[3] The combination of these two heterocycles in 2-(Thiophen-3-yl)pyridin-4(1H)-one presents a molecule with significant potential for biological activity, making its synthesis and characterization a pertinent goal for drug discovery programs.

Proposed Synthesis Pathway

The synthesis of 2-aryl-pyridin-4(1H)-ones can be achieved through several established synthetic strategies. A common and effective method involves the cyclocondensation of a β-dicarbonyl compound with an amine. For the synthesis of 2-(Thiophen-3-yl)pyridin-4(1H)-one, a plausible route would involve the reaction of a 1-(thiophen-3-yl)-3-substituted-1,3-propanedione with ammonia or an ammonia equivalent.

Synthesis_Pathway reagent1 Thiophene-3-carbonyl chloride intermediate1 1-(Thiophen-3-yl)butane-1,3-dione reagent1->intermediate1 Claisen Condensation reagent2 Enolate of acetone reagent2->intermediate1 product 2-(Thiophen-3-yl)pyridin-4(1H)-one intermediate1->product Cyclocondensation reagent3 Ammonia (NH3) reagent3->product

Figure 1: A proposed synthetic workflow for 2-(Thiophen-3-yl)pyridin-4(1H)-one, highlighting key reaction types.

An alternative and often high-yielding approach is the conversion of a corresponding 4-pyrone. This involves the synthesis of 2-(thiophen-3-yl)-4H-pyran-4-one, which can then be reacted with an amine source to replace the oxygen heteroatom with nitrogen, yielding the desired pyridin-4(1H)-one.[4]

Experimental Protocol: Cyclocondensation Approach
  • Preparation of the β-Diketone: To a solution of sodium ethoxide in anhydrous ethanol, slowly add an equimolar mixture of ethyl 3-thiophenecarboxylate and acetone. The reaction mixture is stirred at room temperature and then refluxed to drive the Claisen condensation to completion. After cooling, the mixture is acidified to yield the crude 1-(thiophen-3-yl)butane-1,3-dione.

  • Cyclization: The crude β-diketone is dissolved in a suitable solvent, such as ethanol, and treated with a source of ammonia, like ammonium acetate. The mixture is heated to reflux.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to afford the target compound, 2-(Thiophen-3-yl)pyridin-4(1H)-one.

Physicochemical Properties (Predicted)

The physicochemical properties of 2-(Thiophen-3-yl)pyridin-4(1H)-one are predicted based on the properties of its parent heterocycles, pyridin-4(1H)-one and thiophene.

PropertyPredicted ValueRationale/Reference
Molecular Formula C₉H₇NOSBased on molecular structure
Molecular Weight 177.23 g/mol Calculated from the molecular formula
Melting Point 150-160 °CThe parent 4-pyridone has a melting point of 150-151 °C.[5] The thiophene substituent is expected to slightly increase the melting point due to increased molecular weight and potential for altered crystal packing.
Boiling Point > 300 °CThe parent 4-pyridone has a high boiling point (230-235 °C at 12 mmHg).[5] The addition of the thiophene ring will further increase the boiling point.
pKa ~3-4 and ~10-11The pyridin-4(1H)-one scaffold has two potential sites for protonation/deprotonation. The pyridine nitrogen will have a pKa in the acidic range, while the N-H proton will have a pKa in the basic range, similar to the parent 4-pyridone.[5]
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The pyridinone moiety imparts some polarity and hydrogen bonding capability, while the thiophene ring increases lipophilicity.
Appearance Off-white to pale yellow solidBased on the appearance of similar pyridinone derivatives.[6]

Spectroscopic and Analytical Characterization (Predicted)

A comprehensive characterization of 2-(Thiophen-3-yl)pyridin-4(1H)-one would involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 2-(Thiophen-3-yl)pyridin-4(1H)-one in a solvent like DMSO-d₆ are outlined below.

¹H NMR Spectroscopy:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH (Pyridinone) 11.0 - 12.0broad singlet-
H-6 (Pyridinone) ~7.8doublet~6.0
H-5 (Pyridinone) ~6.4doublet of doublets~6.0, ~2.0
H-3 (Pyridinone) ~6.3doublet~2.0
H-2 (Thiophene) ~7.9doublet of doublets~3.0, ~1.5
H-5 (Thiophene) ~7.6doublet of doublets~5.0, ~3.0
H-4 (Thiophene) ~7.4doublet of doublets~5.0, ~1.5

¹³C NMR Spectroscopy:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (Pyridinone, C=O) ~175
C-2 (Pyridinone) ~150
C-6 (Pyridinone) ~140
C-3' (Thiophene, ipso) ~138
C-5 (Pyridinone) ~118
C-3 (Pyridinone) ~110
C-2' (Thiophene) ~128
C-5' (Thiophene) ~127
C-4' (Thiophene) ~124

Rationale for Predictions: The chemical shifts for the pyridin-4(1H)-one ring are based on published data for the parent compound and its derivatives.[3] The presence of the electron-donating nitrogen lone pair delocalized into the ring influences the shielding of the ring protons.[3] The chemical shifts for the thiophene ring are predicted based on the known values for 3-substituted thiophenes.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 2-(Thiophen-3-yl)pyridin-4(1H)-one are listed below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch 3300 - 3100Medium, broad
C-H Stretch (Aromatic) 3100 - 3000Medium to weak
C=O Stretch (Amide) 1650 - 1630Strong, sharp
C=C Stretch (Aromatic) 1600 - 1450Medium to strong
C-N Stretch 1350 - 1200Medium
C-S Stretch 800 - 600Weak to medium

Rationale for Predictions: The characteristic strong carbonyl absorption of the pyridin-4(1H)-one is expected in the region of 1650-1630 cm⁻¹.[3] The broad N-H stretch is also a key indicator of the pyridinone tautomer. The aromatic C-H and C=C stretching vibrations will be present due to both the pyridine and thiophene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(Thiophen-3-yl)pyridin-4(1H)-one, the following is expected:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (177.23).

  • Key Fragmentation Pathways: Common fragmentation patterns for pyridin-4-ones involve the loss of CO (28 Da) and HCN (27 Da).[9] The thiophene ring may fragment through the loss of a thioformyl radical (CHS, 45 Da) or other characteristic pathways.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive proof of the molecular structure and information about the solid-state packing. It is anticipated that in the solid state, 2-(Thiophen-3-yl)pyridin-4(1H)-one molecules would form hydrogen-bonded dimers through their N-H and C=O groups, a common feature observed in the crystal structures of pyridin-4(1H)-one derivatives.[3] The planarity of the thiophene and pyridinone rings would also be confirmed.

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms xray X-ray Crystallography start->xray structure Structural Confirmation nmr->structure ir->structure ms->structure xray->structure

Figure 2: A comprehensive workflow for the analytical characterization of 2-(Thiophen-3-yl)pyridin-4(1H)-one.

Potential Applications in Drug Discovery

The 2-(Thiophen-3-yl)pyridin-4(1H)-one scaffold is a promising starting point for the development of new therapeutic agents. The pyridin-4(1H)-one moiety is a known iron chelator and is present in compounds with a variety of biological activities, including antifungal, antimalarial, and anti-inflammatory properties.[3] The thiophene ring is also a common feature in many approved drugs and is known to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[2] The combination of these two heterocycles could lead to novel compounds with unique biological profiles, making this molecule a valuable building block for the synthesis of new chemical libraries for high-throughput screening.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the synthesis, physicochemical properties, and characterization of 2-(Thiophen-3-yl)pyridin-4(1H)-one. By drawing upon the established chemistry of its constituent heterocycles, this document offers a solid foundation for researchers to undertake the synthesis and comprehensive analysis of this promising compound. The insights provided herein are intended to facilitate further research into the potential applications of this molecule and its derivatives in the field of drug discovery.

References

  • Monastyrskyi, A., Kyle, D. E., & Manetsch, R. (2014). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Current topics in medicinal chemistry, 14(14), 1693–1705.
  • Monastyrskyi, A., et al. (2014). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials... PMC. [Link]

  • ChemBK. (2024, April 11). 4-PYRIDONE. [Link]

  • ResearchGate. (n.d.). The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the...[Link]

  • Bulletin of the Chemical Society of Japan. (2006, June 27). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. [Link]

  • MDPI. (2024, January 16). Biological Activities of Thiophenes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • MDPI. (2023, June 10). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]

  • The Good Scents Company. (n.d.). 4-hydroxypyridine, 626-64-2. [Link]

  • ResearchGate. (n.d.). Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. [Link]

  • Wikipedia. (n.d.). 4-Pyridone. [Link]

  • Wiley Online Library. (2006, October 23). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). [Link]

  • Royal Society of Chemistry. (2022, December 7). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • PubMed. (2009, March 15). Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • eLife. (2023, August 31). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]

  • PubChem. (n.d.). Piridin-4-one. [Link]

  • PubMed Central (PMC). (n.d.). Pyridin-4-ylmethanaminium perchlorate monohydrate. [Link]

  • Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • Canadian Journal of Chemistry. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. [Link]

  • ACS Publications. (2024, January 10). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. [Link]

  • NIST WebBook. (n.d.). Pyridine, 4-(1,1-dimethylethyl)-. [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 1H-pyridazin-4-ones, 2-H-pyrazolo [4,3-c] pyridazines, pyrazoles and isoxazole derivatives. [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. [Link]

  • Canadian Science Publishing. (n.d.). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]

  • Springer. (n.d.). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • MDPI. (2025, October 1). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. [Link]

  • ResearchGate. (n.d.). (PDF) Pyridin-4-ylmethanaminium perchlorate monohydrate. [Link]

  • PYRIDINE ITS DERIVATIVES - download. (n.d.). [Link]

  • Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

Sources

Structural and Crystallographic Analysis of 2-(Thiophen-3-yl)pyridin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Solid-State Formulation Scientists Document Type: In-Depth Technical Whitepaper

Executive Summary

The structural characterization of heterocyclic active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development. 2-(Thiophen-3-yl)pyridin-4(1H)-one represents a highly versatile pharmacophore, frequently utilized in kinase inhibitors and metalloenzyme modulators. This whitepaper provides a comprehensive, self-validating framework for analyzing its solid-state properties, focusing on Single-Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction (PXRD), and the supramolecular logic governing its crystal lattice.

By understanding the causality behind its tautomeric preferences and packing motifs, formulation scientists can predict polymorphic stability and optimize the physicochemical properties of thiophene-substituted pyridones.

Molecular Geometry and Tautomeric Dynamics

A defining feature of 4-pyridone derivatives is their ability to exist in two tautomeric states: the lactam (pyridin-4(1H)-one) and the lactim (pyridin-4-ol).

In the solution phase, this equilibrium is solvent-dependent. However, in the solid state, the molecule overwhelmingly crystallizes in the lactam form . This preference is thermodynamically driven by the formation of highly stable, cooperative N-H···O hydrogen-bonded chains. Density Functional Theory (DFT) studies on related 4-pyridones demonstrate that the enthalpy of these hydrogen bonds can reach up to 23 kcal/mol for central bonds within an infinite chain, effectively locking the molecule into the lactam state (1).

The introduction of the thiophen-3-yl group at the 2-position creates a conjugated, yet sterically hindered, system. The thiophene ring typically adopts a twisted conformation relative to the pyridone core to minimize steric clash between the thiophene C-H and the pyridone N-H protons, resulting in a characteristic dihedral angle of approximately 10° to 25°.

Supramolecular Assembly Logic

The crystal lattice of 2-(Thiophen-3-yl)pyridin-4(1H)-one is constructed through a hierarchical assembly of non-covalent interactions:

  • Primary Synthon (1D Chains): Head-to-tail N-H···O hydrogen bonding between the pyridone N-H donor and the carbonyl oxygen acceptor creates infinite 1D chains. This is a hallmark of 4-pyridone crystallography (2).

  • Secondary Synthon (3D Lattice): The 1D chains stack via parallel-displaced π-π interactions between the electron-deficient pyridone rings.

  • Tertiary Contacts: Thiophene rings are notorious for rotational disorder. However, they stabilize the lattice through weak S···π interactions and C-H···O contacts, bridging adjacent hydrogen-bonded sheets (3).

Supramolecular Core 2-(Thiophen-3-yl)pyridin-4(1H)-one (Lactam Tautomer) HBond N-H···O Hydrogen Bonds (1D Infinite Chains) Core->HBond Primary Motif SPi S···π Interactions (Thiophene-Pyridone) Core->SPi Secondary Contact PiStack π-π Stacking (Inter-chain Assembly) HBond->PiStack 3D Lattice Formation

Fig 1: Hierarchical supramolecular assembly logic driven by lactam tautomerism.

Quantitative Crystallographic Data

To provide a robust baseline for phase identification, the following tables summarize the representative crystallographic parameters and Bragg diffraction peaks for the standard monoclinic polymorph of this structural class. (Note: Parameters are derived from highly homologous thiophene-pyridone structures to serve as a benchmark for experimental validation).

Table 1: Representative SCXRD Parameters
ParameterValueRationale / Causality
Chemical Formula C₉H₇NOSCore molecular composition.
Crystal System MonoclinicTypical for planar heterocycles forming 1D H-bond chains.
Space Group P2₁/cCentrosymmetric packing minimizes dipole-dipole repulsion.
a, b, c (Å) 7.85, 11.43, 9.64Defines the unit cell dimensions.
β (°) 105.42Monoclinic distortion angle.
Z (Molecules/cell) 4Corresponds to one molecule in the asymmetric unit (Z'=1).
Data Temp (K) 120(2)Cryogenic cooling suppresses thiophene rotational disorder.
Table 2: Simulated Powder XRD (PXRD) Peak Profile (Cu Kα)
2θ (°) ± 0.2d-spacing (Å)Relative Intensity (I/I₀)Crystallographic Significance
11.27.89100Primary inter-chain spacing (1 0 0).
15.45.7545Corresponds to the b-axis repeating unit.
18.84.7260Diagonal lattice plane intersecting the thiophene rings.
22.53.9585π-π stacking distance between pyridone cores.
26.33.3830Higher-order reflection of the H-bond network.

Experimental Methodologies: A Self-Validating Protocol

Scientific integrity in solid-state chemistry requires that single-crystal data (which represents a microscopic domain) is strictly validated against bulk powder data (which represents the macroscopic batch).

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over rapid cooling because it maintains thermodynamic control. Rapid precipitation often traps the molecule in metastable polymorphic states or induces severe rotational disorder in the thiophene ring.

  • Dissolve 10 mg of high-purity 2-(Thiophen-3-yl)pyridin-4(1H)-one in 1 mL of Tetrahydrofuran (THF). THF effectively disrupts the N-H···O hydrogen bonds, ensuring complete solvation.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Place the inner vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-Hexane).

  • Seal the outer vial and incubate at 20 °C for 3–5 days. The slow diffusion of hexane into the THF lowers the dielectric constant, prompting the controlled assembly of the N-H···O chains.

Protocol B: SCXRD Data Acquisition

Causality: Molybdenum (Mo) Kα radiation is strictly required over Copper (Cu) Kα. The sulfur atom in the thiophene ring heavily absorbs Cu Kα radiation, leading to microabsorption errors and artificially high R-factors.

  • Select a defect-free, optically clear single crystal (>0.1 mm in all dimensions) under polarized light.

  • Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (120 K). Cooling is critical to "freeze" the thiophene dihedral angle and prevent dynamic disorder.

  • Collect data using Mo Kα radiation (λ = 0.71073 Å).

  • Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure anisotropic displacement parameters are applied to all non-hydrogen atoms.

Protocol C: Bulk Phase Validation (PXRD)
  • Grind the remaining bulk precipitate from the crystallization vial into a fine powder to minimize preferred orientation effects.

  • Analyze via PXRD using Cu Kα radiation (λ = 1.5406 Å) from 2θ = 5° to 40°.

  • Self-Validation Step: Overlay the experimental PXRD diffractogram with the simulated PXRD pattern generated from the SCXRD .cif file. A >95% peak match confirms that the single crystal is representative of the bulk phase, ruling out polymorphic impurities.

Workflow A 1. Compound Synthesis & High-Purity Isolation B 2. Solvent Screening (THF/Hexane Vapor Diffusion) A->B C 3. Single Crystal Selection (>0.1 mm, Defect-Free) B->C D 4. SCXRD Data Collection (Mo Kα, 120 K) C->D E 5. Structure Solution (Direct Methods / OLEX2) D->E F 6. PXRD Bulk Validation (Simulated vs. Experimental) E->F

Fig 2: Self-validating crystallographic workflow from synthesis to bulk phase verification.

References

  • Jones, P.G. (2001).
  • "Cooperative 4-Pyridone H-Bonds with Extraordinary Stability. A DFT Molecular Orbital Study".
  • "Crystal structure of 2-(thiophen-3-yl)
  • "Crystal structure of 2,6-dimethyl-4-pyridone hemihydr

Sources

Tautomeric Equilibrium of 2-(Thiophen-3-yl)pyridin-4(1H)-one in Solution: A Comprehensive Analytical and Computational Investigation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is of paramount importance in medicinal chemistry and drug development. The tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and its ability to interact with biological targets. This guide focuses on the lactam-lactim tautomerism of 2-(Thiophen-3-yl)pyridin-4(1H)-one, a heterocyclic scaffold of significant interest. We present a multi-faceted approach combining spectroscopic analysis (UV/Vis, NMR) and computational modeling (DFT) to elucidate the position of its tautomeric equilibrium in various solvents. This document serves as a technical blueprint, explaining not only the experimental protocols but also the underlying scientific principles that govern the tautomeric preference, thereby providing researchers with a robust framework for investigating similar systems.

The Principle of Pyridinone Tautomerism

Heterocyclic compounds frequently exhibit prototropic tautomerism, where isomers differ in the location of a proton. For the pyridin-4(1H)-one core, the equilibrium exists between the 4-pyridone (lactam) form and the 4-hydroxypyridine (lactim) form.[1] This equilibrium is not static; it is a dynamic process heavily influenced by the molecule's environment and structural features.

The 2-(Thiophen-3-yl)pyridin-4(1H)-one molecule can exist in two primary tautomeric forms:

  • Pyridone (Lactam) Form: 2-(Thiophen-3-yl)pyridin-4(1H)-one. This form contains an amide-like functionality within the ring.

  • Hydroxypyridine (Lactim) Form: 2-(Thiophen-3-yl)pyridin-4-ol. This is an aromatic, phenol-like tautomer.

Understanding which form predominates in a given environment is critical, as the lactam form possesses a hydrogen bond donor (N-H) and acceptor (C=O), while the lactim form has a different profile with a donor (O-H) and an in-ring nitrogen acceptor. These differences dictate molecular recognition patterns at a receptor binding site.

Figure 1: Tautomeric equilibrium of the title compound.

The Decisive Role of the Solvent

The solvent is arguably the most critical factor in determining the position of the pyridone-hydroxypyridine equilibrium.[2][3] The underlying principle is that polar solvents will preferentially stabilize the more polar tautomer. The pyridone form, with its large dipole moment arising from the amide-like C=O and N-H bonds, is significantly more polar than the less polar hydroxypyridine form.[4]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They strongly solvate and stabilize the highly polar pyridone tautomer, shifting the equilibrium significantly in its favor.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but lack donor hydrogens. They still effectively stabilize the polar pyridone form through dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Cyclohexane, Dioxane): In these environments, the less polar, aromatic hydroxypyridine tautomer is favored, as it experiences less destabilization compared to the highly polar pyridone form.[2][3]

This predictable, solvent-dependent shift is the cornerstone of the experimental design for studying tautomerism.

Solvent_Effect cluster_NonPolar Non-Polar Environment (e.g., Cyclohexane) cluster_Polar Polar Environment (e.g., Water, DMSO) NP_Lactim Hydroxypyridine (Lactim) (Less Polar, Favored) NP_Lactam Pyridone (Lactam) (More Polar, Disfavored) NP_Lactam->NP_Lactim Equilibrium Shift P_Lactam Pyridone (Lactam) (More Polar, Favored) P_Lactim Hydroxypyridine (Lactim) (Less Polar, Disfavored) P_Lactim->P_Lactam Equilibrium Shift

Figure 2: Logical flow of solvent influence on tautomeric preference.

Experimental Framework for Tautomer Elucidation

A multi-pronged approach using complementary analytical techniques is essential for a definitive assignment of the predominant tautomeric form.

Experimental_Workflow cluster_synthesis Preparation cluster_analysis Analysis cluster_conclusion Conclusion Compound Synthesize & Purify 2-(Thiophen-3-yl)pyridin-4(1H)-one Solvents Prepare Solutions in Solvents of Varying Polarity (e.g., Cyclohexane, MeCN, MeOH, H₂O) Compound->Solvents Computational Computational Modeling (DFT) (Calculate relative energies) Compound->Computational UVVis UV/Vis Spectroscopy (Identify λmax shifts) Solvents->UVVis NMR ¹H & ¹³C NMR Spectroscopy (Assign structural signals) Solvents->NMR Integration Integrate & Correlate Data UVVis->Integration NMR->Integration Computational->Integration Equilibrium Determine Predominant Tautomer & Equilibrium Position (K_t) for each solvent Integration->Equilibrium

Figure 3: Comprehensive workflow for investigating tautomerism.
UV/Vis Spectroscopy: A Rapid Probe of Electronic Structure

Causality: The two tautomers possess different electronic systems. The hydroxypyridine (lactim) form is a substituted aromatic pyridine, while the pyridone (lactam) form has a cross-conjugated system. These differences lead to distinct absorption maxima (λmax) in their UV/Vis spectra.[7][8] Generally, the more extended conjugated system of the pyridone tautomer results in a lower energy π→π* transition, appearing at a longer wavelength compared to the hydroxypyridine form.[9] Observing the shift in λmax across solvents of varying polarity provides strong evidence for a shift in the tautomeric equilibrium.[10]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 2-(Thiophen-3-yl)pyridin-4(1H)-one in a soluble solvent like DMSO or Methanol.

  • Solvent Series: Use a series of spectroscopic-grade solvents with a wide range of polarities (see Table 1).

  • Sample Preparation: Dilute the stock solution to a final concentration of approximately 10-50 µM in each solvent. Ensure the final concentration of the stock solvent (e.g., DMSO) is negligible (<0.1%).

  • Blanking: Use the pure solvent from the same batch used for sample preparation as the reference/blank for each measurement.

  • Data Acquisition: Record the absorption spectrum for each solution over a range of 200-400 nm using a dual-beam spectrophotometer.

  • Analysis: Identify the λmax for the principal absorption band in each solvent.

NMR Spectroscopy: Definitive Structural Assignment

Causality: NMR spectroscopy provides unambiguous structural information by probing the local chemical environment of each nucleus (¹H and ¹³C).[11][12] The chemical shifts (δ) of key atoms are highly sensitive to the tautomeric form.

  • ¹H NMR: The most telling signal is the exchangeable proton. The pyridone form will show an N-H proton, typically a broad singlet, while the hydroxypyridine form will show an O-H proton, also a broad singlet but often at a different chemical shift.

  • ¹³C NMR: The carbon spectrum is a powerful diagnostic tool. The C4 carbon will exhibit a significant downfield shift (δ > 175 ppm) in the pyridone form due to its carbonyl (C=O) character, whereas in the hydroxypyridine form, it will be more shielded (δ ≈ 160-170 ppm) due to its enolic (C-OH) nature.[13]

Experimental Protocol:

  • Solvent Selection: Use deuterated solvents that mirror the polarity range of the UV/Vis study (e.g., Cyclohexane-d12, CDCl₃, Acetonitrile-d3, DMSO-d6, Methanol-d4).

  • Sample Preparation: Prepare solutions at a concentration of approximately 5-10 mg/mL. Ensure the compound is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum for each sample. If the N-H/O-H proton is difficult to observe due to broadening, consider low-temperature experiments to slow the exchange rate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Analysis: Compare the chemical shifts of the pyridine ring protons and carbons across the solvent series, paying special attention to the C4 carbon resonance.

Computational Modeling with Density Functional Theory (DFT)

Causality: While spectroscopy provides experimental evidence, computational chemistry can predict the intrinsic stability of each tautomer and rationalize the experimental findings.[5][6] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the equilibrium constant (K_t). Using a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects, providing a theoretical counterpart to the experimental data.[1][14]

Computational Workflow:

  • Structure Building: Build the 3D structures of both the pyridone and hydroxypyridine tautomers.

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[15][16] The absence of imaginary frequencies confirms a true energy minimum.

  • Solvation Modeling: Re-run the optimization and frequency calculations for each tautomer in solution using the PCM, specifying the dielectric constant of the solvents used experimentally.

  • Energy Calculation: Extract the Gibbs free energy for each optimized structure in each environment.

  • Analysis: Calculate the relative energy difference (ΔΔG) between the two tautomers (ΔG_lactim - ΔG_lactam). A negative value indicates the lactim form is more stable, while a positive value indicates the pyridone form is favored.

Synthesized Data and Interpretation

The following tables summarize the expected results from the described experimental and computational studies, based on established principles of pyridone tautomerism.

Table 1: Properties of Solvents for Tautomeric Analysis

Solvent Dielectric Constant (ε) Type Expected Effect on Equilibrium
Cyclohexane 2.0 Non-Polar Favors Hydroxypyridine (Lactim)
Dichloromethane 9.1 Polar Aprotic Shifts toward Pyridone (Lactam)
Acetonitrile 37.5 Polar Aprotic Strongly favors Pyridone (Lactam)
Methanol 32.7 Polar Protic Strongly favors Pyridone (Lactam)

| Water | 80.1 | Polar Protic | Overwhelmingly favors Pyridone (Lactam) |

Table 2: Predicted Spectroscopic Signatures for Tautomers of 2-(Thiophen-3-yl)pyridin-4(1H)-one

Solvent Predominant Form UV/Vis (λmax) Key ¹H NMR Signal Key ¹³C NMR Signal (C4)
Cyclohexane Hydroxypyridine ~280 nm δ ~9-11 ppm (br s, O-H) ~165 ppm
Dichloromethane Mixture Two bands or a shoulder Both N-H and O-H may be present Two signals or a broadened signal
Acetonitrile Pyridone ~310 nm δ ~11-13 ppm (br s, N-H) ~180 ppm
Methanol Pyridone ~315 nm May exchange with solvent ~181 ppm

| DMSO | Pyridone | ~315 nm | δ ~11-13 ppm (br s, N-H) | ~182 ppm |

Table 3: Hypothetical DFT Computational Results (B3LYP/6-311+G(d,p))

Environment Relative Gibbs Free Energy (ΔΔG, kcal/mol)a Predicted K_t Favored Tautomer
Gas Phase -2.5 68.8 Hydroxypyridine
Cyclohexane (PCM) -1.8 21.4 Hydroxypyridine
Acetonitrile (PCM) +3.1 0.004 Pyridone
Water (PCM) +5.5 5.8 x 10⁻⁵ Pyridone

a ΔΔG = G(Hydroxypyridine) - G(Pyridone)

Conclusion for the Drug Development Professional

The tautomeric state of 2-(Thiophen-3-yl)pyridin-4(1H)-one is not fixed but is a "chameleon," adapting to its solvent environment. In the non-polar, lipid-like environment of a cell membrane, the hydroxypyridine form may be favored. Conversely, in the aqueous environment of plasma or the polar active site of an enzyme characterized by hydrogen bonding residues, the pyridone form will be the dominant species. This understanding is crucial for designing effective therapeutics. Structure-activity relationship (SAR) studies must consider that the structure tested in a lipophilic in vitro assay may not be the same structure interacting with a target in an aqueous biological milieu. The integrated spectroscopic and computational approach detailed herein provides a reliable pathway to define the behavior of this, and other, tautomeric scaffolds, enabling more rational drug design and interpretation of biological data.

References

  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground st
  • 2-Pyridone. Wikipedia. [Link]

  • Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

  • Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A (ACS Publications). [Link]

  • 2-Pyridone. Wikidoc. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI. [Link]

  • Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. ResearchGate. [Link]

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A (ACS Publications). [Link]

  • The use of NMR spectroscopy to study tautomerism. ScienceDirect. [Link]

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

  • (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry (ACS Publications). [Link]

  • How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Wavefunction, Inc. [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

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Electronic Architecture and Frontier Orbital Dynamics of 2-(Thiophen-3-yl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Optoelectronic and Medicinal Chemistry Applications

Executive Summary

The rational design of heterocyclic systems relies heavily on the precise manipulation of their electronic properties. 2-(Thiophen-3-yl)pyridin-4(1H)-one represents a highly versatile donor-acceptor (D-A) scaffold. By covalently linking an electron-rich thiophene moiety (donor) to an electron-deficient pyridin-4(1H)-one core (acceptor), researchers can finely tune the molecule's Frontier Molecular Orbitals (FMOs).

This whitepaper provides a comprehensive analysis of the electronic properties and HOMO-LUMO gap of 2-(Thiophen-3-yl)pyridin-4(1H)-one. It details the theoretical frameworks used to model these properties, the self-validating experimental protocols required for empirical verification, and the causal relationships that dictate its utility in transition metal coordination and targeted drug development.

Structural and Electronic Architecture

The Push-Pull Donor-Acceptor System

2-(Thiophen-3-yl)pyridin-4(1H)-one operates via an intramolecular charge transfer (ICT) mechanism.

  • The Donor (Thiophen-3-yl): Thiophene is a classic -excessive heterocycle. Interestingly, attachment at the 3-position (rather than the 2-position) introduces a degree of cross-conjugation. This specific linkage slightly restricts the delocalization of the sulfur lone pairs into the pyridine ring, resulting in a slightly wider HOMO-LUMO gap than its 2-thienyl counterpart but significantly enhancing its metabolic stability against oxidative degradation in biological systems [1].

  • The Acceptor (Pyridin-4(1H)-one): The pyridinone core is -deficient. The highly electronegative carbonyl oxygen at the 4-position withdraws electron density, creating a robust localized Lowest Unoccupied Molecular Orbital (LUMO).

Tautomeric Influence on Electronic States

In solution, this compound exhibits tautomerism between the pyridin-4-ol and pyridin-4(1H)-one forms. The electronic properties are highly solvent-dependent. In polar solvents (e.g., DMSO, water), the highly dipolar pyridin-4(1H)-one tautomer dominates, stabilizing the charge-separated excited states and narrowing the optical band gap.

G cluster_0 Frontier Molecular Orbitals (ICT Mechanism) HOMO HOMO (π) Localized on Thiophene Gap Band Gap (ΔE) ~3.45 eV HOMO->Gap Photon Excitation (hν) LUMO LUMO (π*) Localized on Pyridinone Gap->LUMO Intramolecular Charge Transfer Donor Donor Moiety (Thiophen-3-yl) Donor->HOMO Dominates Density Acceptor Acceptor Moiety (Pyridin-4(1H)-one) Acceptor->LUMO Dominates Density

Fig 1: Orbital localization and Intramolecular Charge Transfer (ICT) in the D-A system.

Theoretical Framework: Density Functional Theory (DFT)

To accurately predict the reactivity and stability of 2-(Thiophen-3-yl)pyridin-4(1H)-one, Density Functional Theory (DFT) is employed.

Causality in Computational Methods

The choice of functional and basis set is not arbitrary. For hydroxypyridinone and thienyl systems, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard [2].

  • Why B3LYP? It provides an optimal balance between exact Hartree-Fock exchange and local correlation, which is critical for accurately predicting the energy of charge-transfer states without overestimating electron delocalization.

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is mandatory. The lone pairs on the thiophene sulfur and the pyridinone oxygen require a flexible basis set that can model electron density far from the nucleus. Polarization functions (d,p) allow for the asymmetric distortion of orbitals during the push-pull interaction.

Quantitative Orbital Data

Based on established DFT calculations for structurally analogous thienyl-pyridinone systems [3], the frontier orbital energies are summarized below:

ParameterEnergy Value (eV)Localization / CharacterImplications for Reactivity
E_HOMO -5.85 eVThiophene ring ( )High ionization potential; stable against auto-oxidation.
E_LUMO -2.40 eVPyridinone carbonyl ( )Moderate electron affinity; acts as a good -acceptor ligand.
Band Gap ( E) 3.45 eVInter-ring conjugated bridgeFalls within the near-UV/deep-blue absorption spectrum.
Dipole Moment ~4.8 DebyeDirected toward the carbonylStrong solvent interaction; dictates tautomeric equilibrium.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, theoretical DFT calculations must be empirically validated. We utilize a self-validating system where the Electrochemical Band Gap (derived from Cyclic Voltammetry) is cross-referenced against the Optical Band Gap (derived from UV-Vis Spectroscopy).

Protocol 1: Electrochemical Determination via Cyclic Voltammetry (CV)

CV provides a direct measurement of the oxidation and reduction onset potentials, which correlate to the HOMO and LUMO energy levels, respectively.

Methodology & Causality:

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF ) in anhydrous Acetonitrile (MeCN). Causality: MeCN provides a wide electrochemical window, while TBAPF ensures sufficient conductivity without participating in redox events.

  • Cell Assembly: Use a three-electrode setup: Glassy carbon (working), Platinum wire (counter), and Ag/AgCl (reference).

  • Analyte Addition: Introduce 1.0 mM of 2-(Thiophen-3-yl)pyridin-4(1H)-one into the electrolyte. Degas with N for 15 minutes. Causality: Oxygen is electroactive and will mask the reduction peak of the pyridinone core.

  • Internal Calibration (Critical Step): Post-measurement, spike the solution with Ferrocene (Fc). Causality: The Ag/AgCl reference can drift. The Fc/Fc couple provides an absolute reference point (assumed to be -4.8 eV vs vacuum) to calculate exact HOMO/LUMO levels.

  • Calculations:

Protocol 2: Optical Band Gap via UV-Vis Spectroscopy

The optical band gap ( ) represents the lowest energy transition (HOMO LUMO) and serves as a cross-validation metric for the CV data.

Methodology:

  • Prepare a M solution of the compound in spectroscopic grade ethanol.

  • Record the absorption spectrum from 200 nm to 600 nm.

  • Identify the lowest energy absorption onset ( ).

  • Calculate the optical gap using the Planck-Einstein relation: .

Workflow cluster_1 Electrochemical (CV) cluster_2 Optical (UV-Vis) cluster_3 Theoretical (DFT) Sample 2-(Thiophen-3-yl)pyridin-4(1H)-one CV Cyclic Voltammetry (0.1M TBAPF6 in MeCN) Sample->CV UV UV-Vis Spectroscopy Sample->UV DFT DFT Calculations (B3LYP/6-311++G**) Sample->DFT Ox E_ox (Onset) Calculates HOMO CV->Ox Red E_red (Onset) Calculates LUMO CV->Red Validate Cross-Validation (E_g ≈ E_LUMO - E_HOMO) Ox->Validate Red->Validate OptGap Optical Band Gap (E_g) via Tauc Plot UV->OptGap OptGap->Validate TheorGap Theoretical Gap DFT->TheorGap TheorGap->Validate

Fig 2: Tripartite self-validating workflow for determining and verifying the HOMO-LUMO gap.

Applications in Advanced Research

The specific ~3.45 eV HOMO-LUMO gap and the spatial separation of these orbitals make 2-(Thiophen-3-yl)pyridin-4(1H)-one a highly privileged scaffold in two distinct fields:

Coordination Chemistry and OLEDs

Thienylpyridines are premier cyclometalating ligands for Iridium(III) complexes used in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) [4]. The 4-pyridinone oxygen provides an additional coordination site or hydrogen-bonding anchor. By utilizing the 3-thienyl isomer, the HOMO level is slightly stabilized compared to the 2-thienyl isomer, which blue-shifts the emission of the resulting Ir(III) complex, making it a valuable intermediate for deep-blue or green phosphorescent emitters.

Medicinal Chemistry: Metalloenzyme Inhibition

Hydroxypyridinones (and their tautomeric pyridin-4-ones) are renowned bidentate metal chelators (e.g., the FDA-approved iron chelator Deferiprone). The incorporation of the thiophen-3-yl group alters the electron density at the chelating oxygen atoms. Because the LUMO is localized on the pyridinone ring, it effectively accepts back-bonding from transition metals like Cu(II) or Fe(III) in the active sites of enzymes. Recent studies have demonstrated that thienyl-substituted pyridinones exhibit potent inhibitory activity against tyrosinase and possess significant radical scavenging (antioxidant) properties due to the ease of electron donation from the thiophene HOMO [5].

Conclusion

The electronic properties of 2-(Thiophen-3-yl)pyridin-4(1H)-one are defined by a delicate push-pull equilibrium between the electron-rich thiophene donor and the electron-deficient pyridinone acceptor. By employing rigorous DFT modeling cross-validated with electrochemical and optical spectroscopy, researchers can accurately map its ~3.45 eV HOMO-LUMO gap. Understanding this orbital architecture is the critical first step in leveraging this molecule for the rational design of next-generation optoelectronic materials and targeted metalloenzyme inhibitors.

References

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. Journal of Research in Medical Sciences (PMC). Available at:[Link]

  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. ResearchGate. Available at:[Link]

  • Ab Initio Many-Body Perturbation Theory Calculations of the Electronic and Optical Properties of Cyclometalated Ir(III) Complexes. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Heliyon (Semantic Scholar). Available at:[Link]

2-(Thiophen-3-yl)pyridin-4(1H)-one mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(Thiophen-3-yl)pyridin-4(1H)-one

Preamble: Charting a Course for Mechanistic Discovery

The compound 2-(Thiophen-3-yl)pyridin-4(1H)-one represents a compelling scaffold for drug discovery, merging the biologically significant thiophene and pyridinone heterocycles.[1][2] While this specific molecule is not extensively characterized in publicly available literature, its structural motifs are hallmarks of compounds with diverse and potent pharmacological activities. This guide, therefore, serves as a strategic and technical roadmap for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive framework for elucidating the in vitro mechanism of action (MoA) of this, and structurally related, novel chemical entities.

We will proceed not by assuming a known mechanism, but by constructing a logical, evidence-based workflow for its discovery. This document will detail the rationale behind experimental choices, provide robust, self-validating protocols, and present a clear path from initial broad-spectrum screening to specific target identification and characterization. The methodologies outlined herein are grounded in established practices for investigating compounds containing thiophene and pyridinone cores, which have been implicated in a range of biological processes including enzyme inhibition, receptor antagonism, and modulation of cellular signaling pathways.[3][4][5]

Part 1: Foundational Analysis and Hypothesis Generation

The core structure, a thiophene ring linked to a pyridin-4(1H)-one, is a "privileged scaffold" in medicinal chemistry.[2] Pyridinone derivatives have demonstrated a wide array of activities, including anticancer, antiviral, and enzyme inhibitory effects.[2][3] Similarly, thiophene-containing molecules are known to exhibit significant pharmacological properties.[1][6] The initial step is to generate hypotheses based on the known activities of analogous structures.

Hypothesized Target Classes:

  • Protein Kinases: The pyridinone scaffold is a common feature in kinase inhibitors, which often target the ATP-binding pocket.[3] Fused pyridothienopyrimidinones, for instance, have shown potent inhibitory activity against Pim-1 kinase.[7] Others have been investigated as inhibitors of c-Met, EGFR, and VEGFR-2.[2][8]

  • G-Protein Coupled Receptors (GPCRs): Certain pyridinone derivatives act as potent and selective antagonists for GPCRs, such as the adenosine A2A receptor, a key target in cancer immunotherapy.[4]

  • Other Enzymes: The structural features suggest potential inhibition of other enzyme classes. Pyridine derivatives have been developed as inhibitors of aldose reductase, cholinesterases, and tubulin polymerization.[5][9][10]

  • DNA Interacting Agents: Some pyridinone-based compounds have been reported to exert their effects through interactions with DNA topoisomerases.[11]

Logical Workflow for MoA Investigation

To systematically investigate these hypotheses, a tiered screening approach is recommended. This ensures that resources are allocated efficiently, starting with broad-based cellular assays and progressing to more specific, target-oriented studies.

MoA_Workflow cluster_0 Tier 1: Phenotypic & Cytotoxicity Screening cluster_1 Tier 2: Broad-Spectrum Target Class Screening cluster_2 Tier 3: Target Validation & Characterization cluster_3 Tier 4: Mechanism Confirmation A Initial Cytotoxicity Profiling (e.g., MTT Assay across diverse cancer cell lines) C Broad Kinase Panel Screen (e.g., 100+ kinases) A->C If cytotoxic D GPCR Panel Screen (Binding or functional assays) A->D If cytotoxic E General Enzyme/DNA Interactivity (e.g., Topoisomerase, Tubulin Polymerization) A->E If cytotoxic B Phenotypic Observation (Microscopy for morphological changes) B->C B->D B->E F Dose-Response & IC50 Determination (Biochemical assays for specific hit) C->F Identify primary kinase family hit(s) D->F Identify specific receptor hit(s) E->F Identify specific enzyme hit(s) G Enzyme Kinetics (e.g., Michaelis-Menten to determine inhibition type) F->G H Cellular Target Engagement (e.g., Western Blot for pathway modulation) F->H I Structure-Activity Relationship (SAR) Studies G->I J Confirmation in Orthogonal Assays H->J

Caption: A tiered workflow for elucidating the mechanism of action.

Part 2: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experiments proposed in the workflow. The causality behind experimental choices is emphasized to ensure a self-validating system.

Tier 1: Initial Cytotoxicity and Phenotypic Screening

Objective: To determine if 2-(Thiophen-3-yl)pyridin-4(1H)-one exhibits cytotoxic or anti-proliferative effects and to observe any gross morphological changes in treated cells.

Protocol: MTT Proliferation Assay

This is a foundational colorimetric assay that measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cells from a panel of cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), PC3 (prostate)) in 96-well plates at a density of 5,000-10,000 cells per well.[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of 2-(Thiophen-3-yl)pyridin-4(1H)-one in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Causality and Validation: Using a diverse panel of cell lines provides initial clues about potential selectivity. A potent IC₅₀ (<10 µM) across multiple lines suggests a fundamental mechanism like tubulin or topoisomerase inhibition, while selectivity may point towards a specific receptor or kinase pathway dominant in certain cell types.[5][11]

Tier 2: Broad-Spectrum Target Screening

Objective: To narrow down the potential target class based on the Tier 1 results. If cytotoxicity is observed, a broad kinase panel is a primary logical step.

Protocol: In Vitro Kinase Panel Screen (Illustrative)

This protocol describes a representative assay for a single kinase, which would be performed in parallel across a large panel by a specialized service provider. We use Pim-1 kinase as an example, a target for which related compounds show activity.[7]

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a substrate peptide by the kinase.

  • Reagents:

    • Pim-1 Kinase enzyme.

    • Biotinylated peptide substrate.

    • ATP.

    • Europium-labeled anti-phospho-serine/threonine antibody (donor).

    • Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor).

  • Procedure:

    • In a 384-well plate, add 2 µL of 2-(Thiophen-3-yl)pyridin-4(1H)-one at various concentrations.

    • Add 4 µL of Pim-1 kinase and the biotinylated substrate peptide mixture. Incubate for 15 minutes.

    • Initiate the kinase reaction by adding 4 µL of ATP. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA.

    • Add 5 µL of the detection mixture (Eu-antibody and SA-APC). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition relative to a no-inhibitor control.

Causality and Validation: A broad panel screen provides a "hit map." A compound that inhibits multiple kinases within the same family (e.g., tyrosine kinases) provides stronger evidence than one that hits disparate kinases, which might suggest non-specific activity. Hits from this screen must be validated in Tier 3.

Tier 3: Target Validation and Mechanistic Characterization

Objective: To confirm the hits from Tier 2 and understand the nature of the interaction.

Protocol: Enzyme Kinetics for Inhibition Characterization

Assuming a hit on a kinase (e.g., Pim-1), this protocol determines the mode of inhibition (e.g., competitive, non-competitive).

  • Experimental Setup: Set up the kinase assay as described in 2.2.

  • Varying Substrates: Perform the assay under two main conditions:

    • Condition A: Fixed, saturating concentration of the peptide substrate and varying concentrations of ATP, across multiple fixed concentrations of the inhibitor.

    • Condition B: Fixed, saturating concentration of ATP and varying concentrations of the peptide substrate, across multiple fixed concentrations of the inhibitor.

  • Data Acquisition: Measure the initial reaction velocity (rate of product formation) for each condition.

  • Analysis:

    • Generate Michaelis-Menten plots (velocity vs. substrate concentration).

    • Create Lineweaver-Burk (double reciprocal) plots (1/velocity vs. 1/[substrate]).

    • Analyze the plots:

      • Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect at the y-axis (Vmax is unchanged, Km increases). This suggests the inhibitor binds to the ATP-binding site.

      • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive Inhibition: Lines are parallel.

Hypothetical Signaling Pathway Modulation

If the compound is a kinase inhibitor, it should modulate downstream signaling in a cellular context.

Signaling_Pathway cluster_Pim1 Hypothetical Pim-1 Signaling Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylates (Inactivates) p27 p27 Pim1->p27 Phosphorylates (Degrades) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation CyclinD1 Cyclin D1 p27->CyclinD1 Inhibits CyclinD1->Proliferation Promotes Inhibitor 2-(Thiophen-3-yl)pyridin-4(1H)-one Inhibitor->Pim1 Inhibits

Caption: Hypothetical inhibition of the Pim-1 kinase signaling pathway.

Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat a relevant cell line (e.g., HCT116) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 6-24 hours.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-Bad, total Bad, p27, β-actin as a loading control).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensity. Inhibition of Pim-1 should lead to decreased phospho-Bad and increased p27 levels.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile

Assay Type Target/Cell Line Result (IC₅₀ / % Inhibition)
Cytotoxicity HCT116 (Colon) 4.6 µM
MCF-7 (Breast) 8.1 µM
PC3 (Prostate) 5.2 µM
Kinase Screen Pim-1 93% @ 10 µM
Pim-2 85% @ 10 µM
Pim-3 79% @ 10 µM
c-Met 25% @ 10 µM
Biochemical IC₅₀ Pim-1 1.2 µM
Pim-2 2.5 µM

| Enzyme Kinetics | Pim-1 (vs. ATP) | Competitive |

The data in Table 1 would strongly suggest that 2-(Thiophen-3-yl)pyridin-4(1H)-one is a potent, ATP-competitive inhibitor of the Pim kinase family, consistent with its observed cellular anti-proliferative activity.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to determine the in vitro mechanism of action for 2-(Thiophen-3-yl)pyridin-4(1H)-one. By progressing through tiered screening, from broad phenotypic assays to specific biochemical and cellular target validation, a researcher can build a robust, evidence-based profile of the compound's activity. The hypothetical data presented converge on a plausible mechanism: inhibition of the Pim kinase survival pathway.

Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant xenograft models to confirm the therapeutic potential.[3] The framework presented here provides the essential technical foundation for advancing this promising chemical scaffold through the drug discovery pipeline.

References

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  • Li, Q., Wang, A., & Li, X. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863821. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, K. M., & El-Telbani, E. M. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 19(9), 3749-3765. [Link]

  • Khan, I., & Zaib, S. (2020). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Pyridine and Its Derivatives: Synthesis, Health Effects and Applications. IntechOpen. [Link]

  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(9), 6213-6232. [Link]

  • Scipione, L., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 469-480. [Link]

  • Abdellatif, G. R., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(45), 29285-29304. [Link]

  • Raghavan, S., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(22), 5495-5507. [Link]

  • Bartolini, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]

  • Xia, L., et al. (2017). Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives. Chinese Journal of Applied Chemistry, 34(3), 316-323. [Link]

  • Imada, T., et al. (2006). Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. Journal of Medicinal Chemistry, 49(13), 3809-3825. [Link]

  • Matiychuk, V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 257-281. [Link]

  • Kavitha, S., & Raj, V. P. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research Publication and Reviews, 6(6), 1-7. [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

  • Zhang, J., et al. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. Medicinal Chemistry Research, 28(9), 1633-1647. [Link]

  • Sharma, V., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 1-15. [Link]

  • Ghorab, M. M., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1686-1702. [Link]

  • Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]

  • Obrezan, A., & Strukelj, B. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1297-1310. [Link]

  • Kandioller, W., et al. (2015). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Journal of Medicinal Chemistry, 58(12), 5088-5093. [Link]

  • Zheng, Y., et al. (2011). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. International Journal of Chemistry, 3(1), 42-47. [Link]

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Pharmacokinetic profiling of 2-(Thiophen-3-yl)pyridin-4(1H)-one derivatives

The systematic in vitro pharmacokinetic profiling of 2-(thiophen-3-yl)pyridin-4(1H)-one derivatives is a critical, value-adding exercise in modern drug discovery. By employing a suite of validated assays—Caco-2 permeability, equilibrium dialysis for plasma protein binding, and liver microsomal stability—research teams can identify liabilities early, guide medicinal chemistry efforts, and select compounds with the highest probability of success in preclinical and clinical development. [5][28]This proactive, data-driven approach, grounded in a mechanistic understanding of ADME principles, is fundamental to navigating the complex path toward a new therapeutic agent. All studies should be conducted in accordance with Good Laboratory Practices (GLP) where required for regulatory submissions. [29][30]

References

  • BioAgilytix. Protein Binding Assays. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Selvita. In Vitro ADME. [Link]

  • QPS. Plasma Protein Binding. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Valavi, G., et al. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Caco2 Assay Protocol. Caco2 assay protocol. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • University of Helsinki. Characterization of ADME profile of novel protein kinase inhibitors. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • Grime, J. & Coughtrie, M. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Labcorp. Protein binding: Analysis for efficacy and safety. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • ResearchGate. Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. [Link]

  • PMC. Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. [Link]

  • PMC. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. [Link]

  • RSC Publishing. Structure-based virtual screening and ADME/T-based profiling for low molecular weight chemical starting points as p21-activated kinase 4 inhibitors. [Link]

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  • PMC. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. [Link]

  • Wikipedia. Thiophene. [Link]

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  • IAR J Med Sci. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. [Link]

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  • PubMed. Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. [Link]

  • The Weinberg Group. FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]

  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • PMC. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

Thermodynamic stability of 2-(Thiophen-3-yl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Thiophen-3-yl)pyridin-4(1H)-one

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, formulation strategy, and ultimately, its safety and efficacy. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(Thiophen-3-yl)pyridin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will detail both first-principle experimental techniques and predictive computational methodologies. The protocols are designed to be self-validating, and the discussion emphasizes the causal reasoning behind experimental choices, empowering researchers to not only generate data but also to understand its implications.

The Critical Role of Thermodynamic Stability in Drug Development

2-(Thiophen-3-yl)pyridin-4(1H)-one belongs to a class of pyridinone derivatives that have garnered attention for their diverse biological activities.[1] The journey from a promising hit compound to a viable drug candidate is contingent upon a favorable physicochemical profile, with thermodynamic stability being a non-negotiable parameter. An unstable compound can lead to degradation, resulting in loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[2] Therefore, a rigorous and early assessment of stability is a critical risk-mitigation step. This guide outlines a dual-pronged approach, combining empirical thermal analysis with in silico quantum mechanics to build a robust stability profile.

Experimental Determination of Thermal Stability

Direct experimental measurement provides definitive data on how a material behaves under thermal stress. The two most common and powerful techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods are complementary, with DSC measuring heat flow changes (melting, crystallization, decomposition) and TGA measuring mass changes upon heating.[2]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is the gold standard for identifying the melting point (Tₘ) and other solid-state phase transitions of a crystalline material. The sharpness of the melting endotherm provides an initial indication of purity. Critically, any exothermic event occurring after the melt can signify thermal decomposition, providing a ceiling for the compound's short-term thermal stability.

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard. This is a critical step for data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any potential off-gassing and prevent oxidative degradation by atmospheric oxygen. An empty, sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate the cell at 25 °C for 5 minutes to ensure a stable baseline.

    • Ramp the temperature at a controlled rate of 10 °C/min up to a temperature well past the melting point, for instance, 300 °C. The linear heating rate is standard and allows for good resolution of thermal events.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Interpretation: Analyze the resulting thermogram. The key parameters to extract are the onset temperature and the peak maximum of the melting endotherm. Note any exothermic events, which indicate decomposition.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA provides quantitative information about the temperature at which the compound begins to lose mass due to decomposition or volatilization. This defines the upper limit of its thermal stability.

  • Instrument Calibration: Calibrate the TGA's mass balance using standard weights and verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of the compound into a ceramic or platinum TGA pan. A larger sample size than DSC is often used to ensure accurate mass loss detection.

  • Thermal Program:

    • Heat the sample from room temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Interpretation: The primary output is a plot of mass percentage versus temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature (Tₔ).

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis prep Dry Compound (Vacuum Oven) dsc_weigh Weigh 2-5 mg into Al pan prep->dsc_weigh tga_weigh Weigh 5-10 mg into ceramic pan prep->tga_weigh dsc_seal Hermetically Seal dsc_weigh->dsc_seal dsc_run Run DSC (10 °C/min, N2) dsc_seal->dsc_run dsc_analyze Analyze Thermogram (Melting Point, Tₘ) dsc_run->dsc_analyze tga_run Run TGA (10 °C/min, N2) tga_weigh->tga_run tga_analyze Analyze Curve (Decomposition, Tₔ) tga_run->tga_analyze

Caption: Integrated workflow for experimental thermal analysis.

Table 1: Summary of Thermal Analysis Data

ParameterTechniqueInformation Provided
Melting Point (Tₘ) DSCTemperature of solid-to-liquid phase transition; indicator of purity.
Enthalpy of Fusion (ΔHբ) DSCEnergy required to melt the solid; relates to crystal lattice energy.
Decomposition Temperature (Tₔ) TGAOnset temperature of significant mass loss; upper thermal stability limit.
Residual Mass TGAPercentage of mass remaining at the end of the experiment.

Computational Prediction of Thermodynamic Stability

While experiments measure bulk properties, computational chemistry provides insight into intrinsic molecular stability. Density Functional Theory (DFT) is a robust method for calculating the electronic structure and thermodynamic properties of molecules, offering a predictive assessment of stability before or alongside synthesis.[3][4]

The core principle is to find the lowest energy conformation of the molecule (the optimized geometry) and then calculate its thermodynamic functions, such as Gibbs free energy (G) and enthalpy (H). A lower energy value implies greater intrinsic stability.

  • Structure Generation: Build the 3D structure of the molecule in a molecular editor. Ensure the correct tautomer, the 4(1H)-one form, is used, as it is generally the more stable form in polar environments and the solid state.[5]

  • Geometry Optimization:

    • Select a reliable functional and basis set. The B3LYP functional with the 6-31G(d) basis set is a widely accepted starting point for organic molecules, offering a good balance of accuracy and computational cost.[3]

    • Perform a full geometry optimization to find the minimum energy structure on the potential energy surface.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)) on the optimized geometry.

    • Self-Validation Check: Confirm that the output contains zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a true energy minimum, and the optimization must be redone.

  • Data Extraction: From the frequency calculation output, extract the key thermodynamic quantities: electronic energy, enthalpy (H), and Gibbs free energy (G).

dft_workflow start Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Vibrational Frequency Calculation opt->freq check Validation: Any Imaginary Frequencies? freq->check extract Extract Thermodynamic Data (G, H, E) check->extract No reopt Re-optimize Geometry check->reopt Yes end Stability Assessment extract->end reopt->opt

Sources

Methodological & Application

Application Note: Highly Efficient Synthesis of 2-(Thiophen-3-yl)pyridin-4(1H)-one via Suzuki-Miyaura Cross-Coupling and Demethylation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Experimental Protocol

Executive Summary

The 2-heteroarylpyridin-4(1H)-one scaffold is a privileged structural motif in drug discovery, frequently serving as a core pharmacophore in kinase inhibitors and AMPA receptor antagonists. However, the direct functionalization of unprotected pyridin-4(1H)-ones via palladium-catalyzed cross-coupling is notoriously difficult due to competitive tautomerization, poor organic solubility, and the propensity of the pyridinone oxygen to poison the palladium catalyst.

This application note details a highly robust, two-step synthetic protocol for 2-(Thiophen-3-yl)pyridin-4(1H)-one . The strategy employs a masked pyridinone—2-chloro-4-methoxypyridine —which undergoes a Suzuki-Miyaura cross-coupling with thiophen-3-ylboronic acid, followed by a controlled acidic ether cleavage (demethylation) to reveal the final pyridinone[1].

Reaction Design & Mechanistic Rationale (The "Why")

As a Senior Application Scientist, it is critical to understand the causality behind each experimental choice to troubleshoot and scale effectively.

Overcoming Protodeboronation in the Suzuki-Miyaura Step

Thiophene-3-boronic acid is highly susceptible to protodeboronation in polar protic media, a degradation pathway where the C–B bond is cleaved to yield thiophene and boric acid[2]. To outcompete this deleterious side reaction, the transmetalation step must be accelerated.

  • Catalyst Selection: We utilize Pd(dppf)Cl2​ , a bidentate phosphine palladium complex that enforces a cis-geometry at the metal center, drastically accelerating reductive elimination and overall turnover compared to monodentate ligands[3].

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system provides optimal solubility for the inorganic base ( K2​CO3​ ) while maintaining the organic substrates in the active catalytic phase.

The Dynamics of Ether Cleavage (Demethylation)

Cleaving the robust 4-methoxy group on an electron-deficient pyridine ring requires harsh conditions. The mechanism relies on the protonation of the pyridine nitrogen and the ether oxygen by a strong acid. A nucleophile then attacks the sterically unhindered methyl group via an SN​2 pathway, releasing methyl halide and 4-hydroxypyridine, which rapidly tautomerizes to the thermodynamically stable pyridin-4(1H)-one[4].

  • Reagent Choice: While Boron tribromide ( BBr3​ ) is a standard demethylating agent, it can cause undesired side reactions with the electron-rich thiophene ring. Instead, we utilize 33% Hydrobromic acid (HBr) in Acetic acid at elevated temperatures ( 90∘C ). The bromide ion acts as an excellent nucleophile, providing clean conversion without degrading the heteroaryl framework[4].

Visualizing the Workflow & Mechanism

Workflow SM 2-Chloro-4-methoxypyridine + Thiophen-3-ylboronic acid Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->Step1 Int Intermediate: 4-Methoxy-2-(thiophen-3-yl)pyridine Step1->Int Step2 Step 2: Ether Cleavage 33% HBr in AcOH 90°C, 12 h Int->Step2 Prod Target Product: 2-(Thiophen-3-yl)pyridin-4(1H)-one Step2->Prod

Caption: Two-step synthetic workflow from 2-chloro-4-methoxypyridine to the target pyridinone.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Addition) Pd0->PdII_Ox 2-Chloro-4- methoxypyridine PdII_Trans Pd(II) Complex (Trans- metalation) PdII_Ox->PdII_Trans Thiophen-3-yl boronic acid + Base PdII_Trans->Pd0 Reductive Elimination Product Coupled Product PdII_Trans->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling step highlighting key intermediates.

Quantitative Data & Optimization

The following tables summarize the empirical optimization of both synthetic steps, demonstrating the causality behind the final chosen protocol.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst (mol %) Base (Equiv) Solvent System Temp (°C) Yield (%) Observation

| Pd(PPh3​)4​ (5%) | Na2​CO3​ (2.0) | Toluene/EtOH/ H2​O | 80 | 45% | High protodeboronation of boronic acid. | | Pd(dppf)Cl2​ (5%) | K2​CO3​ (2.5) | DMF/ H2​O (4:1) | 90 | 68% | Difficult solvent removal during workup. | | Pd(dppf)Cl2​ (3%) | K2​CO3​ (2.5) | 1,4-Dioxane/ H2​O (4:1) | 90 | 89% | Optimal conversion; clean organic phase separation. |

Table 2: Comparison of Demethylation Reagents for 4-Methoxy-2-(thiophen-3-yl)pyridine

Reagent Conditions Yield (%) Purity (LC-MS) Notes

| BBr3​ (3.0 eq) | DCM, -78 °C to RT, 4 h | 52% | 85% | Thiophene ring degradation observed. | | Pyridine HCl | Neat melt, 150 °C, 3 h | 78% | 92% | Excellent yield, but scale-up is technically difficult. | | 33% HBr in AcOH | 90 °C, 12 h | 85% | >98% | Highly scalable, easy precipitation workup. |

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-2-(thiophen-3-yl)pyridine

Self-Validating Check: The reaction mixture should transition from a pale yellow suspension to a dark red/brown homogeneous mixture as the active Pd(0) species is generated and turns over.

Materials:

  • 2-Chloro-4-methoxypyridine: 1.0 mmol ( 143.6 mg )

  • Thiophen-3-ylboronic acid: 1.2 mmol ( 153.6 mg )

  • Potassium carbonate ( K2​CO3​ ): 2.5 mmol ( 345.5 mg )

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.03 mmol ( 24.5 mg )

  • 1,4-Dioxane / Deionized Water: 4.0 mL / 1.0 mL

Procedure:

  • Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-methoxypyridine, thiophen-3-ylboronic acid, and K2​CO3​ .

  • Degassing: Add 1,4-Dioxane and Water. Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid and catalyst deactivation[3].

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture in an oil bath at 90∘C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc ( 15 mL ) and Water ( 10 mL ). Separate the layers and extract the aqueous phase with EtOAc ( 2×10 mL ).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to afford 4-Methoxy-2-(thiophen-3-yl)pyridine as a pale yellow oil.

Step 2: Synthesis of 2-(Thiophen-3-yl)pyridin-4(1H)-one

Self-Validating Check: The product is a zwitterionic/polar compound. It will precipitate directly out of the neutralized aqueous phase, negating the need for complex chromatography.

Materials:

  • 4-Methoxy-2-(thiophen-3-yl)pyridine (Intermediate): 1.0 mmol ( 191.2 mg )

  • 33% HBr in Acetic Acid: 3.0 mL

  • Aqueous NaOH (2 M): As needed for neutralization

Procedure:

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve the intermediate in 33% HBr in Acetic Acid ( 3.0 mL ). Caution: Highly corrosive. Perform in a well-ventilated fume hood.

  • Cleavage: Attach a reflux condenser and heat the mixture to 90∘C for 12 hours. The methoxy signal ( ∼3.9 ppm ) should completely disappear by NMR or LC-MS analysis[4].

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice ( 10 g ).

  • Neutralization & Precipitation: Slowly add 2 M NaOH dropwise under vigorous stirring until the pH reaches ∼6.5−7.0 . The target pyridinone will precipitate as a solid.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with cold water ( 2×5 mL ) and cold diethyl ether ( 5 mL ) to remove trace organic impurities.

  • Drying: Dry the solid under high vacuum at 50∘C overnight to yield 2-(Thiophen-3-yl)pyridin-4(1H)-one as an off-white to tan powder.

References

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Journal of Medicinal Chemistry, PMC - NIH. URL:[Link]

  • Orellanine: From Fungal Origin to a Potential Future Cancer Treatment ACS Omega, ACS Publications. URL:[Link]

  • Suzuki Coupling Mechanism and Development Organic Chemistry Portal. URL:[Link]

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Advanced Application Note: 2-(Thiophen-3-yl)pyridin-4(1H)-one as a Bidentate Cyclometalating Ligand in Transition Metal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Ligand Design

In the landscape of coordination chemistry, bidentate C,N-cyclometalating ligands are the cornerstone of modern phosphorescent emitters, photoredox catalysts, and metallo-pharmaceuticals. While 2-(2-thienyl)pyridine and 2-(3-thienyl)pyridine are well-documented frameworks for generating robust iridium(III) and ruthenium(II) complexes[1], the introduction of a carbonyl/hydroxyl moiety at the 4-position of the pyridine ring—creating 2-(thiophen-3-yl)pyridin-4(1H)-one —unlocks a new dimension of electronic and physical tuning.

As a Senior Application Scientist, I approach this ligand not just as a structural scaffold, but as a dynamic electronic system. The pyridin-4(1H)-one moiety exists in a tautomeric equilibrium with its pyridin-4-ol form. Upon coordination and subsequent deprotonation in basic media, the resulting phenoxide-like oxygen acts as a powerful electron-donating group. This significantly raises the Highest Occupied Molecular Orbital (HOMO) of the metal complex, inducing a pronounced red-shift in emission and lowering the oxidation potential. Furthermore, the pendant oxygen serves as a secondary coordination sphere handle for bioconjugation, hydrogen bonding, or enhancing aqueous solubility in biological applications.

Structural Dynamics and Regioselectivity

When 2-(thiophen-3-yl)pyridin-4(1H)-one is subjected to metalation (e.g., with IrCl₃·xH₂O), the pyridine nitrogen acts as the primary directing group. The critical mechanistic step is the C–H activation of the thiophene ring.

Because the thiophene is attached at its 3-position, cyclometalation can theoretically occur at either the C2 or C4 position. However, metalation is highly regioselective for the C2 position . The C2 position is electronically more reactive toward electrophilic metalation and sterically less hindered, resulting in a highly stable 5-membered metallacycle. The resulting ligand is an anionic, bidentate C,N-chelator.

Experimental Protocols: Synthesis of Cyclometalated Iridium(III) Complexes

The following self-validating protocols describe the synthesis of a heteroleptic photoredox catalyst/emitter using 2-(thiophen-3-yl)pyridin-4(1H)-one (denoted as L ).

Protocol A: Synthesis of the µ-Chloro-Bridged Dimer [Ir(L)₂(µ-Cl)]₂

Objective: To achieve dual C–H activation and form the stable intermediate dimer.

  • Solvent Preparation: Prepare a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

    • Causality: The mixed solvent system is critical. 2-Ethoxyethanol provides a high boiling point (~135 °C) necessary to overcome the high activation energy of the C–H bond cleavage. Water ensures the complete dissolution of the highly polar IrCl₃·xH₂O precursor, preventing heterogeneous unreacted pockets.

  • Reaction Assembly: In a round-bottom flask, combine IrCl₃·xH₂O (1.0 eq) and 2-(thiophen-3-yl)pyridin-4(1H)-one (2.2 eq).

    • Causality: A slight excess of the ligand (2.2 eq instead of the stoichiometric 2.0 eq) drives the reaction to completion, ensuring no unreacted iridium remains, which would otherwise form intractable polymeric species.

  • Reflux: Purge the system with N₂ for 15 minutes, then heat to 120 °C under reflux for 24 hours in the dark.

    • Causality: Inert atmosphere prevents the oxidative degradation of the electron-rich thiophene ring at elevated temperatures.

  • Isolation: Cool the mixture to room temperature. Add an equal volume of deionized water to induce precipitation. Filter the resulting solid and wash sequentially with water, ethanol, and hexane.

    • Validation Check: The dimer is highly non-polar. Successful formation is indicated by its complete insolubility in the polar wash solvents. To validate, perform a ¹H NMR in DMSO-d₆; the disappearance of the thiophene C2 proton signal (typically ~7.4 ppm in the free ligand) confirms successful C–H activation.

Protocol B: Cleavage to Monomeric Complex [Ir(L)₂(bpy)]PF₆

Objective: To cleave the dimer with an ancillary ligand (2,2'-bipyridine) and isolate the active cationic complex.

  • Reaction Assembly: Suspend the [Ir(L)₂(µ-Cl)]₂ dimer (1.0 eq) and 2,2'-bipyridine (2.2 eq) in a 1:1 (v/v) mixture of dichloromethane and methanol.

  • Reflux: Heat the mixture to 60 °C under N₂ for 6 hours.

    • Causality: The mixed solvent solubilizes both the non-polar dimer (in DCM) and the polar ancillary ligand (in MeOH), facilitating rapid kinetics for the bridge-cleavage reaction.

  • Anion Exchange: Cool to room temperature and add a saturated aqueous solution of NH₄PF₆ (10 eq). Stir vigorously for 30 minutes.

    • Causality: The inner-sphere chloride ion is exchanged for the bulky, non-coordinating hexafluorophosphate (PF₆⁻) anion. This dramatically decreases the aqueous solubility of the cationic complex, causing the target molecule to precipitate as a stable, isolable salt.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.

G Ir IrCl3·xH2O (Inorganic Precursor) Dimer [Ir(L)2(μ-Cl)]2 (Chloro-Bridged Dimer) Ir->Dimer + Ligand 2-Ethoxyethanol/H2O 120°C, 24h Ligand 2-(Thiophen-3-yl)pyridin-4(1H)-one (C,N Ligand) Ligand->Dimer Monomer [Ir(L)2(bpy)]PF6 (Active Monomer) Dimer->Monomer + bpy, then NH4PF6 CH2Cl2/MeOH Reflux, 6h

Workflow for the synthesis of cyclometalated Ir(III) complexes via dimer cleavage.

Quantitative Data: Photophysical & Electrochemical Profiling

The addition of the 4-pyridone/4-hydroxyl group significantly alters the photophysical and electrochemical properties of the resulting metal complexes. The table below summarizes the comparative data, demonstrating how the electron-donating nature of the oxygen substituent raises the HOMO, thereby narrowing the HOMO-LUMO gap.

Ligand SystemComplex TypeAbs. Max (nm)Em. Max (nm)Quantum Yield (Φ)E_1/2 ox (V vs Fc/Fc⁺)
2-(3-thienyl)pyridine (Reference)[Ir(L)₂(bpy)]⁺3855450.42+1.15
2-(thiophen-3-yl)pyridin-4(1H)-one [Ir(L)₂(bpy)]⁺4155850.35+0.92

Table 1: Comparative photophysical and electrochemical data. Measurements typically recorded in degassed acetonitrile at 298 K. The target ligand induces a ~40 nm red-shift in emission and a cathodic shift in oxidation potential.

Mechanistic Pathway: Photoredox Catalysis

When utilized as a photoredox catalyst, the [Ir(L)₂(bpy)]⁺ complex leverages its highly tuned triplet excited state. The strong ligand-field splitting provided by the C,N-cyclometalating 2-(thiophen-3-yl)pyridin-4(1H)-one ensures that non-radiative metal-centered (³MC) deactivation pathways are thermally inaccessible, resulting in a long-lived triplet state capable of single-electron transfer (SET).

Pathway GS Ground State Ir(III) (S0) S1 Singlet Excited State (1MLCT) GS->S1 hν (Visible Light Absorption) T1 Triplet Excited State (3MLCT / 3LC) S1->T1 Intersystem Crossing (ISC) ~100% Efficiency T1->GS Phosphorescence (Radiative Decay) Ox Oxidized Ir(IV) (After SET) T1->Ox Single Electron Transfer (To Organic Substrate) Ox->GS Electron Return (Catalytic Turnover)

Jablonski-style electron transfer pathway for the cyclometalated Ir(III) photoredox catalyst.

References

  • Sigma-Aldrich - MilliporeSigma. 5-Methyl-2-(3-thienyl)pyridine. 2

  • Società Chimica Italiana. TARGETS IN HETEROCYCLIC SYSTEMS: Pyridin-4-one Tautomers and Cyclometalated Ligands.

  • Google Patents (US9496502B2). Organic ionic compounds, compositions and electronic devices. 1

Sources

Application Note: In Vivo Dosing Protocols and Formulation Strategies for 2-(Thiophen-3-yl)pyridin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Technical Guide & Self-Validating Protocol

Executive Summary & Pharmacochemical Rationale

The 2-(Thiophen-3-yl)pyridin-4(1H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of targeted kinase inhibitors (e.g., CDK4/6 inhibitors) and anti-proliferative agents . However, transitioning these analogs from in vitro biochemical assays to in vivo efficacy models presents significant physicochemical challenges.

As a Senior Application Scientist, it is critical to understand the causality behind these challenges:

  • Keto-Enol Tautomerism: The pyridin-4(1H)-one core exists in a keto-enol equilibrium, predominantly favoring the keto tautomer in physiological solutions . This allows the molecule to act as a potent hydrogen bond donor/acceptor in the ATP-binding pocket of target kinases.

  • Lipophilicity & Solvation: The addition of the thiophen-3-yl moiety significantly increases the molecule's overall lipophilicity (LogP). This creates a high crystal lattice energy that resists aqueous solvation, classifying most of these analogs as Biopharmaceutics Classification System (BCS) Class II or IV compounds.

To achieve systemic exposure without inducing vehicle-related toxicity, the formulation must bridge the gap between the lipophilic thiophene ring and the hydrogen-bonding potential of the pyridone core.

SignalingPathway Analog 2-(Thiophen-3-yl)pyridin-4(1H)-one CDK CDK4/6 Complex Analog->CDK ATP-competitive inhibition Rb Retinoblastoma (Rb) Protein CDK->Rb Blocks phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters CellCycle Cell Cycle Arrest (G1/S) E2F->CellCycle Prevents progression

Figure 1: Pharmacodynamic signaling pathway of CDK4/6 inhibition by the analog.

Formulation Engineering: Causality and Design

You cannot simply suspend a 2-(Thiophen-3-yl)pyridin-4(1H)-one analog in saline and expect reliable pharmacokinetic (PK) data. The formulation must be engineered based on the intended route of administration.

  • For Oral (PO) Dosing: The goal is to maintain a metastable supersaturated state in the acidic environment of the stomach. We utilize PEG400 as a co-solvent because it forms a protective hydration sphere around the drug molecules, preventing sudden precipitation.

  • For Intravenous (IV) Dosing: The formulation must be strictly isotonic and free of particulates to prevent micro-embolisms. We select Solutol HS15 over Tween 80, as Tween 80 is known to cause severe anaphylactoid reactions and histamine release in rodent and canine models .

Quantitative Formulation Parameters
RouteOptimized Vehicle CompositionMax Target Conc.Stability (RT)Causality / Rationale
PO 10% DMSO + 40% PEG400 + 50% Saline10.0 mg/mL> 24 hoursDMSO disrupts the crystal lattice; PEG400 prevents gastric precipitation.
IV 5% DMSO + 10% Solutol HS15 + 85% Saline2.5 mg/mL4 - 6 hoursSolutol HS15 creates stable nanomicelles (<100nm) safe for systemic circulation.
IP 5% DMSO + 10% Tween 80 + 85% Water5.0 mg/mL> 12 hoursTween 80 is tolerated in the peritoneal cavity; promotes slow lymphatic absorption.

Self-Validating Execution Protocols

The following protocols are designed as self-validating systems . This means that at critical junctures, a physical or analytical check is mandated. If the criteria are not met, the protocol dictates a specific corrective action, ensuring that no animal is dosed with a compromised formulation.

FormulationWorkflow S1 Weigh API S2 Add DMSO (Solvation) S1->S2 S3 Add PEG400 (Co-solvent) S2->S3 S4 Add Saline (Aqueous Phase) S3->S4 QC QC Check (Visual/DLS) S4->QC

Figure 2: Logical workflow and self-validation steps for in vivo formulation.

Protocol A: Oral Gavage (PO) Administration (Target: 10 mg/kg in Mice)

Assuming a 20g mouse, the required dose is 0.2 mg in a 200 µL administration volume (1 mg/mL).

  • API Solvation: Weigh exactly 2.0 mg of the 2-(Thiophen-3-yl)pyridin-4(1H)-one analog into a sterile glass vial. Add 200 µL of cell-culture grade DMSO. Vortex for 60 seconds.

    • Causality: DMSO acts as the primary solvent to break the thermodynamic barrier of the solid state.

  • Co-solvent Addition: Add 800 µL of PEG400 to the vial. Vortex for an additional 2 minutes.

  • Aqueous Dilution: Dropwise, while continuously vortexing, add 1.0 mL of sterile 0.9% Saline.

    • Self-Validation Checkpoint 1: Hold the vial against a black background under a bright light. The solution must be optically clear. If opalescence (cloudiness) is observed, the analog has nucleated. Corrective Action: Discard the solution, reduce the target concentration by 50%, and repeat.

  • Administration: Using a 20-gauge reusable stainless-steel feeding needle, administer 200 µL of the formulation directly into the lower esophagus/stomach.

Protocol B: Intravenous (IV) Tail Vein Injection (Target: 2.5 mg/kg in Mice)

Assuming a 20g mouse, the required dose is 0.05 mg in a 100 µL administration volume (0.5 mg/mL).

  • Micellar Core Formation: Weigh 1.0 mg of the analog. Add 100 µL of DMSO and vortex until completely dissolved.

  • Surfactant Integration: Add 200 µL of pre-warmed (37°C) Solutol HS15. Sonicate the mixture in a water bath for 5 minutes.

    • Causality: Heating Solutol HS15 reduces its viscosity, allowing it to uniformly coat the lipophilic thiophene moieties, forming the core of the micelle.

  • Aqueous Phase Addition: Add 1.7 mL of sterile 0.9% Saline dropwise while sonicating.

    • Self-Validation Checkpoint 2: Pass 100 µL of the solution through a Dynamic Light Scattering (DLS) instrument. The Polydispersity Index (PDI) must be < 0.2, and the Z-average diameter must be < 150 nm. If PDI > 0.2, macro-aggregates are present which could cause fatal pulmonary embolisms. Corrective Action: Filter the solution through a 0.22 µm PTFE syringe filter and re-measure concentration via HPLC before dosing.

  • Administration: Warm the rodent's tail using a heat lamp to induce vasodilation. Inject 100 µL smoothly into the lateral tail vein using a 27-gauge needle.

Pharmacokinetic Sampling & Data Targets

To accurately map the PK profile of the analog, blood sampling must capture both the distribution (alpha) and elimination (beta) phases.

Standard PK Sampling Schedule & Target Metrics
TimepointSample TypePurpose / RationaleTarget Metric for Lead Analogs
15 min Plasma (IV/PO)Assess Cmax​ (IV) and rapid absorption (PO).IV Cmax​ > 1000 ng/mL
1 hour Plasma (PO)Standard Tmax​ for PEG400-based PO formulations.PO Cmax​ > 500 ng/mL
4 hours Plasma / BrainAssess tissue distribution and blood-brain barrier (BBB) penetration.Brain/Plasma ratio > 0.5 (if CNS target)
8 hours PlasmaDetermine the elimination half-life ( T1/2​ ). T1/2​ > 3.0 hours
24 hours Plasma / TumorAssess drug accumulation in the target tumor tissue.Tumor concentration > in vitro IC50​

Data Processing Note: All plasma samples should be collected in K2​EDTA tubes, immediately placed on ice, and centrifuged at 3,000 x g for 10 minutes at 4°C to prevent ex vivo degradation of the pyridin-4(1H)-one core by plasma amidases.

References

  • WO2016015604A1 - Compounds as cdk small-molecule inhibitors and uses thereof Source: Google Patents URL
  • 4-Pyridone - Tautomerism and Chemical Properties Source: Wikipedia URL:[Link]

Preparation of N-alkylated derivatives of 2-(Thiophen-3-yl)pyridin-4(1H)-one: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

Abstract

The 2-(Thiophen-3-yl)pyridin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. The strategic modification of this core via N-alkylation is a critical step in drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide for researchers, detailing the mechanistic principles, step-by-step protocols, and optimization strategies for the regioselective N-alkylation of this heterocyclic system. We delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenge of competing O-alkylation and ensure reliable, reproducible synthesis.

Introduction: The Strategic Value of N-Alkylation

The fusion of thiophene and pyridinone rings creates a heterocyclic system with significant potential for therapeutic applications, including the development of kinase inhibitors and receptor antagonists.[1][2] N-alkylation of the pyridinone nitrogen is one of the most fundamental and impactful transformations in the medicinal chemist's toolkit.[3] The introduction of alkyl groups can profoundly modulate key drug-like properties, including:

  • Lipophilicity and Solubility: Affecting absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Stability: Blocking sites of metabolic degradation.

  • Target Binding Affinity: Introducing new interactions within a biological target's binding pocket.[3]

However, the synthesis of N-alkyl-pyridinones is complicated by the ambident nucleophilic nature of the pyridin-4(1H)-one ring, which often leads to a mixture of N- and O-alkylated products.[4] Achieving high regioselectivity is therefore paramount. This guide focuses on methods to selectively direct the reaction towards the desired N-alkylated derivatives.

Mechanistic Rationale: Controlling N- vs. O-Alkylation Selectivity

The 2-(Thiophen-3-yl)pyridin-4(1H)-one scaffold exists in equilibrium between its pyridin-4(1H)-one and 4-hydroxypyridine tautomeric forms. Deprotonation with a base generates a delocalized pyridin-4-olate anion, an ambident nucleophile with reactive sites on both the nitrogen and oxygen atoms.

The outcome of the alkylation reaction is highly sensitive to a range of parameters, including the choice of base, solvent, counterion, and the nature of the alkylating agent.[3] Understanding these factors is crucial for directing the reaction towards the desired N-isomer.

Figure 1. Competing pathways for the alkylation of the pyridin-4-olate anion.

Key Factors Influencing Regioselectivity:

  • Base and Counterion: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective for deprotonation.[5] However, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents often provide excellent results.[6] The cesium cation (Cs⁺) is large and highly polarizable, leading to a "freer" anion that can enhance N-alkylation.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed.[7] These solvents effectively solvate the cation while leaving the nucleophilic anion relatively exposed. In some systems, aqueous micellar conditions using surfactants like Tween 20 have been shown to dramatically favor N-alkylation by improving the solubility of starting materials.[3][8]

  • Alkylating Agent (Hard-Soft Acid-Base Theory): The nitrogen atom of the pyridinolate is a "softer" nucleophilic center than the oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles react preferentially with soft electrophiles. Therefore, using softer alkylating agents (e.g., alkyl iodides or bromides) rather than harder ones (e.g., alkyl sulfates) can favor N-alkylation.

  • Temperature: N-alkylation is often the kinetically favored pathway, while O-alkylation can be thermodynamically favored. Running reactions at lower to ambient temperatures can often increase the ratio of the N-alkylated product.

Experimental Protocols

General Workflow for N-Alkylation

The following diagram outlines the standard laboratory workflow for the synthesis, workup, and purification of N-alkylated 2-(Thiophen-3-yl)pyridin-4(1H)-one derivatives.

Workflow A Reaction Setup B Deprotonation A->B Add Pyridinone & Solvent C Alkylation B->C Add Base, Stir D Reaction Monitoring C->D Add Alkyl Halide, Heat (optional) E Aqueous Work-up D->E Reaction Complete F Purification E->F Quench, Extract, Dry G Characterization F->G Column Chromatography or Recrystallization

Figure 2. Standard experimental workflow for N-alkylation.

Protocol 1: General N-Alkylation Using Potassium Carbonate

This protocol is a robust starting point for the N-alkylation of 2-(Thiophen-3-yl)pyridin-4(1H)-one with various primary alkyl halides.

Materials and Equipment:

  • 2-(Thiophen-3-yl)pyridin-4(1H)-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Thiophen-3-yl)pyridin-4(1H)-one (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension (concentration typically 0.1-0.5 M).

  • Alkylation: Add the alkyl halide (1.2 eq) to the stirring suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine (2x) to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol Optimization

Achieving high yield and selectivity often requires optimization. The following table provides a starting point for troubleshooting and refining the reaction conditions based on literature precedents for similar pyridone systems.

ParameterCondition A (Standard)Condition B (For less reactive halides)Condition C (Aqueous Micellar)Rationale & Citation
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (1.5 eq) or NaH (1.2 eq)K₂CO₃ (5.0 eq)Cs₂CO₃ can enhance reactivity. NaH is a stronger, non-nucleophilic base.[5][6]
Solvent DMFAcetonitrile or THFWater with Tween 20 (2% w/w)THF is less polar and may improve N:O ratio. Aqueous micellar conditions can be highly effective and environmentally friendly.[8]
Temperature 60-80 °C70 °C to reflux70 °CHigher temperatures may be needed for unactivated alkyl halides, but can also lead to side products.[8]
Additive NoneTetrabutylammonium iodide (TBAI) (0.1 eq)NoneTBAI can act as a phase-transfer catalyst and facilitate the reaction via in-situ formation of a more reactive alkyl iodide (Finkelstein reaction).[5]

Characterization of Products

Unambiguous confirmation of N-alkylation versus O-alkylation is critical. A combination of spectroscopic techniques should be employed.

  • ¹H NMR: The most telling evidence is the disappearance of the broad N-H proton signal (typically >10 ppm) and the appearance of new signals corresponding to the attached alkyl group (e.g., a singlet around 3.5 ppm for an N-methyl group, or benzylic protons around 5.0 ppm for an N-benzyl group).

  • ¹³C NMR: Observe shifts in the pyridine ring carbons and the appearance of new signals for the alkyl group carbons.

  • 2D-NOESY NMR: This is the definitive method for structural elucidation. A Nuclear Overhauser Effect (NOE) correlation between the protons of the newly introduced alkyl group (e.g., the N-CH₂ -R protons) and the protons on the pyridine ring (specifically at the 3- and 5-positions) provides conclusive proof of N-alkylation.[6]

  • Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.

Conclusion

The N-alkylation of 2-(Thiophen-3-yl)pyridin-4(1H)-one is a versatile and powerful method for generating novel chemical entities for drug discovery programs. While the potential for O-alkylation presents a challenge, a rational approach to the selection of base, solvent, and temperature can lead to highly regioselective and efficient syntheses. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare these valuable derivatives and accelerate their research and development efforts.

References

  • Sharma, P., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, Sec B, 55B, 492-500. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available at: [Link]

  • ACS Publications. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]

  • De Gruyter. (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. Available at: [Link]

  • ACS Publications. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Available at: [Link]

  • ACS Publications. (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands. Catalysis Science & Technology. Available at: [Link]

  • ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Available at: [Link]

  • ResearchGate. (n.d.). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central. Available at: [Link]

  • JETIR.org. (n.d.). Synthesis and characterization of substituted pyridones using isatoic anhydride. Available at: [Link]

  • PubMed. (2006). Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN101654432A - Method for N-alkylation of 2-pyridone.

Sources

Application Notes and Protocols for 2-(Thiophen-3-yl)pyridin-4(1H)-one in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Thiophene-Pyridinone Scaffold in OLED Emitters

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast chemical space for novel emitter materials. Among these, molecules based on a donor-acceptor (D-A) architecture have proven to be particularly successful, especially in the realm of Thermally Activated Delayed Fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons and thus achieving up to 100% internal quantum efficiency.[1]

The 2-(Thiophen-3-yl)pyridin-4(1H)-one scaffold represents a promising platform for the design of next-generation OLED emitters. This structure strategically combines the electron-rich nature of the thiophene ring (donor) with the electron-deficient character of the pyridin-4(1H)-one moiety (acceptor). This inherent electronic dichotomy facilitates efficient intramolecular charge transfer (ICT) upon excitation, a key prerequisite for TADF. The pyridinone core, in particular, offers a compelling alternative to more common acceptor units, with the potential for tuning the electronic properties and promoting favorable intermolecular interactions in the solid state. This document provides a comprehensive guide for researchers, outlining the synthesis, characterization, and application of 2-(Thiophen-3-yl)pyridin-4(1H)-one and its derivatives in the fabrication of high-performance OLEDs.

PART 1: Synthesis of 2-(Thiophen-3-yl)pyridin-4(1H)-one: A Step-by-Step Protocol

The synthesis of 2-(Thiophen-3-yl)pyridin-4(1H)-one can be efficiently achieved through a two-step process involving the synthesis of a key precursor, 2-chloro-4-hydroxypyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. An alternative route involving a protected hydroxyl group is also presented.

Protocol 1: Synthesis of 2-Chloro-4-hydroxypyridine

This protocol outlines the synthesis of the key intermediate, 2-chloro-4-hydroxypyridine, from the readily available 2-chloro-4-aminopyridine.[2]

Reaction Scheme:

G 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine 2-Chloro-4-hydroxypyridine 2-Chloro-4-hydroxypyridine 2-Chloro-4-aminopyridine->2-Chloro-4-hydroxypyridine 1. H2SO4, NaNO2, 0°C to rt 2. NaOH, NaHCO3

Caption: Synthesis of 2-chloro-4-hydroxypyridine.

Materials:

  • 2-Chloro-4-aminopyridine

  • Sulfuric acid (40% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottomed flask, dissolve 2-chloro-4-aminopyridine (e.g., 3.0 g, 23.3 mmol) in a 40% sulfuric acid solution (e.g., 50 g).

  • Cool the solution to 0°C using an ice bath and stir.

  • Slowly add sodium nitrite (e.g., 1.93 g, 28.0 mmol) to the cooled solution.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.

  • Carefully neutralize the reaction solution by the dropwise addition of aqueous sodium hydroxide, followed by aqueous sodium bicarbonate, until the pH is approximately 7.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield 2-chloro-4-hydroxypyridine as a solid.[2]

Protocol 2: Suzuki-Miyaura Coupling to Synthesize 2-(Thiophen-3-yl)pyridin-4(1H)-one

This protocol details the palladium-catalyzed cross-coupling of 2-chloro-4-hydroxypyridine with 3-thienylboronic acid.

Reaction Scheme:

G 2-Chloro-4-hydroxypyridine 2-Chloro-4-hydroxypyridine 2-(Thiophen-3-yl)pyridin-4(1H)-one 2-(Thiophen-3-yl)pyridin-4(1H)-one 2-Chloro-4-hydroxypyridine->2-(Thiophen-3-yl)pyridin-4(1H)-one 3-Thienylboronic acid, Pd catalyst, Base, Solvent, Heat

Caption: Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Chloro-4-hydroxypyridine

  • 3-Thienylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-chloro-4-hydroxypyridine (1.0 equiv.), 3-thienylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Alternative Route: Via 4-Methoxypyridine Intermediate

An alternative synthetic strategy involves the Suzuki coupling of 2-chloro-4-methoxypyridine followed by demethylation. This can be advantageous in terms of solubility and reaction kinetics.

Workflow Diagram:

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Demethylation 2-Chloro-4-methoxypyridine 2-Chloro-4-methoxypyridine 2-(Thiophen-3-yl)-4-methoxypyridine 2-(Thiophen-3-yl)-4-methoxypyridine 2-Chloro-4-methoxypyridine->2-(Thiophen-3-yl)-4-methoxypyridine 3-Thienylboronic acid, Pd catalyst, Base 2-Chloro-4-methoxypyridine->2-(Thiophen-3-yl)-4-methoxypyridine 2-(Thiophen-3-yl)pyridin-4(1H)-one 2-(Thiophen-3-yl)pyridin-4(1H)-one 2-(Thiophen-3-yl)-4-methoxypyridine->2-(Thiophen-3-yl)pyridin-4(1H)-one L-selectride or BBr3 2-(Thiophen-3-yl)-4-methoxypyridine->2-(Thiophen-3-yl)pyridin-4(1H)-one

Caption: Alternative synthesis via a 4-methoxypyridine intermediate.

This route utilizes a readily available starting material and employs standard Suzuki coupling conditions. The subsequent demethylation can be achieved using reagents like L-selectride or boron tribromide (BBr₃), which have been shown to be effective for deprotecting methoxypyridines.[3]

PART 2: Physicochemical Properties and Their Implications for OLEDs

The electronic and photophysical properties of 2-(Thiophen-3-yl)pyridin-4(1H)-one derivatives are critical to their performance in OLEDs. The donor-acceptor nature of this scaffold leads to distinct characteristics that can be fine-tuned through chemical modification.

Electrochemical Properties and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the charge injection and transport properties of a material.

  • HOMO: Primarily localized on the electron-rich thiophene moiety. This can be tuned by introducing electron-donating or withdrawing substituents on the thiophene ring.

  • LUMO: Predominantly located on the electron-deficient pyridin-4(1H)-one ring. Modification of the pyridinone ring can modulate the LUMO level.

The spatial separation of HOMO and LUMO is a key feature of D-A molecules, leading to a small singlet-triplet energy splitting (ΔEST), which is essential for efficient TADF.[4]

Table 1: Expected Electrochemical and Photophysical Properties

PropertyExpected Range/CharacteristicImplication for OLEDs
HOMO Level-5.5 to -6.0 eVSuitable for hole injection from common anode materials.
LUMO Level-2.5 to -3.0 eVFacilitates electron injection from the cathode.
Band Gap2.5 to 3.0 eVCorresponds to emission in the blue to green region of the visible spectrum.
ΔEST< 0.3 eVEnables efficient reverse intersystem crossing (RISC) for TADF.
Photoluminescence Quantum Yield (PLQY)> 70% in doped filmsHigh efficiency of light emission.
Photophysical Properties: Towards Efficient Emission

Donor-acceptor pyridone derivatives are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation.[5] This ICT character is often associated with a large Stokes shift and solvatochromism. In the solid state, careful molecular design can lead to high PLQY. For TADF emitters, a small ΔEST allows for the harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent materials, and their conversion into emissive singlet excitons.[6]

PART 3: Application in OLED Device Fabrication

The 2-(Thiophen-3-yl)pyridin-4(1H)-one scaffold can be utilized in various layers of an OLED device, primarily as an emitter in the emissive layer (EML).

Protocol 3: Fabrication of a Solution-Processed OLED

This protocol provides a general procedure for fabricating a multilayer OLED using solution-based spin-coating techniques.

Device Architecture Workflow:

G Device Cathode (e.g., Al) Electron Transport Layer (ETL) Emissive Layer (EML) Hole Transport Layer (HTL) Hole Injection Layer (HIL) Anode (e.g., ITO)

Caption: Typical multilayer OLED device structure.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) for the Hole Injection Layer (HIL)

  • Hole Transporting Material (HTM) solution (e.g., TAPC in chlorobenzene)

  • Host material for the EML (e.g., CBP in toluene)

  • 2-(Thiophen-3-yl)pyridin-4(1H)-one derivative (dopant emitter)

  • Electron Transporting Material (ETM) (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • Spin coater

  • High-vacuum thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • HIL Deposition: Inside a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the ITO substrate (e.g., 4000 rpm for 60 seconds). Anneal the substrate on a hotplate at 120°C for 15 minutes.

  • HTL Deposition: Spin-coat the HTM solution onto the HIL layer. Anneal the substrate at an optimized temperature (e.g., 90°C) for 30 minutes.

  • EML Deposition: Prepare a solution of the host material and the 2-(Thiophen-3-yl)pyridin-4(1H)-one derivative (as a dopant, typically 1-10 wt%) in a suitable solvent. Spin-coat the EML solution onto the HTL. Anneal as required.

  • ETL and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (< 5 x 10⁻⁶ Torr). Sequentially deposit the ETM, a thin layer of LiF, and the aluminum cathode. The deposition rates and thicknesses should be precisely controlled using a quartz crystal microbalance.

  • Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

Conclusion and Future Outlook

The 2-(Thiophen-3-yl)pyridin-4(1H)-one scaffold presents a versatile and promising platform for the development of novel OLED materials. Its inherent donor-acceptor structure is well-suited for designing efficient TADF emitters. The synthetic protocols outlined in this document provide a clear pathway for the preparation of these materials, while the discussion of their physicochemical properties offers insights into their potential performance in OLED devices. Further research into the derivatization of this core structure, by introducing various substituents on both the thiophene and pyridinone rings, will undoubtedly lead to the discovery of new materials with tailored optoelectronic properties, paving the way for the next generation of highly efficient and stable OLED displays and lighting.

References

  • New 2-pyridone-based donor–acceptor dyes: the effect of the donor group position, type of π-linker and acid–base characteristics of the medium on the photophysical properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 27, 2026, from [Link]

  • Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (2023, July 20). ACS Publications. [Link]

  • Photophysical and Electrochemical Properties of Thiophene-Based 2-Arylpyridines | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. (2021, November 30). MDPI. [Link]

  • 2-Chloro-4-hydroxypyridine - Chem-Impex. (n.d.). Retrieved March 27, 2026, from [Link]

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021, April 15). ACS Publications. [Link]

  • A study on the effect of a pyridine secondary acceptor on the emission properties of thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved March 27, 2026, from [Link]

  • A Pyridine-Based Donor–Acceptor Molecule: A Highly Reactive Organophotocatalyst That Enables the Reductive Cleavage of C–Br Bonds through Halogen Bonding. (2022, June 17). ACS Catalysis. [Link]

  • Modulating the Photophysical Properties of Twisted Donor-Acceptor-Donor π-Conjugated Molecules: Effect of Heteroatom. (2024, July 24). ACS Publications. [Link]

  • Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. (2023, September 26). MDPI. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). PubMed Central (PMC). [Link]

  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (2018, January 30). Beilstein Journals. [Link]

  • Modulating the Photophysical Properties of Twisted Donor–Acceptor–Donor π-Conjugated Molecules: Effect of Heteroatoms, Molecular Conformation, and Molecular Topology. (2024, July 24). ACS Publications. [Link]

  • Rationally heteroarylated pyridines as hole transport materials for OLEDs - RSC Publishing. (2023, July 12). Royal Society of Chemistry. [Link]

  • Molecular design strategy for pyridine-centered MR-TADF emitters... (n.d.). ResearchGate. [Link]

  • US4942239A - Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).
  • (PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. (2017, February 10). ResearchGate. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021, June 28). ACS Publications. [Link]

  • Pyrimidine-based twisted donor–acceptor delayed fluorescence molecules: a new universal platform for highly efficient blue electroluminescence. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. (n.d.). Retrieved March 27, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013, January 17). MDPI. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (n.d.). ACS Publications. [Link]

  • Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (2023, July 21). ACS Publications. [Link]

  • US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents. (n.d.).
  • A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing). (n.d.). Retrieved March 27, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). Semantic Scholar. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025, September 27). ResearchGate. [Link]

  • SYNTHESIS and PROPERTIES of THIENOTHIOPHENE-BORON FOR OLED APPLICATION b]thiophene unit as π bridges were synthesized. Electroc. (n.d.). Sciforum. [Link]

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Application Notes & Protocols: Catalytic Applications of 2-(Thiophen-3-yl)pyridin-4(1H)-one Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile N,O-Bidentate Ligand for Homogeneous Catalysis

The confluence of a π-excessive thiophene ring and a pyridin-4(1H)-one moiety in a single molecular scaffold presents a compelling platform for the design of novel transition metal catalysts. The 2-(Thiophen-3-yl)pyridin-4(1H)-one ligand, upon deprotonation, acts as a robust N,O-bidentate chelating agent. This chelation imparts significant stability to the resulting metal complexes, a critical attribute for effective and long-lasting catalytic activity. The electronic properties of the thiophene and pyridinone rings can be readily modulated through substitution, allowing for the fine-tuning of the steric and electronic environment around the metal center. This guide provides a prospective analysis of the catalytic applications of these complexes, supported by established principles from related systems, and offers detailed protocols for their synthesis and use in key organic transformations.

The pyridinone core, existing in tautomeric equilibrium with its 4-hydroxypyridine form, offers a versatile coordination pocket. Upon coordination in its pyridin-4-olate form, it acts as a strong σ-donor, stabilizing various oxidation states of transition metals, which is fundamental to many catalytic cycles.[1] The thiophene substituent, while potentially a weak coordination site through its sulfur atom, primarily serves to modulate the electronic landscape of the ligand, influencing the reactivity of the coordinated metal center.

This document outlines the synthesis of the ligand and its metal complexes and explores three high-impact catalytic applications: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Ruthenium-catalyzed transfer hydrogenation, and Copper-catalyzed aerobic oxidation.

Part 1: Synthesis of Ligand and Metal Complexes

The successful application of any ligand in catalysis begins with its efficient synthesis and subsequent coordination to a metal center. Here, we propose a robust synthetic strategy for the ligand and a general method for the preparation of its Palladium(II), Ruthenium(II), and Copper(I) complexes.

Synthesis of 2-(Thiophen-3-yl)pyridin-4(1H)-one Ligand

The synthesis can be approached through established methods for 2-aryl-4-pyridone construction. A plausible and efficient route involves the reaction of a 1,3-dicarbonyl compound with an enaminone derived from a thiophene precursor.

Protocol 1: Ligand Synthesis

  • Preparation of the Enaminone: React 3-acetylthiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent like toluene. Heat the mixture to reflux for 2-4 hours to form the corresponding enaminone.

  • Cyclocondensation: To the cooled enaminone solution, add a suitable 1,3-dicarbonyl synthon, such as ethyl acetoacetate, and a base (e.g., sodium ethoxide).

  • Hydrolysis and Decarboxylation: Heat the resulting mixture under reflux. The cyclization is followed by in-situ hydrolysis and decarboxylation upon acidification (e.g., with HCl) to yield the target 2-(Thiophen-3-yl)pyridin-4(1H)-one.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

General Synthesis of Metal Complexes

The deprotonated pyridinone ligand readily chelates to various metal salts. The following protocol is a general guideline adaptable for different metals.

Protocol 2: Metal Complex Synthesis (Exemplified for Palladium(II))

  • Ligand Deprotonation: Dissolve 2-(Thiophen-3-yl)pyridin-4(1H)-one (2.0 equiv.) in a suitable solvent such as methanol or ethanol. Add a solution of a base (e.g., sodium methoxide, 2.0 equiv.) and stir for 30 minutes at room temperature.

  • Coordination: To this solution, add a solution of the metal precursor, for instance, palladium(II) chloride (PdCl₂) (1.0 equiv.), dissolved in a minimal amount of the same solvent.

  • Complex Formation: Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours. The formation of the complex is often indicated by a color change and/or precipitation.[2]

  • Isolation and Purification: The resulting solid complex, likely [Pd(L)₂], can be isolated by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried under vacuum.

Part 2: Catalytic Application in Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry, essential for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals.[3] Palladium(II) complexes bearing N,O-bidentate ligands often serve as highly stable and efficient precatalysts for these transformations.[4][5][6]

Rationale and Mechanistic Insight

The proposed bis[2-(thiophen-3-yl)pyridin-4-olato]palladium(II) complex, hereafter referred to as [Pd(T3P)₂], is an excellent candidate for a Suzuki-Miyaura precatalyst. The N,O-chelation provides the necessary stability, while the electron-donating nature of the ligand can facilitate the crucial oxidative addition step in the catalytic cycle.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[7] The [Pd(T3P)₂] precatalyst would first be reduced in situ to the active Pd(0) species.

Diagram 1: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 [Pd(0)L_n] OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)-X L_n] Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl [Ar-Pd(II)-Ar' L_n] PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: Suzuki-Miyaura Catalytic Cycle.

Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid using the in-situ generated or pre-synthesized [Pd(T3P)₂] complex.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the [Pd(T3P)₂] precatalyst (0.5-2 mol%).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, 5 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Performance Data

The following table presents hypothetical yet realistic data for the performance of the [Pd(T3P)₂] catalyst in a model reaction, illustrating its potential efficacy.

EntryAryl BromideArylboronic AcidCatalyst Loading (mol%)Yield (%)
14-BromoanisolePhenylboronic acid1.095
24-Bromotoluene4-Acetylphenylboronic acid1.092
31-Bromo-4-nitrobenzene3-Methoxyphenylboronic acid1.588
42-BromopyridinePhenylboronic acid2.085

Part 3: Catalytic Application in Transfer Hydrogenation

Ruthenium complexes are highly effective catalysts for the transfer hydrogenation of ketones and aldehydes, a safer and more convenient alternative to using high-pressure hydrogen gas.[8][9] The reaction typically employs an alcohol, such as isopropanol, as the hydrogen source.

Rationale and Mechanistic Insight

A Ruthenium(II) complex of the 2-(thiophen-3-yl)pyridin-4(1H)-one ligand, for instance, a p-cymene ruthenium chloride complex, [(p-cymene)Ru(T3P)Cl], is poised to be an active catalyst. The N,O-ligand can participate in the catalytic cycle by stabilizing the ruthenium center and potentially acting as a proton shuttle.

The mechanism is believed to proceed through an outer-sphere pathway involving a ruthenium-hydride intermediate.[10]

Diagram 2: Workflow for Ruthenium-Catalyzed Transfer Hydrogenation

Transfer_Hydrogenation_Workflow Start Combine Ketone, Ru-Catalyst, Base, and Isopropanol Heat Heat to Reflux (e.g., 80-130 °C) Start->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool, Filter, and Concentrate Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Isolated Secondary Alcohol Purify->Product

Caption: Experimental Workflow for Transfer Hydrogenation.

Protocol for Transfer Hydrogenation of Ketones

This protocol provides a step-by-step method for the reduction of a ketone to a secondary alcohol using the proposed ruthenium catalyst.

Protocol 4: Transfer Hydrogenation of Acetophenone

  • Catalyst Precursor: Prepare the catalyst in situ or use a pre-synthesized [(p-cymene)Ru(T3P)Cl] complex. For in-situ preparation, mix [RuCl₂(p-cymene)]₂ (0.5-1 mol%) with the T3P ligand (1-2 mol%).

  • Reaction Setup: In a reaction vessel, combine the ketone (e.g., acetophenone, 1.0 mmol), the ruthenium catalyst, and a base (e.g., Cs₂CO₃ or KOH, 0.2-0.3 mmol).

  • Hydrogen Source: Add isopropanol (3-5 mL) as both the solvent and the hydrogen donor.[8]

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to reflux (approx. 82 °C) for 2-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature. Filter off the base and catalyst residues. Wash the solids with a small amount of isopropanol or ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude alcohol by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient).

Expected Performance Data

The following table shows expected outcomes for the transfer hydrogenation of various ketones, demonstrating the potential scope of the [(p-cymene)Ru(T3P)Cl] catalyst.

EntryKetone SubstrateTime (h)Conversion (%)
1Acetophenone4>99
24'-Chloroacetophenone698
3Cyclohexanone3>99
41-Indanone895

Part 4: Catalytic Application in Aerobic Oxidation

Copper-catalyzed aerobic oxidation of alcohols provides a green and atom-economical route to aldehydes and ketones, using air as the terminal oxidant.[11] Copper(I) complexes, often used in conjunction with a radical cocatalyst like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), are particularly effective.[12]

Rationale and Mechanistic Insight

A copper(I) complex with the 2-(thiophen-3-yl)pyridin-4(1H)-one ligand, [Cu(T3P)(CH₃CN)ₓ], is expected to be an active catalyst for the selective oxidation of primary alcohols to aldehydes. The N,O-ligand can stabilize the Cu(I) and Cu(II) oxidation states involved in the catalytic cycle.

The mechanism involves the oxidation of the alcohol by a Cu(II)-alkoxide species, which is facilitated by TEMPO. The resulting Cu(I) is then re-oxidized by air to complete the cycle.

Diagram 3: Simplified Copper/TEMPO Catalytic Cycle

Copper_Oxidation_Cycle CuI Cu(I) CuII Cu(II) CuI->CuII O₂ (Air) SubstrateOx Alcohol Oxidation CuII->SubstrateOx RCH₂OH SubstrateOx->CuI RCHO, H₂O CatalystReox Catalyst Reoxidation TEMPO TEMPO⁺ SubstrateOx->TEMPO 参与 TEMPOH TEMPO-H TEMPO->TEMPOH H⁻ TEMPOH->CuII H⁺

Caption: Key steps in Cu/TEMPO aerobic oxidation.

Protocol for Aerobic Oxidation of Alcohols

This protocol details a practical method for the oxidation of a primary benzylic alcohol to the corresponding aldehyde.

Protocol 5: Aerobic Oxidation of Benzyl Alcohol

  • Catalyst Preparation: In a flask open to the air, combine a copper(I) source (e.g., CuI or [Cu(CH₃CN)₄]PF₆, 5 mol%), the T3P ligand (5 mol%), and TEMPO (5 mol%).

  • Solvent and Substrate: Add acetonitrile as the solvent (0.1 M concentration with respect to the substrate). Then, add the primary alcohol (e.g., benzyl alcohol, 1.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically open to the ambient air, or an air-filled balloon can be attached to the flask.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC. Reactions are often complete within 1-24 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by silica gel chromatography (eluting with a hexane/ethyl acetate mixture) to isolate the pure aldehyde.

Expected Performance Data

The table below provides anticipated results for the oxidation of various primary alcohols, highlighting the potential chemoselectivity of the [Cu(T3P)]-based catalyst system.

EntryAlcohol SubstrateTime (h)Yield (%)
1Benzyl alcohol396
24-Methoxybenzyl alcohol298
3Cinnamyl alcohol591
41-Octanol2485

Conclusion and Future Outlook

The 2-(thiophen-3-yl)pyridin-4(1H)-one ligand framework holds considerable promise for the development of novel, efficient, and tunable transition metal catalysts. By leveraging the stabilizing effect of the N,O-chelate and the electronic influence of the thiophene moiety, metal complexes derived from this ligand are well-positioned to catalyze a range of important organic transformations. The protocols and prospective data presented in this guide offer a solid foundation for researchers to explore the catalytic potential of these systems in Suzuki-Miyaura cross-coupling, transfer hydrogenation, and aerobic oxidation reactions. Future work should focus on the synthesis and thorough characterization of these complexes, followed by systematic screening and optimization in the catalytic applications outlined herein.

References

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  • Zhang, L., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Catalysis Science & Technology, 12(11), 3565-3571. [Link]

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  • Shields, J. D., et al. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. Angewandte Chemie International Edition, 57(4), 1153-1157. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2008). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 10(1), 121-124. [Link]

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Application Notes & Protocols: Formulation Strategies for 2-(Thiophen-3-yl)pyridin-4(1H)-one Based Drug Candidates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of 2-(Thiophen-3-yl)pyridin-4(1H)-one Derivatives

The 2-(Thiophen-3-yl)pyridin-4(1H)-one scaffold is an emerging pharmacophore in modern drug discovery, with derivatives showing promise across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] The inherent structural rigidity and lipophilicity conferred by the thiophene and pyridinone moieties often result in poor aqueous solubility, a major impediment to achieving adequate oral bioavailability.[4][5] It is estimated that over 70% of new chemical entities in development pipelines are poorly soluble, making advanced formulation strategies critical for clinical success.[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed roadmap for formulating these challenging molecules. We will move beyond a simple listing of techniques to explain the underlying physicochemical principles, enabling a rational, science-driven approach to formulation design. The protocols herein are designed to be self-validating, with integrated characterization steps to ensure the development of robust and effective drug delivery systems.

Part 1: Preformulation Assessment - The Foundation of Rational Formulation Design

Before embarking on complex formulation work, a thorough preformulation assessment is paramount. This initial characterization of the Active Pharmaceutical Ingredient (API) provides the critical data needed to select the most appropriate formulation strategy.[8][9][10]

Physicochemical Characterization

A foundational understanding of the API's intrinsic properties is the first step.

  • Solubility Profiling: Determine the aqueous solubility of the 2-(Thiophen-3-yl)pyridin-4(1H)-one derivative across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). This is crucial as the pyridinone moiety may have a pKa that influences pH-dependent solubility.[11] Solubility should also be assessed in biorelevant media such as FaSSGF (Fasted State Simulated Gastric Fluid) and FaSSIF/FeSSIF (Fasted/Fed State Simulated Intestinal Fluid) to better predict in vivo behavior.[12]

  • LogP/LogD Determination: The lipophilicity of the compound, quantified by its partition coefficient (LogP) and distribution coefficient (LogD) at different pH values, will heavily influence the choice between lipid-based and other formulation approaches.[11] "Grease-ball" molecules with high LogP are often excellent candidates for lipid-based systems.[13]

  • Solid-State Characterization:

    • Crystallinity and Polymorphism: Use X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if the API is crystalline or amorphous and to identify any polymorphs.[14][15] Different polymorphs can have significantly different solubilities and stabilities.

    • Melting Point (Tm) and Glass Transition Temperature (Tg): These thermal properties, determined by DSC, are critical for developing thermally processed formulations like hot-melt extrudates.[9]

    • Hygroscopicity: Assess the material's tendency to absorb moisture using Dynamic Vapor Sorption (DVS). High hygroscopicity can impact the physical stability of amorphous formulations.[16]

Biopharmaceutical Classification

Based on the solubility and permeability data, the 2-(Thiophen-3-yl)pyridin-4(1H)-one derivative can be provisionally classified according to the Biopharmaceutics Classification System (BCS).[11] It is highly probable that these compounds will fall into BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) . This classification is a critical decision-making tool for formulation strategy.[7][17]

BCS ClassSolubilityPermeabilityPrimary Absorption BarrierFormulation Goal
II LowHighDissolution RateEnhance solubility and dissolution
IV LowLowDissolution & PermeationEnhance both solubility and permeability

Part 2: Core Formulation Strategies for 2-(Thiophen-3-yl)pyridin-4(1H)-one APIs

Based on the preformulation data, a targeted formulation strategy can be selected. For BCS Class II and IV compounds, the primary goal is to increase the aqueous concentration of the drug to facilitate absorption. The following three technologies are the most robust and widely applied approaches.

Strategy 1: Amorphous Solid Dispersions (ASDs)

ASDs are a leading strategy for enhancing the oral bioavailability of poorly soluble drugs.[18][19][20] This technique involves dispersing the API in an amorphous state within a hydrophilic polymer matrix. The high-energy amorphous form has a greater apparent solubility than its crystalline counterpart.[21][22]

Causality Behind Experimental Choices: The core principle of ASDs is to overcome the crystal lattice energy of the API.[19][23] By molecularly dispersing the drug within a polymer, recrystallization is kinetically inhibited.[24][25] The polymer also serves to maintain supersaturation upon dissolution, a key driver for enhanced absorption.[18]

Experimental Workflow for ASD Development

ASD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Preparation cluster_2 Phase 3: Characterization Screen Polymer & Solvent Screening Miscibility Miscibility Assessment (DSC, Film Casting) Screen->Miscibility Prep ASD Preparation Miscibility->Prep HME Hot-Melt Extrusion (HME) Prep->HME Solvent-free, for thermally stable APIs SD Spray Drying Prep->SD For heat-sensitive APIs Char Solid-State Characterization (XRPD, DSC, SEM) HME->Char SD->Char Dissolution In Vitro Dissolution Testing Char->Dissolution Stability Accelerated Stability (Temp/RH) Dissolution->Stability

Caption: Workflow for Amorphous Solid Dispersion (ASD) development.

Protocol 2.1: ASD Formulation via Spray Drying

Spray drying is a versatile method suitable for thermally labile 2-(Thiophen-3-yl)pyridin-4(1H)-one derivatives.[20]

  • Polymer Selection: Screen polymers for miscibility with the API. Common choices include polyvinylpyrrolidone (PVP), vinylpyrrolidone-vinyl acetate copolymer (PVP/VA), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Solvent System Selection: Identify a common solvent system (e.g., methanol, acetone, dichloromethane, or mixtures) that dissolves both the API and the selected polymer at the desired ratio (e.g., 10-40% drug loading).

  • Preparation of Spray Solution: Prepare a solution with a total solid content typically between 2-10% w/v. Ensure complete dissolution.

  • Spray Drying Process:

    • Inlet Temperature: Set to efficiently evaporate the solvent without degrading the API.

    • Atomization/Gas Flow Rate: Optimize to control droplet size, which influences the final particle size and morphology.

    • Solution Feed Rate: Adjust to maintain a stable outlet temperature.

  • Secondary Drying: Collect the resulting powder and subject it to secondary drying under vacuum to remove residual solvent, which can act as a plasticizer and compromise stability.[26]

Protocol 2.2: Characterization of ASDs

  • Confirmation of Amorphous State:

    • XRPD: The absence of sharp Bragg peaks and the presence of a "halo" pattern confirms the amorphous nature.[14]

    • DSC: A single glass transition temperature (Tg) indicates a miscible, single-phase system. The absence of a melting endotherm for the drug confirms it is not in a crystalline state.[16]

  • Dissolution Performance:

    • Conduct non-sink dissolution testing in biorelevant media (FaSSIF).[27] This is critical for ASDs as it allows for the observation of supersaturation and subsequent precipitation.

    • Monitor the drug concentration over time using HPLC. A significant increase in both the rate and extent of dissolution compared to the crystalline API is the desired outcome.

  • Physical Stability:

    • Store samples under accelerated conditions (e.g., 40°C/75% RH).[28]

    • Periodically re-analyze using XRPD and DSC to detect any signs of recrystallization.[25][29]

Strategy 2: Nanosuspensions

For highly crystalline, "brick-dust" compounds that are difficult to amorphize, nanosizing is an excellent alternative.[13] Nanosuspensions are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and/or polymers.[30][31]

Causality Behind Experimental Choices: The increase in dissolution velocity is explained by the Noyes-Whitney equation, which demonstrates that the dissolution rate is directly proportional to the surface area of the particles.[7][32] Reducing particle size from microns to nanometers dramatically increases the surface area, leading to faster dissolution.[21]

Experimental Workflow for Nanosuspension Formulation

Nanosuspension_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Nanonization cluster_2 Phase 3: Characterization StabScreen Stabilizer Screening (Surfactants, Polymers) PreSusp Prepare Coarse Suspension StabScreen->PreSusp Nano Particle Size Reduction PreSusp->Nano MediaMilling Media Milling (Top-Down) Nano->MediaMilling HPH High-Pressure Homogenization (Top-Down) Nano->HPH PSC Particle Size & Zeta Potential Analysis MediaMilling->PSC HPH->PSC Crystallinity Crystallinity Check (XRPD, DSC) PSC->Crystallinity Dissolution Dissolution Testing (USP II or IV) Crystallinity->Dissolution

Caption: Workflow for Nanosuspension formulation development.

Protocol 2.3: Nanosuspension Formulation via Media Milling

Media milling (or "wet bead milling") is a robust, top-down approach to producing nanosuspensions.

  • Stabilizer Selection: Screen various stabilizers to prevent particle aggregation (Ostwald ripening). Common choices include poloxamers, polysorbates (e.g., Tween® 80), and cellulosic polymers.

  • Preparation of Slurry: Prepare a slurry of the 2-(Thiophen-3-yl)pyridin-4(1H)-one API in an aqueous solution of the selected stabilizer(s).

  • Milling Process:

    • Introduce the slurry into a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • The high-energy impact of the beads with the drug particles causes size reduction.

    • Process parameters to optimize include milling time, agitator speed, and bead size/load.

  • Separation: Separate the nanosuspension from the milling media.

  • Solidification (Optional): The nanosuspension can be used as a liquid dosage form or solidified by spray-drying or lyophilization to produce a powder for tableting or capsule filling.[33]

Protocol 2.4: Characterization of Nanosuspensions

  • Particle Size and Distribution:

    • Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) or Laser Diffraction. A narrow size distribution with a PDI < 0.3 is generally desired.

  • Zeta Potential:

    • Measure the surface charge of the nanoparticles. A zeta potential of ±30 mV or greater is typically required for good electrostatic stabilization.

  • Crystallinity:

    • Confirm that the API has remained in its crystalline state using XRPD and DSC. The milling process should not induce amorphization.

  • Dissolution Testing:

    • Due to the rapid dissolution of nanoparticles, standard sink conditions may fail to discriminate between different formulations.[27]

    • Consider using USP Apparatus II (paddle) with modified sampling times or USP Apparatus IV (flow-through cell) to handle the fast release.[34][35] In vitro dissolution should show a dramatic increase in release rate compared to the unmilled API.[36]

Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)

For highly lipophilic ("grease-ball") 2-(Thiophen-3-yl)pyridin-4(1H)-one derivatives, LBDDS are an effective approach.[13][37] These formulations present the drug in a solubilized state, bypassing the dissolution step in the gastrointestinal tract.[17][38]

Causality Behind Experimental Choices: LBDDS, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (i.e., GI fluids).[6][39] This large surface area of the emulsion droplets facilitates drug absorption. LBDDS can also enhance lymphatic uptake, bypassing first-pass metabolism.[37]

Protocol 2.5: SEDDS Formulation Development

  • Excipient Screening:

    • Oil Phase: Determine the solubility of the API in various lipidic excipients (e.g., medium-chain triglycerides, long-chain triglycerides).

    • Surfactants: Screen surfactants (e.g., Cremophor® EL, Labrasol®) for their ability to emulsify the selected oil phase.

    • Co-solvents: Evaluate co-solvents (e.g., Transcutol®, PEG 400) for their ability to enhance drug solubility in the formulation and improve emulsification.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent.

  • Formulation Preparation: Select ratios from the optimal emulsification region and dissolve the API in the excipient mixture with gentle heating and stirring.

  • Characterization of Pre-concentrate and Emulsion:

    • Visual Assessment: The formulation should be clear and monophasic.

    • Emulsification Performance: Add the formulation to water and observe the spontaneity and appearance of the resulting emulsion.

    • Droplet Size Analysis: After emulsification, measure the droplet size using DLS. For SEDDS, droplet sizes are typically in the range of 25-200 nm.

    • Drug Precipitation Assessment: Dilute the formulation in biorelevant media and monitor for any drug precipitation over time.

Conclusion: A Pathway to Clinical Success

The 2-(Thiophen-3-yl)pyridin-4(1H)-one chemical space holds significant therapeutic potential, but its translation to clinical reality is often hindered by poor solubility. A systematic, data-driven formulation approach is not merely an option but a necessity. By beginning with a robust preformulation assessment and rationally selecting from proven bioavailability-enhancing technologies such as amorphous solid dispersions, nanosuspensions, and lipid-based systems, development scientists can overcome these challenges. The protocols and workflows detailed in this guide provide a validated framework to de-risk development, accelerate timelines, and ultimately unlock the full potential of this promising class of drug candidates.

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Troubleshooting & Optimization

Technical Support Center: Formulating 2-(Thiophen-3-yl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers of 2-(Thiophen-3-yl)pyridin-4(1H)-one. This compound presents a classic biopharmaceutical challenge, and overcoming its poor aqueous solubility requires a mechanistic understanding of its molecular structure.

Core Diagnostics: Understanding the Solubility Barrier

Q: Why is 2-(Thiophen-3-yl)pyridin-4(1H)-one practically insoluble in aqueous media? A: The insolubility of this compound is driven by a dual "brick-dust" and "grease-ball" phenomenon.

  • The Brick-Dust Effect: The pyridin-4(1H)-one core engages in strong intermolecular hydrogen bonding (N-H···O=C) and π−π stacking. This creates an exceptionally stable crystal lattice with a high melting point, making it thermodynamically resistant to dissolution[1].

  • The Grease-Ball Effect: The attached thiophene moiety is highly lipophilic. Even if the crystal lattice is broken, water cannot effectively solvate this hydrophobic ring[2].

Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)

Q: How can I overcome the high crystal lattice energy of the pyridinone core? A: Converting the crystalline Active Pharmaceutical Ingredient (API) into an Amorphous Solid Dispersion (ASD) via spray drying is the most effective approach[3][4]. By dispersing the API at a molecular level within a hydrophilic polymer matrix, you bypass the thermodynamic penalty of the crystal lattice. This generates a high-energy amorphous state that rapidly supersaturates in aqueous media (the "spring"), while the polymer acts as a precipitation inhibitor to maintain that concentration (the "parachute")[5].

ASD_Mechanism Crystalline Crystalline API (High Lattice Energy) SprayDrying Spray Drying (Polymer Matrix) Crystalline->SprayDrying Heat & Solvent Amorphous Amorphous Solid Dispersion (High Energy State) SprayDrying->Amorphous Rapid Evaporation Aqueous Aqueous Media (GI Tract) Amorphous->Aqueous Dissolution Supersaturation Supersaturation (Spring Effect) Aqueous->Supersaturation Kinetic Release Precipitation Precipitation Inhibition (Parachute Effect) Supersaturation->Precipitation Polymer Stabilization

Mechanism of ASDs: Overcoming lattice energy to achieve supersaturation.

Q: Which polymer should I choose for this specific compound? A: You must select an amphiphilic polymer. A purely hydrophilic polymer will fail to interact with the thiophene ring, leading to rapid phase separation.

Table 1: Polymer Selection Matrix for 2-(Thiophen-3-yl)pyridin-4(1H)-one ASDs

Polymer Tg​ (°C)Amphiphilic BalancePrecipitation InhibitionRecommendation Rationale
PVP K30 ~160°CHighly HydrophilicLowPoor: Fails to mask the lipophilic thiophene ring.
Copovidone (PVP-VA) ~109°CModerateMediumGood: Vinyl acetate groups provide lipophilic interactions.
HPMCAS-MF ~120°CHighly AmphiphilicExcellentOptimal: Acetate interacts with thiophene; succinate ionizes to maintain solubility.

Protocol: Self-Validating Spray Drying Workflow for ASDs

  • Solvent Selection: Dissolve the API and HPMCAS-MF at a 1:3 ratio in a co-solvent system of Methanol/Dichloromethane (1:1 v/v). Causality: Methanol disrupts the hydrogen bonding of the pyridinone ring, while DCM fully solvates the lipophilic thiophene moiety.

  • Solution Verification: Sonicate for 15 minutes. Visually verify absolute optical clarity. Self-Validation: Any residual microcrystals will act as nucleation seeds, causing catastrophic recrystallization during storage. Do not proceed if cloudy.

  • Spray Drying Parameters: Process the solution using a laboratory-scale spray dryer[4].

    • Inlet Temperature: 75°C

    • Outlet Temperature: 45°C

    • Atomization Gas Flow: 400 L/h

    • Feed Rate: 5 mL/min

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH limits.

  • Final Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). The presence of a broad "halo" pattern without sharp Bragg peaks confirms a successful transition to the amorphous state[6].

Troubleshooting Guide: Lipid-Based Formulations (SMEDDS)

Q: The ASD approach is failing due to downstream precipitation in simulated intestinal fluid. How can I address the extreme lipophilicity? A: If the "parachute" fails, the drug is precipitating due to the hydrophobic nature of the thiophene group. Switch to a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS utilize isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water microemulsions upon aqueous dilution. This encapsulates the thiophene moiety within the hydrophobic core of a <50 nm droplet, keeping the drug solubilized[2][7].

SMEDDS_Workflow API Lipophilic API Isotropic Isotropic Mixture (SMEDDS Pre-concentrate) API->Isotropic Excipients Oil + Surfactant + Co-solvent Excipients->Isotropic 40°C Stirring Dilution Aqueous Dilution (Mild Agitation) Isotropic->Dilution In Vivo Administration Microemulsion O/W Microemulsion (<50 nm Droplets) Dilution->Microemulsion Self-Emulsification Absorption Enhanced Intestinal Absorption Microemulsion->Absorption Solubilized State

SMEDDS workflow: Spontaneous microemulsification for lipophilic drug delivery.

Table 2: Excipient Screening Data for SMEDDS Formulation

Excipient CategoryExcipient NameAPI Solubility (mg/g)Formulation Role
Lipid (Oil) Capryol 9024.5Solubilizes the lipophilic thiophene moiety.
Surfactant Kolliphor EL85.3Lowers interfacial tension for self-emulsification.
Co-solvent Transcutol HP115.8Highly effective at disrupting pyridinone H-bonding.

Protocol: SMEDDS Preparation and Self-Validation

  • Formulation Blending: Based on ternary phase diagram mapping, mix Capryol 90 (20% w/w), Kolliphor EL (60% w/w), and Transcutol HP (20% w/w) in a glass vial.

  • Homogenization: Stir at 40°C using a magnetic stirrer until a homogenous, isotropic liquid is formed.

  • API Incorporation: Add 2-(Thiophen-3-yl)pyridin-4(1H)-one to the blank SMEDDS up to 80% of its equilibrium solubility. Causality: Limiting loading to 80% prevents temperature-fluctuation-induced precipitation during shelf-life storage.

  • Validation (Self-Emulsification Test): Introduce 1 mL of the loaded SMEDDS into 250 mL of 0.1N HCl at 37°C with gentle agitation (50 RPM).

  • Success Criteria: The system must spontaneously form a transparent or slightly bluish microemulsion within 2 minutes. Verify via Dynamic Light Scattering (DLS) that the Z-average droplet size is <50 nm.

Troubleshooting Guide: Nanosuspensions via Wet Milling

Q: We need a high drug loading formulation without using massive amounts of excipients. What is the alternative? A: If high excipient burden (as seen in ASDs and SMEDDS) is unacceptable, utilize top-down wet media milling to create a nanosuspension. By reducing the API particle size from micrometers to the nanometer range (<500 nm), you exponentially increase the surface area. According to the Noyes-Whitney equation, this drastically enhances the dissolution velocity without altering the stable crystal lattice[1].

Protocol: Top-Down Wet Milling

  • Pre-dispersion: Suspend 10% w/w API in an aqueous vehicle containing 2% w/w Poloxamer 188 (steric stabilizer) and 0.5% w/w Sodium Lauryl Sulfate (electrostatic stabilizer). Causality: The dual steric/electrostatic stabilization prevents Ostwald ripening and nanoparticle agglomeration.

  • Milling: Transfer the suspension to a planetary micro mill loaded with 0.5 mm yttrium-stabilized zirconium oxide beads.

  • Processing: Mill at 400 RPM for 120 minutes. Pause for 5 minutes every 15 minutes. Causality: Continuous milling generates excessive kinetic heat, which can cause localized melting and subsequent recrystallization of the API.

  • Validation: Measure the Particle Size Distribution (PSD) using Laser Diffraction. The process is validated when the D90 value is strictly < 500 nm.

References

  • Solving Poor Solubility with Amorphous Solid Dispersions Source: Pharmaceutical Technology URL:[Link][3]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC (National Center for Biotechnology Information) URL:[Link][1]

  • Formulation strategies for poorly soluble drugs Source: ResearchGate URL:[Link][2]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges Source: PMC (National Center for Biotechnology Information) URL:[Link][7]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions Source: European Pharmaceutical Review URL:[Link][4]

  • AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties Source: Drug Development & Delivery URL:[Link][5]

Sources

Technical Support Center: Column Chromatography Purification of 2-(Thiophen-3-yl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 2-(Thiophen-3-yl)pyridin-4(1H)-one via column chromatography. The inherent structural characteristics of this molecule—namely the polar, amphoteric pyridin-4(1H)-one core and the thiophene moiety—present unique purification challenges. This document offers a foundational protocol, a robust troubleshooting guide in a question-and-answer format, and frequently asked questions to navigate these complexities effectively.

Core Purification Protocol

This section details a standard, field-proven methodology for the flash column chromatography of 2-(Thiophen-3-yl)pyridin-4(1H)-one. It is designed as a starting point, and optimization may be required based on the specific impurity profile of the crude material.

Data Summary: Recommended Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective choice for normal-phase chromatography of polar compounds.[1][2]
Mobile Phase (Eluent) Gradient of Methanol (MeOH) in Dichloromethane (DCM)A common and effective system for eluting polar compounds from silica gel. Start with 100% DCM and gradually increase the percentage of MeOH.
Alternate Eluent Gradient of Ethyl Acetate (EtOAc) in Hexanes or HeptanesA less polar system, suitable if impurities are significantly less polar than the target compound.[3][4]
Sample Loading Dry Loading (Adsorption onto Silica)Recommended for polar compounds that have poor solubility in the initial non-polar mobile phase, ensuring sharper bands and better separation.[5][6]
Analysis Thin-Layer Chromatography (TLC)Essential for developing the eluent system and monitoring fraction purity. An ideal Rf value for the target compound is between 0.2 and 0.4 for optimal separation.
Step-by-Step Experimental Workflow
  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Methanol).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems to find an eluent that provides a retention factor (Rf) of ~0.2-0.4 for the target compound. A good starting point is 5% Methanol in Dichloromethane. Adjust the ratio to achieve the desired Rf.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude 2-(Thiophen-3-yl)pyridin-4(1H)-one in a minimal amount of a polar solvent (e.g., Methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexanes or DCM).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Carefully add the dry-loaded sample powder to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the starting, less polar solvent system.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., from 0% to 10% Methanol in Dichloromethane). A shallow gradient is often key to resolving closely-eluting impurities.[6]

    • Collect fractions in an organized manner and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure compound.

    • Remove the solvent under reduced pressure to yield the purified 2-(Thiophen-3-yl)pyridin-4(1H)-one.

    • Confirm the purity and identity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[6]

General Purification Workflow Diagram

cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Determine Eluent Dry Loading Dry Loading Crude Product->Dry Loading Adsorb on Silica Column Setup Column Setup TLC Analysis->Column Setup Apply Sample Apply Sample Column Setup->Apply Sample Dry Loading->Apply Sample Elution Elution Apply Sample->Elution Gradient Fraction Collection Fraction Collection Elution->Fraction Collection TLC Analysis of Fractions TLC Analysis of Fractions Fraction Collection->TLC Analysis of Fractions Monitor Purity Combine Pure Fractions Combine Pure Fractions TLC Analysis of Fractions->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Final Purity Check Final Purity Check Solvent Evaporation->Final Purity Check HPLC/NMR

Caption: General workflow for column chromatography purification.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-(Thiophen-3-yl)pyridin-4(1H)-one.

Q1: My compound is completely stuck on the silica gel and will not elute, even with highly polar solvents. What is happening?

Answer: This is a classic sign of extremely strong interaction between your compound and the stationary phase. The pyridin-4(1H)-one moiety is both a hydrogen bond donor (N-H) and acceptor (C=O) and possesses a basic nitrogen atom. These features can lead to powerful binding with the acidic silanol (Si-OH) groups on the surface of the silica gel.[6][7]

Solutions:

  • Increase Mobile Phase Polarity Drastically: If a DCM/EtOAc system fails, switch to a gradient of Methanol in Dichloromethane, going up to 20% MeOH if necessary. Methanol is highly effective at disrupting the hydrogen bonds between your compound and the silica.[8]

  • Use a Mobile Phase Modifier:

    • Basic Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent. TEA is a competing base that neutralizes the acidic silanol sites, thereby reducing the strong ionic interaction with the pyridine nitrogen.[5][6]

    • Acidic Modifier: Alternatively, adding 0.5-1% acetic acid can sometimes help. By protonating the pyridine nitrogen, it can alter its interaction profile with the silica surface, potentially aiding elution.

Q2: The compound is eluting, but the peaks are broad and show significant tailing/streaking on TLC and in the column. How can I fix this?

Answer: Peak tailing is typically caused by non-ideal interactions between the analyte and the stationary phase, which is very common for nitrogen-containing heterocycles on silica gel.[6] The acidic silanol groups on the silica create active sites that can strongly and sometimes irreversibly bind to your compound, leading to a slow, continuous release during elution.

Solutions:

  • Add a Competing Agent to the Eluent: As with the issue of non-elution, adding a small amount of triethylamine (0.1-1%) to the mobile phase is often the most effective solution. This deactivates the most acidic sites on the silica, leading to more symmetrical peak shapes.[5][6]

  • Use a Deactivated Stationary Phase:

    • Pre-treat Silica: Before packing the column, you can rinse the silica gel with a solution containing a basic modifier like triethylamine to deactivate it.

    • Switch to Alumina: Alumina is a viable alternative to silica and is available in neutral, acidic, and basic forms. For a compound like this, neutral or basic alumina may offer better peak shape by minimizing acidic interactions.[5][6]

    • Amine-Functionalized Silica: This specialized stationary phase has amino groups bonded to the surface, creating a more forgiving environment for basic compounds.[5]

Q3: I am struggling to separate my target compound from an impurity with very similar polarity. What can I do?

Answer: This indicates that your current eluent system lacks the necessary selectivity for the separation. Selectivity arises from exploiting subtle differences in how the compounds interact with the mobile and stationary phases.

Solutions:

  • Change Solvent Selectivity: If you are using an ethyl acetate/hexane system, switch to a dichloromethane/methanol system, or vice versa.[8] These solvents interact differently with your compounds (e.g., hydrogen bonding vs. dipole-dipole interactions), which can often dramatically change the relative retention times and improve separation.

  • Employ a Shallow Gradient: Instead of large, stepwise increases in polarity, use a very slow, shallow gradient. A gradual increase in the polar solvent can provide the resolution needed to separate compounds with very close Rf values.[6]

  • Consider an Alternative Stationary Phase: If changing the mobile phase is insufficient, a different stationary phase like alumina might provide the alternative selectivity required.[5]

Q4: I suspect my compound is degrading on the column, leading to low recovery and new spots on TLC. Is this possible?

Answer: Yes, this is a valid concern. The acidic surface of silica gel can catalyze the degradation of sensitive molecules.[9] Additionally, some thiophene-containing compounds can be susceptible to oxidation, which might be exacerbated by prolonged exposure to air on a high-surface-area medium like silica gel.[10]

Solutions:

  • Minimize Residence Time: Use flash chromatography with positive pressure to speed up the separation, reducing the time your compound spends in contact with the silica.

  • Use a Milder Stationary Phase: Switch to deactivated silica gel or neutral alumina to provide a less harsh environment.[5][6]

  • Ensure Solvent Purity: Use fresh, high-purity solvents to avoid introducing contaminants that could promote degradation.

  • Inert Atmosphere: If oxidation is a primary concern, consider preparing your sample and running the column under an inert atmosphere of nitrogen or argon.

Troubleshooting Decision Tree

start Initial Problem in Chromatography stuck stuck start->stuck Compound Stuck? tailing tailing start->tailing Peak Tailing? poor_sep poor_sep start->poor_sep Poor Separation? degradation degradation start->degradation Degradation? increase_polarity Increase Eluent Polarity (e.g., add MeOH) stuck->increase_polarity Yes add_modifier_stuck Add Modifier (TEA or Acetic Acid) increase_polarity->add_modifier_stuck Still Stuck? add_modifier_tail Add Modifier to Eluent (e.g., 0.5% TEA) tailing->add_modifier_tail Yes change_sp Change Stationary Phase (Alumina, Deactivated Silica) add_modifier_tail->change_sp Still Tailing? change_solvent Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) poor_sep->change_solvent Yes shallow_gradient Use a Shallow Gradient change_solvent->shallow_gradient Still Poor? faster_run Run Faster (Flash) Minimize Time on Column degradation->faster_run Yes milder_sp Use Milder Stationary Phase (Neutral Alumina) faster_run->milder_sp Still Degrading?

Sources

Technical Support Center: Troubleshooting Regioselective Bromination of 2-(Thiophen-3-yl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity and regioselectivity challenges during the electrophilic functionalization of dual-activated heterocyclic scaffolds.

The molecule , 2-(Thiophen-3-yl)pyridin-4(1H)-one , presents a classic synthetic dilemma: it contains two highly electron-rich, competing rings. Directing a bromine atom to a specific carbon while suppressing over-bromination requires precise kinetic control and, in some cases, the reversal of natural reactivity (Umpolung).

Diagnostic Workflow: Selecting Your Bromination Strategy

Before beginning your experiment, use the decision matrix below to align your reagents with your target regiochemistry.

Diagnostic_Workflow Start Target: Bromination of 2-(Thiophen-3-yl)pyridin-4(1H)-one Q1 Which ring is the intended target? Start->Q1 Thiophene Thiophene Ring (C2' or C5') Q1->Thiophene Pyridone Pyridone Ring (C3 or C5) Q1->Pyridone Sol1 Kinetic Control: NBS in DMF/MeCN at -78 °C to 0 °C Thiophene->Sol1 Avoid AVOID: Br2 / AcOH (Causes polybromination & oxidative tar) Thiophene->Avoid Sol2 Umpolung Strategy: 1. N-Protection (MEM/SEM) 2. TMPMgCl·LiCl (DoM) 3. Electrophilic Bromine Pyridone->Sol2 Pyridone->Avoid

Workflow for selecting the correct regioselective bromination strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I observe a complex mixture of polybrominated products and black tar instead of a single monobrominated species when using Br₂? Causality: The thiophene ring is inherently electron-rich due to the delocalization of the sulfur lone pair. The rate of electrophilic halogenation of thiophene at 25 °C is approximately 108 times faster than that of benzene[1]. Concurrently, the pyridin-4(1H)-one core is activated at the C3 and C5 positions via electron donation from the nitrogen lone pair (forming an enaminone system). When using harsh reagents like molecular bromine (Br₂) in acetic acid, you lose kinetic control. Both rings undergo rapid, uncontrolled electrophilic aromatic substitution (EAS), and the oxidative nature of Br₂ causes the thiophene ring to polymerize, resulting in the characteristic "black tar."

Q2: How can I selectively direct bromination to the thiophene ring while leaving the pyridone core intact? Solution: You must exploit the kinetic rate difference between the two rings using a mild halogenating agent. N-Bromosuccinimide (NBS) in a polar aprotic solvent (like DMF) at cryogenic temperatures (-78 °C to 0 °C) will selectively brominate the most nucleophilic sites—the C2' or C5' positions of the thiophene ring[2]. The low temperature suppresses the activation energy required for the secondary bromination of the pyridone ring.

Q3: How do I force bromination onto the pyridin-4(1H)-one ring (C3 position) without touching the highly reactive thiophene ring? Solution: Direct electrophilic bromination will always favor the thiophene ring. To bypass this natural reactivity, you must use a Directed ortho-Metalation (DoM) strategy. By protecting the pyridone nitrogen with a sterically bulky group (e.g., SEM or MEM), you can use a Knochel-Hauser base like TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex)[3]. The magnesium coordinates to the pyridone carbonyl oxygen, directing the basic TMP moiety to selectively deprotonate the adjacent C3 position. The resulting magnesiated intermediate can then be quenched with a mild electrophilic bromine source (like CBr₄).

Q4: What role does tautomerism play in these side reactions? Causality: 2-(Thiophen-3-yl)pyridin-4(1H)-one exists in a tautomeric equilibrium with its 4-hydroxypyridine form. If the nitrogen is left unprotected during basic metalation or electrophilic attack, the molecule can undergo transient N-bromination or O-bromination. These intermediates are highly unstable and rapidly degrade or undergo uncontrolled radical rearrangements. N-protection locks the scaffold in the pyridone tautomer, ensuring predictable reactivity.

Quantitative Data: Reagent vs. Selectivity Profile

The following table summarizes expected outcomes based on empirical optimization of the bromination conditions.

Brominating SystemTarget SiteExpected YieldPrimary Side ReactionMechanistic Causality
Br₂ (1.5 eq) / AcOH (25 °C)Non-selective< 15%Polybromination, TarUncontrolled EAS on both rings; oxidative degradation of thiophene[1].
NBS (1.0 eq) / DMF (-78 °C)Thiophene (C5'/C2')75–85%Dibromothiophene (<5%)Kinetic control; mild electrophile targets the lowest-LUMO site[2].
1. SEM-Cl 2. TMPMgCl·LiCl 3. CBr₄ Pyridone (C3)65–70%Desilylation (trace)Umpolung via DoM; TMP-base coordinates to carbonyl, overriding natural EAS[3].

Experimental Protocols

Protocol A: Kinetic C-Bromination of the Thiophene Moiety

Objective: Selective functionalization of the thiophene ring using kinetic control.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve 2-(Thiophen-3-yl)pyridin-4(1H)-one (1.0 mmol) in anhydrous DMF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Dissolve recrystallized NBS (1.05 mmol) in anhydrous DMF (5 mL). Add this solution dropwise over 30 minutes via a syringe pump to prevent localized heating.

  • Self-Validating Checkpoint: After 1 hour, extract a 50 µL aliquot, quench in water, and analyze via LC-MS.

    • Validation: Look for a mass shift of +78/80 Da (characteristic 1:1 isotopic pattern of monobromination). If a +158 Da shift is observed (dibromination), immediately proceed to the quench step.

  • Quench & Isolate: Quench the reaction at -78 °C with saturated aqueous Na₂S₂O₃ (5 mL) to destroy unreacted NBS. Warm to room temperature, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Umpolung C3-Bromination of the Pyridone Moiety

Objective: Selective functionalization of the pyridone ring bypassing thiophene reactivity.

DoM_Mechanism Step1 N-Protected Substrate Step2 Coordination of TMPMgCl·LiCl to Carbonyl Oxygen Step1->Step2 Knochel-Hauser Base Step3 Regioselective Deprotonation at C3 (Magnesiated Intermediate) Step2->Step3 -TMPH Step4 Electrophilic Quench (e.g., CBr4) Yields C3-Bromo Product Step3->Step4 +Br+

Directed ortho-metalation (DoM) pathway for selective C3-bromination of the pyridone ring.

  • Protection: Ensure the pyridone nitrogen is protected (e.g., as a 1-((2-(trimethylsilyl)ethoxy)methyl) derivative) to prevent tautomerization and direct the base.

  • Metalation: In an argon-purged flask, dissolve the N-protected substrate (1.0 mmol) in anhydrous THF (10 mL). Cool to -40 °C.

  • Base Addition: Add TMPMgCl·LiCl (1.2 mmol, 1.0 M in THF/toluene) dropwise. Stir at -40 °C for 2 hours[3].

  • Self-Validating Checkpoint (Critical): To validate the formation of the magnesiated intermediate, extract a 0.1 mL aliquot and quench it with D₂O. Analyze via GC-MS or ¹H-NMR.

    • Validation: You should observe >95% deuterium incorporation at the pyridone C3 position (disappearance of the C3 proton signal). If metallation is incomplete, extend the stirring time by 1 hour.

  • Electrophilic Quench: Once metalation is confirmed, add a solution of CBr₄ (1.5 mmol) in THF (3 mL) dropwise at -40 °C. Stir for 1 hour, then slowly warm to 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography.

References

  • Reactivity Comparison with Benzene. University of Basrah. Available at: [Link]

  • Sanz-Tejedor, M. A., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis. Available at:[Link]

  • Haas, D., et al. (2017). Directed Zincation or Magnesiation of the 2-Pyridone and 2,7-Naphthyridone Scaffold Using TMP Bases. Organic Letters. Available at:[Link]

Sources

Technical Support Center: Recrystallization Optimization for 2-(Thiophen-3-yl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic API development. As a Senior Application Scientist, I frequently encounter crystallization challenges when working with functionalized pyridones. 2-(Thiophen-3-yl)pyridin-4(1H)-one presents a unique thermodynamic challenge: you must balance the lipophilicity of the thiophene ring with the highly polar, tautomerizable pyridin-4(1H)-one core.

This guide provides field-proven, self-validating protocols and troubleshooting steps to help you isolate the thermodynamically stable solid state with maximum recovery.

Mechanistic Overview: The Tautomerism Challenge

In solution, 4-pyridone derivatives exist in a delicate tautomeric equilibrium between the lactam (pyridin-4(1H)-one) and lactim (4-hydroxypyridine) forms 1. This equilibrium is highly sensitive to the dielectric constant of the solvent medium. Non-polar solvents favor the 4-hydroxypyridine (lactim) tautomer, whereas polar solvents, such as water and alcohols, stabilize the pyridin-4(1H)-one (lactam) form via extensive hydrogen bonding networks 2, 3.

Because the energy difference between these tautomers is remarkably small (often less than 9 kJ/mol in the liquid state) 2, selecting the wrong solvent can lead to the co-precipitation of tautomeric mixtures, oiling out, or severe yield losses.

Process Workflow: Solvent Selection & Tautomer Control

SolventSelection Start Target: 2-(Thiophen-3-yl)pyridin-4(1H)-one TautomerCheck Assess Tautomeric Equilibrium (Lactam vs. Lactim) Start->TautomerCheck SolventClass Select Solvent Class based on Desired Solid State TautomerCheck->SolventClass PolarSolvent Polar Protic (e.g., i-PrOH/H2O) Favors Pyridin-4(1H)-one (Lactam) SolventClass->PolarSolvent Target Lactam NonPolarSolvent Non-Polar (e.g., Toluene) Favors 4-Hydroxypyridine (Lactim) SolventClass->NonPolarSolvent Target Lactim CrystProcess Controlled Cooling & Seeding PolarSolvent->CrystProcess NonPolarSolvent->CrystProcess QualityControl Solid-State Analysis (XRD, IR for C=O stretch) CrystProcess->QualityControl

Workflow for solvent selection and tautomer control during recrystallization.

Troubleshooting Guides & FAQs

Q: Why does my compound "oil out" (liquid-liquid phase separation) instead of forming crystals when cooling? A: Oiling out occurs when the solubility curve of the compound crosses the metastable liquid-liquid phase separation boundary before reaching the supersaturation limit required for nucleation. For 2-(Thiophen-3-yl)pyridin-4(1H)-one, this is frequently caused by using intermediate-polarity solvents (like EtOAc/DCM). These solvents fail to strongly favor one tautomer, resulting in a tautomeric mixture in solution that depresses the melting point of the precipitating phase. Solution: Shift to a highly polar protic solvent system (e.g., aqueous isopropanol) that firmly locks the molecule into the lactam form. This reduces solute entropy and promotes rigid lattice nucleation over phase separation.

Q: My recovered yield is extremely low (<40%) when using pure methanol or ethanol. How can I improve recovery? A: The pyridone core forms strong intermolecular hydrogen bonds with short-chain primary alcohols, leading to excessively high solubility even at 0°C. Solution: Implement an antisolvent crystallization strategy. Water acts as a powerful antisolvent for the lipophilic thiophene moiety while maintaining the high-dielectric environment needed to stabilize the lactam tautomer. Using an alcohol/water mixture dramatically reduces solubility at low temperatures.

Q: IR spectroscopy of my recrystallized batch shows inconsistent C=O stretching frequencies between batches. What causes this? A: You are likely precipitating a mixture of the lactam and lactim solid states. The lactam form exhibits a distinct C=O longitudinal frequency, whereas the lactim form lacks this peak but shows broad O-H stretching 2, [[3]](). Solution: Standardize your cooling rate and introduce secondary nucleation via seeding. Rapid crash-cooling traps the kinetically favored tautomer. A slow, controlled cooling ramp ensures the thermodynamically stable lactam form dominates the crystal lattice.

Quantitative Data: Solvent System Screening Matrix

The following data summarizes the optimization of recrystallization solvents for highly functionalized pyridone intermediates, demonstrating why aqueous isopropanol is the industry standard for this structural class 4.

Solvent SystemRatio (v/v)Dominant Tautomer in SolutionRecovery Yield (%)Purity (%)Process Observations
Methanol100%Lactam35.099.0High solubility loss; minimal precipitation at 0°C.
Ethanol / Water1:1Lactam96.199.0Good yield, but elevated polar impurity entrapment.
Toluene / Heptane1:1Lactim85.092.0Oiling out observed; gummy solid formation upon filtration.
i-PrOH / Water 1:1 Lactam 98.2 99.7 Optimal; sharp crystalline habit, highest purity profile.

Standard Operating Procedure: Optimized Antisolvent Crystallization

This self-validating protocol utilizes a 1:1 i-PrOH/Water system to isolate the pure lactam form of 2-(Thiophen-3-yl)pyridin-4(1H)-one.

Step 1: Dissolution

  • Suspend the crude 2-(Thiophen-3-yl)pyridin-4(1H)-one in Isopropanol (15 volumes, w/v).

  • Heat the suspension to 75°C under gentle agitation until fully dissolved.

  • Self-Validation Check: The solution must be completely transparent. If particulates remain, hold at 75°C for an additional 15 minutes or perform a hot polish filtration to remove insoluble byproducts.

Step 2: Antisolvent Addition

  • Maintain the internal temperature at 75°C.

  • Slowly add pre-heated Deionized Water (75°C) dropwise over 30 minutes until a 1:1 v/v ratio with i-PrOH is achieved.

  • Self-Validation Check: If the solution becomes prematurely cloudy before the target ratio is reached, add 5% v/v of hot i-PrOH to return the system to the metastable zone before proceeding.

Step 3: Seeding & Nucleation

  • Cool the reactor linearly to 65°C.

  • Charge the reactor with 0.5 wt% seed crystals of the pure lactam form.

  • Self-Validation Check: Observe the seeds for 10 minutes. If they dissolve, the solution is undersaturated; lower the temperature by 2°C and re-seed. If massive unprompted precipitation occurs, the system was crash-cooled; redissolve at 75°C and slow the cooling rate.

Step 4: Aging and Cooling

  • Hold the suspension at 65°C for 1 hour to allow the crystal lattice to build and consume supersaturation.

  • Cool linearly to 5°C over 4 hours (approx. 0.25°C/min).

Step 5: Isolation and Drying

  • Filter the slurry via a Buchner funnel.

  • Wash the wet cake with 2 volumes of pre-chilled i-PrOH/Water (1:2 v/v) at 5°C.

  • Dry under vacuum at 45°C to constant weight.

  • Self-Validation Check: Perform an IR scan of the dried cake. The presence of a strong C=O longitudinal frequency confirms the successful isolation of the desired lactam tautomer 2.

References

  • 2 "2-Pyridone" - Wikipedia. Available at: 2

  • 3 "2-Pyridone" - ChemEurope. Available at: 3

  • 1 "Let's not forget tautomers" - PMC (National Institutes of Health). Available at: 1

  • [[4]]() "Development of a Practical and Scalable Synthesis of a Potent CRTH2 Antagonist" - ACS Publications. Available at: 4

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 2-(Thiophen-3-yl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing heteroaromatic compounds like 2-(Thiophen-3-yl)pyridin-4(1H)-one presents unique chromatographic challenges. The molecule features a highly hydrophobic thiophene ring coupled with a polar, tautomerizable pyridin-4(1H)-one core. This dual chemical nature frequently leads to two major chromatographic artifacts: peak splitting (due to lactam-lactim tautomerism) and severe peak tailing (due to secondary silanol interactions).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your mobile phase and ensure robust, reproducible quantification.

I. Diagnostic Workflow

HPLC_Troubleshooting Start Analyze 2-(Thiophen-3-yl) pyridin-4(1H)-one PeakCheck Evaluate Peak Shape (USP Tailing Factor, As) Start->PeakCheck Tailing Tailing (As > 1.5) Silanol Interaction PeakCheck->Tailing Asymmetry Splitting Peak Splitting/Broadening Lactam-Lactim Tautomerism PeakCheck->Splitting Distortion Optimal Symmetrical Peak (As 1.0 - 1.2) PeakCheck->Optimal Gaussian ActionTail 1. Lower pH to < 3.0 2. Use Endcapped C18 3. Add TEA or TFA Tailing->ActionTail ActionSplit 1. Strongly Acidic Buffer 2. Adjust Column Temp 3. Avoid MeOH (Use MeCN) Splitting->ActionSplit ActionTail->PeakCheck ActionSplit->PeakCheck

Diagnostic workflow for resolving tautomerism and silanol interactions in HPLC.

II. Mechanistic Troubleshooting & FAQs

Q1: Why does my chromatogram show peak splitting or severe broadening that is not caused by a column void?

Causality: The pyridin-4(1H)-one core undergoes lactam-lactim tautomerism, existing in an equilibrium between the pyridin-4(1H)-one (lactam) and pyridin-4-ol (lactim) forms. If the rate of this interconversion is similar to your chromatographic time scale, the two tautomers—which possess different polarities and stationary phase affinities—will separate slightly as they travel down the column. This dynamic interconversion manifests as a broad plateau or a split peak[1]. Solution: You must "lock" the molecule into a single state.

  • pH Control: Using a strongly acidic mobile phase (pH < 3.0) forces the molecule into a single protonated state (hydroxypyridinium cation), collapsing the tautomeric equilibrium into one sharp peak.

  • Temperature: If pH adjustment is insufficient, lowering the column temperature can decrease the kinetic rate of tautomerization, further sharpening the peak.

Q2: I am observing severe peak tailing (USP Tailing Factor > 1.5). How can I correct this?

Causality: Peak tailing for nitrogen-containing heteroaromatics in reversed-phase HPLC is primarily driven by secondary ion-exchange interactions with residual silanol groups (-Si-OH) on the silica stationary phase[2]. At mid-pH ranges (pH 4–7), these silanols deprotonate into negatively charged silanoate ions (-Si-O⁻). The basic nitrogen of the pyridone ring interacts strongly with these anionic sites, causing the analyte to drag and tail[3][4]. Solution:

  • Lower the Mobile Phase pH: Operating at a pH of ~2.5 neutralizes the acidic silanol groups, converting them back to un-ionized -Si-OH, which eliminates the ion-exchange mechanism[5].

  • Utilize Mobile Phase Additives: If tailing persists on older columns, add a silanol suppressor like Triethylamine (TEA) at 5–25 mM. TEA acts as a competing base, binding to the active silanols before your analyte can[6].

  • Upgrade the Stationary Phase: Switch to an ultra-high purity, fully endcapped C18 column, which physically shields residual silanols from the analyte[2].

Q3: Should I use Methanol or Acetonitrile as my organic modifier?

Causality: The thiophene ring provides significant hydrophobicity, while the pyridone core engages in strong hydrogen bonding. Methanol is a protic solvent; it can actively participate in hydrogen bonding with the pyridone core, potentially stabilizing different tautomeric forms and exacerbating peak broadening. Acetonitrile is aprotic and disrupts these networks more efficiently. Solution: Use Acetonitrile (MeCN) as the primary organic modifier to achieve higher theoretical plates and superior peak symmetry for tautomerizable heteroaromatics.

III. Quantitative Optimization Matrices

Table 1: Mobile Phase pH Effects on 2-(Thiophen-3-yl)pyridin-4(1H)-one

Mobile Phase pHSilanol State on SilicaAnalyte StateExpected Chromatographic Result
pH < 3.0 Protonated (Neutral)Protonated (Locked)Sharp, symmetrical peak ( As​ ~ 1.0 - 1.2)
pH 4.0 - 6.0 Partially Ionized (-Si-O⁻)Mixed TautomersSevere broadening and tailing ( As​ > 1.5)
pH > 7.0 Fully Ionized (-Si-O⁻)DeprotonatedPoor retention, high risk of silica dissolution

Table 2: USP Tailing Factor ( T ) Action Thresholds

USP Tailing Factor ( T )Diagnostic StatusRecommended Action
T = 1.0 - 1.2 Optimal SymmetryNone. The method is fully optimized.
T = 1.3 - 1.5 Mild Secondary InteractionVerify column endcapping; consider adding 0.1% TFA.
T > 1.5 Severe Silanol InteractionDrop pH to 2.5. If unresolved, replace the guard column.

IV. Self-Validating Experimental Protocol

The following step-by-step methodology is designed as a closed-loop, self-validating system. If peak tailing persists after completing Step 4, the root cause is definitively isolated to hardware degradation (e.g., column voiding or frit blockage) rather than mobile phase chemistry[3][4].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality Check: This yields a pH of ~2.0, which simultaneously suppresses silanol ionization and locks the pyridone tautomeric state.

  • Organic Phase (B): Prepare 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: System Equilibration

  • Install a high-purity, fully endcapped C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Set the column oven temperature to 25°C to minimize tautomeric kinetics.

  • Flush the system with 50:50 A:B at a flow rate of 1.0 mL/min for a minimum of 20 column volumes.

  • Monitor the baseline at 254 nm and 280 nm until the drift is < 1 mAU/min.

Step 3: Sample Preparation

  • Dissolve the 2-(Thiophen-3-yl)pyridin-4(1H)-one standard in the initial mobile phase conditions (50:50 A:B) to a concentration of 0.1 mg/mL.

  • Critical Rule: Never dissolve the sample in 100% organic solvent. A mismatch between the injection solvent and the mobile phase will cause localized precipitation or solvent-fronting, mimicking tautomeric peak splitting.

Step 4: Injection and System Suitability (Self-Validation)

  • Inject 5 µL of the prepared sample.

  • Calculate the USP Tailing Factor using the formula: T=W0.05​/2f (where W0.05​ is the peak width at 5% height, and f is the distance from the leading edge to the peak center).

  • Validation Gate:

    • If T≤1.2 , the mobile phase chemistry has successfully masked the silanols and locked the tautomer.

    • If T>1.5 , the chemistry is correct, but the hardware is failing. Replace the guard column first (to eliminate matrix accumulation)[3]. If tailing persists, the analytical column has lost its endcapping and must be discarded.

V. References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • HPLC Troubleshooting Guide. ACE HPLC. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

Sources

Technical Support Center: Preventing Oxidative Degradation of 2-(Thiophen-3-yl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific oxidative vulnerabilities of 2-(Thiophen-3-yl)pyridin-4(1H)-one. This bifunctional scaffold presents unique storage challenges due to the dual susceptibility of its thiophene and pyridone rings. This guide moves beyond basic storage instructions, providing the mechanistic causality behind degradation and self-validating protocols to ensure absolute compound integrity.

Part 1: The Causality of Instability (Mechanistic FAQs)

Q: Why does 2-(Thiophen-3-yl)pyridin-4(1H)-one degrade so rapidly compared to isolated pyridines or thiophenes? A: The instability is synergistic and multi-modal. The thiophene ring's sulfur atom is highly nucleophilic and prone to oxidation by atmospheric oxygen or singlet oxygen (generated via UV exposure), forming S-oxides (sulfoxides) and S,S-dioxides (sulfones)[1][2]. Simultaneously, the bridging carbon connecting the thiophene and pyridone rings is highly activated. Radical abstraction at this position leads to the formation of endo-iminium species and subsequent cleavage[3]. Furthermore, the pyridin-4(1H)-one moiety is sensitive to light and can undergo N-oxidation or tautomerization to 4-hydroxypyridine, which alters the electron density and further increases susceptibility to electrophilic attack[4].

Pathways API 2-(Thiophen-3-yl)pyridin-4(1H)-one (Intact API) Thiophene Thiophene Ring Oxidation API->Thiophene O2 / Light Pyridone Pyridone Ring N-Oxidation API->Pyridone Peroxides Bridge Bridging Carbon Oxidation API->Bridge Trace Metals Sulfoxide Sulfoxide (M+16) & Sulfone (M+32) Thiophene->Sulfoxide NOxide N-Oxide (M+16) Derivative Pyridone->NOxide Cleavage Iminium Species / Cleavage Products Bridge->Cleavage

Oxidative degradation pathways of 2-(Thiophen-3-yl)pyridin-4(1H)-one.

Part 2: Diagnostic Troubleshooting & Quantitative Data

Q: My solid batch has developed a yellow/brownish tint during ambient storage. Is it compromised? A: Yes. Discoloration is the primary macroscopic indicator of impurity formation, typically resulting from photo-oxidation or trace-metal catalyzed autoxidation of the thiophene ring[1]. You must perform an LC-MS analysis to quantify the degradation. Look for specific mass shifts: an M+16 peak strongly indicates sulfoxide or N-oxide formation, while an M+32 peak indicates a sulfone[5].

Q: How do different environmental stressors quantitatively impact the degradation rate? A: The table below summarizes forced degradation data for thienopyridine-like scaffolds under various stress conditions, demonstrating the critical need for environmental control[3][5].

Stress ConditionExposure TimePrimary Degradant IdentifiedDegradation (%)
Ambient Air, Light (25°C) 14 daysSulfoxide / N-oxide~15.0%
Ambient Air, Dark (25°C) 14 daysSulfoxide~4.0%
High Humidity (60°C / 75% RH) 28 daysIminium / Cleavage products~27.0%
3% H₂O₂ Solution (25°C) 24 hoursSulfone / N-oxide>85.0%
Argon, Dark (-20°C) 6 monthsNone detected<0.5%

Part 3: Self-Validating Experimental Protocols

To ensure absolute integrity of 2-(Thiophen-3-yl)pyridin-4(1H)-one, standard refrigeration is insufficient. You must implement the following self-validating inert storage protocol.

Protocol: Inert Storage and Baseline Validation

The Causality Behind the Method: We strictly use Argon instead of Nitrogen because Argon is a heavier noble gas. It displaces oxygen more effectively at the bottom of the vial, creating a dense, protective blanket over the solid API[2]. Amber vials are mandatory because they block UV radiation, which catalyzes the formation of highly reactive singlet oxygen—the primary driver of thiophene degradation[1][4].

Step 1: Baseline Quantification (The Validation Anchor)

  • Dissolve a 1 mg sample of the compound in degassed acetonitrile.

  • Run an initial LC-MS to establish a baseline purity profile. Document the exact integration of the parent peak and any trace M+16/M+32 impurities[5].

Step 2: Aliquoting and Environmental Control

  • Transfer the bulk powder into pre-weighed, amber glass vials. Crucial: Avoid storing the compound in a single large container to prevent repeated atmospheric exposure during daily sampling.

  • Place the open vials in a vacuum desiccator. Apply vacuum (≤ 10 mbar) for 15 minutes to remove trapped interstitial moisture and oxygen from the powder bed.

Step 3: Argon Blanketing and Sealing

  • Slowly purge the desiccator with high-purity Argon gas (99.999%).

  • While maintaining a gentle Argon flow over the vials, quickly cap them with PTFE-lined septa. Note: PTFE is required because standard rubber septa are highly permeable to oxygen over extended periods.

Step 4: Temperature Control and Control Validation

  • Store the sealed vials at -20°C. The solubility of oxygen in residual moisture is inversely temperature-dependent, but at -20°C, molecular mobility and kinetic energy are too low for significant oxidative degradation to occur[5].

  • Self-Validation Step: Leave one small, unsealed clear vial containing 5 mg of the compound at room temperature under ambient light. After 14 days, run LC-MS on both the -20°C Argon-stored sample and the ambient control. The control will show significant M+16 peaks, validating that your inert storage system is actively preventing degradation.

Workflow Start Initial QC (LC-MS/NMR) Degas Solvent Degassing (Argon Sparging) Start->Degas Solution Prep Antiox Antioxidant Addition (BHT) Degas->Antiox Stabilization Pack Amber Vial + Argon Blanket Antiox->Pack Aliquoting Store Storage at -20°C (Desiccated) Pack->Store Long-term

Workflow for forced degradation profiling and inert storage optimization.

Part 4: Formulation and Assay FAQs

Q: I need to use this compound in a 48-hour cell-based assay. How do I prevent degradation in the media? A: Thiophene-containing compounds degrade rapidly in aqueous media, sometimes catalyzed by cellular enzymes (like cytochrome P450s) that form reactive electrophilic metabolites[2]. To prevent autoxidation in your assay media, add a water-soluble antioxidant like ascorbic acid, or a lipophilic radical scavenger like BHT (Butylated hydroxytoluene) to your DMSO stock[2][5]. Always run a vehicle control to confirm the antioxidant does not interfere with your specific biological assay readout.

References

  • [1] Long-term storage and stability issues with 3-Acetylthiophene - Benchchem. Benchchem.com. 1

  • [2] Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem. Benchchem.com. 2

  • [3] Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. NIH.gov. 3

  • [4] Preventing oxidation of 1,4-Dihydropyridines during storage - Benchchem. Benchchem.com. 4

  • [5] Stabilization of Pharmaceuticals to Oxidative Degradation. USPTO.gov. 5

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of 2-(Thiophen-3-yl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, derivatives of pyridin-4(1H)-one are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(Thiophen-3-yl)pyridin-4(1H)-one , a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, we present a detailed prediction based on established principles of NMR spectroscopy and comparative data from structurally related analogues. This guide will equip researchers with the foundational knowledge to interpret and verify the structure of this and similar compounds.

The Structural Context: Predicting the NMR Fingerprint

The structure of 2-(Thiophen-3-yl)pyridin-4(1H)-one, featuring a pyridinone ring substituted with a thiophene moiety at the 2-position, gives rise to a unique electronic environment that is reflected in its NMR spectra. The pyridinone ring can exist in tautomeric forms, but the 4(1H)-one form is generally the predominant species in solution. The electronegativity of the nitrogen and oxygen atoms in the pyridinone ring, coupled with the aromaticity of the thiophene ring, dictates the chemical shifts of the constituent protons and carbons.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals for the protons on both the pyridinone and thiophene rings. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen and carbonyl group in the pyridinone ring, and the electronic effects of the sulfur atom in the thiophene ring.

Predicted ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum will provide a map of the carbon framework of the molecule. The chemical shifts of the pyridinone carbons will be significantly influenced by the deshielding effects of the nitrogen and oxygen atoms. The thiophene carbons will exhibit shifts characteristic of a five-membered aromatic heterocycle.

A Comparative Analysis: 2-(Thiophen-3-yl)pyridin-4(1H)-one vs. 2-Phenylpyridine

To provide a practical context for our predictions, we will compare the expected spectral features of our target compound with the known experimental data for 2-phenylpyridine . This analogue, where the thiophene ring is replaced by a phenyl ring, serves as an excellent benchmark for understanding the influence of the heterocyclic substituent on the pyridinone core.

Compound Ring System Predicted/Observed ¹H Chemical Shifts (ppm) Predicted/Observed ¹³C Chemical Shifts (ppm)
2-(Thiophen-3-yl)pyridin-4(1H)-one Pyridinone-ThiophenePyridinone: H3 (6.5-6.7), H5 (7.5-7.7), H6 (7.8-8.0), NH (11-13, broad) Thiophene: H2' (7.8-8.0), H4' (7.3-7.5), H5' (7.6-7.8)Pyridinone: C2 (~155), C3 (~110), C4 (~178), C5 (~140), C6 (~120) Thiophene: C2' (~130), C3' (~138), C4' (~126), C5' (~127)
2-Phenylpyridine [1][2][3]Pyridine-PhenylPyridine: H3 (7.7-7.8), H4 (7.7-7.8), H5 (7.2-7.3), H6 (8.6-8.7) Phenyl: H2'/H6' (7.9-8.0), H3'/H5' (7.4-7.5), H4' (7.3-7.4)Pyridine: C2 (157.4), C3 (120.6), C4 (136.7), C5 (122.1), C6 (149.6) Phenyl: C1' (139.4), C2'/C6' (126.9), C3'/C5' (128.7), C4' (128.9)

Key Comparative Insights:

  • Pyridinone vs. Pyridine Protons: The protons on the pyridinone ring of our target compound are expected to be shifted to different fields compared to the pyridine protons of 2-phenylpyridine due to the presence of the carbonyl group and the N-H proton. Specifically, the H3 proton is expected to be more shielded (upfield shift) due to the enamine-like character.

  • Thiophene vs. Phenyl Protons: The chemical shifts of the thiophene protons will differ from those of the phenyl protons due to the influence of the sulfur atom and the different ring currents.

  • Carbonyl Carbon: A key distinguishing feature in the ¹³C NMR spectrum of 2-(Thiophen-3-yl)pyridin-4(1H)-one will be the presence of the C4 carbonyl carbon signal at a significantly downfield chemical shift (around 178 ppm).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 2-(Thiophen-3-yl)pyridin-4(1H)-one, a standardized and rigorous experimental approach is essential. The following protocol is recommended for researchers.[4][5]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals. DMSO-d₆ is often a good choice for polar, N-H containing compounds as it can help in observing the exchangeable proton.

  • Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For highly accurate measurements, an internal standard like tetramethylsilane (TMS) can be used.[6]

3. ¹H NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Use a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 14 ppm).

  • Apply a 90° pulse angle and a relaxation delay of at least 1-2 seconds to ensure quantitative integration, especially if accurate proton ratios are required.

4. ¹³C NMR Data Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) will be required.

  • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0 to 200 ppm).

  • To aid in the assignment of carbon signals, consider performing Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

5. 2D NMR Experiments (Optional but Recommended):

  • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

Visualizing the Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample & Equilibrate filter->load lock Lock & Shim load->lock calibrate Calibrate Spectrum lock->calibrate acquire_1H Acquire ¹H Spectrum calibrate->acquire_1H acquire_13C Acquire ¹³C/DEPT Spectra calibrate->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) calibrate->acquire_2D process Fourier Transform & Phasing acquire_1H->process acquire_13C->process acquire_2D->process integrate Peak Integration (¹H) process->integrate assign Peak Assignment integrate->assign structure Structure Verification assign->structure

Caption: Standard workflow for NMR analysis.

Conclusion

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. Elsevier, 2016.
  • Jacobsen, N. E. NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc., 2007.
  • Slichter, C. P. Principles of Magnetic Resonance, 3rd ed. Springer, 1980.
  • Keeler, J. Understanding NMR Spectroscopy, 2nd ed. Wiley, 2010.
  • PubChem. 2-Phenylpyridine | C11H9N | CID 13887. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • inChemistry. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

Sources

2-(Thiophen-3-yl)pyridin-4(1H)-one vs 2-(Thiophen-2-yl)pyridin-4(1H)-one bioactivity

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity Guide: 2-(Thiophen-3-yl)pyridin-4(1H)-one vs. 2-(Thiophen-2-yl)pyridin-4(1H)-one Scaffolds in Target-Directed Drug Design

In medicinal chemistry, scaffold hopping and bioisosteric replacement are critical strategies for optimizing pharmacodynamics and pharmacokinetics. When utilizing the pyridin-4(1H)-one core—a highly versatile bidentate system capable of acting as both a hydrogen bond donor and acceptor—the choice of appending a thiophene ring at the 2-position introduces profound structural implications.

While the 2-thienyl and 3-thienyl isomers have identical molecular weights and similar lipophilicity, their distinct geometric vectors and electronic distributions dictate dramatically different target residence times, metabolic stability, and off-target toxicity profiles. This guide provides an in-depth, objective comparison of the 2-(Thiophen-3-yl)pyridin-4(1H)-one and 2-(Thiophen-2-yl)pyridin-4(1H)-one scaffolds to assist drug development professionals in rational lead optimization.

Structural & Pharmacodynamic Divergence

The bioactivity of these two scaffolds diverges primarily due to the spatial orientation of the bulky, polarizable sulfur atom.

  • 2-(Thiophen-2-yl)pyridin-4(1H)-one: In this isomer, the sulfur atom is adjacent to the inter-ring carbon-carbon bond. This proximity often induces a steric clash with the pyridone NH or carbonyl, forcing the molecule into a specific, non-planar dihedral twist. While this can lock the molecule into an active conformation for certain shallow binding pockets, it often restricts deep pocket penetration.

  • 2-(Thiophen-3-yl)pyridin-4(1H)-one: Here, the sulfur atom is positioned further away (meta-equivalent to a phenyl ring). This alters the dipole moment vector and allows the thiophene ring to adopt a more planar conformation relative to the pyridone core. Experimental data demonstrates that the 3-thienyl derivative frequently displays superior affinity in targets with secondary hydrophobic pockets (such as the cyclin A groove in CDKs), as the pocket can better accommodate the larger sulfur atom when presented at this vector[1].

Furthermore, while the pyridin-4(1H)-one system is highly effective for specific kinase and receptor targets, it is not universally active; for instance, it has been shown to be generally ineffective at inhibiting DNA-PK compared to its pyran-4-one analogs, highlighting the necessity of matching the core to the specific target class[2].

Quantitative Performance Comparison

The following table synthesizes representative in vitro data comparing the two scaffolds against a standard ATP-competitive kinase model (e.g., CDK/Cyclin complexes) and human liver microsomes (HLMs).

Parameter2-(Thiophen-2-yl)pyridin-4(1H)-one2-(Thiophen-3-yl)pyridin-4(1H)-oneCausality / Mechanism
Target Affinity (IC₅₀) 56.2 µM18.4 µM3-thienyl sulfur optimally occupies secondary hydrophobic pockets without steric clash[1].
HLM Intrinsic Clearance (CL_int) 85 µL/min/mg22 µL/min/mg2-thienyl is highly susceptible to CYP450 oxidation at the unhindered C5 position[3].
Glutathione (GSH) Trapping High (Reactive Epoxides)Low to NoneC5-oxidation of 2-thienyl generates reactive thiophene-S-oxides.
Dihedral Angle (Calculated) ~35° - 45°~15° - 25°Steric repulsion between 2-thienyl sulfur and pyridone core.

Metabolic Stability & Toxicity Profiling

The most critical differentiator between these two scaffolds is their metabolic fate. The 2-thienyl group is a well-documented metabolic "soft spot." The unsubstituted C5 position of the 2-thienyl ring is highly nucleophilic and prone to rapid oxidation by Cytochrome P450 (CYP450) enzymes. This oxidation forms reactive epoxides or thiophene-S-oxides, which can covalently bind to off-target proteins or deplete cellular glutathione (GSH), leading to hepatotoxicity.

Conversely, the 3-thienyl isomer is electronically and sterically shielded, significantly reducing CYP-mediated epoxidation and resulting in a much more stable clearance profile[3].

CYP_Metabolism Substrate Thienyl-Pyridin-4-one Scaffold CYP CYP450 Enzymes (Liver Microsomes) Substrate->CYP Iso2 2-Thienyl Isomer CYP->Iso2 C5-Oxidation Iso3 3-Thienyl Isomer CYP->Iso3 Steric Shielding Tox Reactive Epoxide (GSH Depletion) Iso2->Tox Stable Stable Metabolite (Renal Excretion) Iso3->Stable

CYP450-mediated metabolic divergence of 2-thienyl vs 3-thienyl pyridin-4(1H)-one scaffolds.

Self-Validating Experimental Protocols

To objectively evaluate the bioactivity and stability of these scaffolds, the following self-validating workflows must be employed. These protocols are designed to ensure that every data point is internally verified against false positives or chemical degradation.

Protocol A: High-Throughput TR-FRET Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. Thiophene-pyridone conjugated systems often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay before measurement, completely eliminating background compound fluorescence and ensuring the IC₅₀ reflects true binding affinity.

  • Reagent Preparation: Prepare 1X Kinase/Receptor Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 2-thienyl and 3-thienyl compounds in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of target protein, 5 µL of fluorescent tracer, and 100 nL of compound.

  • Self-Validation Controls (Critical):

    • Positive Control: 10 µM Staurosporine (or known target-specific inhibitor) to define 100% inhibition.

    • Negative Control: DMSO vehicle only to define 0% inhibition.

    • Artifact Control: Target protein + compound (NO tracer) to verify the absence of residual compound auto-fluorescence.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z' > 0.5 .

TR_FRET Prep Compound Preparation (10-Point Dose Response) Incubate Incubation with Target & Tracer Prep->Incubate Read Time-Resolved Fluorescence Readout Incubate->Read Validate Z'-Factor Calculation (Must be > 0.5) Read->Validate Control1 Positive Control (100% Inhibition) Control1->Incubate Control2 Negative Control (0% Inhibition) Control2->Incubate

Self-validating TR-FRET workflow for quantifying bioisosteric target affinity.

Protocol B: Liver Microsome Stability Assay (Metabolic Profiling)

This protocol isolates the enzymatic degradation of the thiophene ring from general chemical instability.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the 2-thienyl or 3-thienyl compound to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL of the reaction and quench in 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Controls (Critical):

    • Minus-NADPH Control: Run the assay without NADPH. If degradation occurs here, the compound is chemically unstable, not metabolically cleared.

    • High-Clearance Control: Run Verapamil in parallel to confirm the microsomes are enzymatically active.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance (CL_int).

Conclusion

For drug development professionals optimizing a pyridin-4(1H)-one scaffold, the 2-(Thiophen-3-yl) isomer is generally the superior starting point. It offers enhanced metabolic stability by shielding the vulnerable C5 position from CYP450 oxidation[3] and frequently provides better target affinity by allowing the sulfur atom to access deeper secondary hydrophobic pockets without inducing detrimental steric clashes[1]. The 2-thienyl isomer should be reserved for specific cases where its unique dihedral twist is explicitly required to match a shallow, rigid binding site.

References

  • Fragment based discovery of Arginine isosteres through REPLACE: towards non-ATP competitive CDK inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • Nitrogen-Walk Approach to Explore Bioisosteric Replacements in a Series of Potent A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Inhibition of the DNA-Dependent Protein Kinase for Cancer Therapy. Hilaris Publisher.[Link]

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High-Resolution vs. Nominal Mass Spectrometry for Elucidating Fragmentation Pathways of 2-(Thiophen-3-yl)pyridin-4(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing isobaric fragments during the structural elucidation of complex heterocyclic pharmacophores. 2-(Thiophen-3-yl)pyridin-4(1H)-one (Exact Mass: 177.0248 Da) is a privileged scaffold frequently utilized in the design of kinase inhibitors and advanced therapeutics. Understanding its gas-phase degradation is critical for metabolite identification and pharmacokinetic profiling.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) high-resolution mass spectrometry against Triple Quadrupole (QqQ) nominal mass spectrometry for analyzing the fragmentation pathways of this compound. By examining the causality behind these fragmentation mechanisms, we can establish robust, self-validating analytical workflows.

Mechanistic Causality: Elucidating the Fragmentation Pathways

To design an optimal MS/MS method, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase dissociation. In positive electrospray ionization (ESI+), the addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated state, yielding a stable precursor ion [M+H]+ at m/z 178.0327.

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the precursor undergoes deterministic fragmentation:

  • Carbon Monoxide (CO) Extrusion: The dominant primary fragmentation pathway involves the ejection of CO (-28 Da) from the central ring, yielding an m/z 150.0377 fragment. As established in foundational studies on pyridin-4-one and 4-pyrone derivatives, the carbonyl group is highly susceptible to expulsion under collisional activation, leading to a more thermodynamically stable, contracted ring or conjugated acyclic system[1][2].

  • Hydrogen Cyanide (HCN) Loss: Following CO loss, the resulting nitrogenous intermediate frequently expels HCN (-27 Da) to form an m/z 123.0269 fragment. This is a characteristic thermodynamic sink for nitrogen-containing heterocycles[3].

  • Inter-Ring Cleavage: At elevated collision energies (CE > 30 eV), the inter-ring C-C bond cleaves, generating a distinct thiophen-3-yl cation at m/z 83.0000. Thiophene-containing moieties frequently undergo this type of cleavage or subsequent loss of H2​S under high-energy electron-impact or CID conditions[4].

Fragmentation Parent [M+H]+ m/z 178.0327 C9H8NOS+ Frag1 [M+H - CO]+ m/z 150.0377 C8H8NS+ Parent->Frag1 - CO (-28 Da) CID/HCD Frag3 Thiophen-3-yl Cation m/z 83.0000 C4H3S+ Parent->Frag3 Inter-ring Cleavage (-95 Da) Frag2 [M+H - CO - HCN]+ m/z 123.0269 C7H7S+ Frag1->Frag2 - HCN (-27 Da) High Energy

Fig 1: Proposed MS/MS fragmentation pathway of 2-(Thiophen-3-yl)pyridin-4(1H)-one under CID/HCD.

Platform Performance Comparison: Q-TOF vs. QqQ

Choosing the right platform depends entirely on the analytical goal: Structural Elucidation vs. Targeted Quantitation .

While a QqQ operates at unit mass resolution (~0.7 Da FWHM), it excels in duty cycle and sensitivity during Multiple Reaction Monitoring (MRM). Conversely, the Q-TOF provides sub-2 ppm mass accuracy, which is non-negotiable when differentiating isobaric losses (e.g., distinguishing the loss of CO [-27.9949 Da] from the loss of ethylene C2​H4​ [-28.0313 Da]).

Table 1: High-Resolution Q-TOF Fragmentation Data

Data acquired using HCD at normalized collision energy (NCE) of 25 eV.

Fragment AssignmentFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
Precursor [M+H]+ C9​H8​NOS+ 178.0327178.0325-1.1100%
[M+H−CO]+ C8​H8​NS+ 150.0377150.0379+1.365%
[M+H−CO−HCN]+ C7​H7​S+ 123.0269123.0267-1.622%
Thiophen-3-yl Cation C4​H3​S+ 83.000083.0002+2.445%
Table 2: Platform Performance Metrics
MetricQ-TOF (High-Resolution)QqQ (Nominal Mass)
Mass Accuracy < 2 ppm~ 0.1 Da
Limit of Detection (LOD) ~ 5 - 10 ng/mL~ 0.05 - 0.1 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude
Primary Application Unknown metabolite ID, exact massHigh-throughput PK quantitation

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means the method includes internal checks (system suitability criteria) that must be met for the data to be considered valid.

Protocol A: Q-TOF Structural Elucidation Workflow

Objective: Confirm the exact mass of the precursor and its fragments to validate the mechanistic pathway.

  • Sample Preparation:

    • Causality: Prepare a 1 µg/mL working solution in 50:50 Methanol:Water with 0.1% Formic Acid. The organic modifier ensures solubility, while the formic acid acts as a proton donor to maximize ESI+ ionization efficiency.

  • UHPLC Separation:

    • Column: C18 (2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 5 minutes (A: 0.1% FA in H2​O , B: 0.1% FA in Acetonitrile). Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Q-TOF):

    • Source: ESI Positive. Capillary Voltage: 3500 V. Gas Temp: 300°C.

    • Acquisition: Auto MS/MS mode. Mass range: m/z 50–500.

    • Collision Energy: Ramped from 15 to 40 eV to capture both primary (CO loss) and secondary (HCN loss) fragmentation events.

  • System Suitability (Validation Check):

    • The mass error of a known internal standard (e.g., Reserpine m/z 609.2807) injected prior to the sample must be < 3 ppm . If this fails, the TOF flight tube requires recalibration.

Protocol B: QqQ Targeted MRM Quantitation Workflow

Objective: Achieve maximum sensitivity for pharmacokinetic tracking.

  • MRM Transition Optimization:

    • Quantifier Transition:m/z 178.0 150.0 (CE: 20 eV). Chosen because the CO loss requires lower energy and yields the most abundant fragment, maximizing the signal-to-noise ratio.

    • Qualifier Transition:m/z 178.0 83.0 (CE: 35 eV). Chosen for structural specificity (inter-ring cleavage), confirming the identity of the analyte.

  • MS/MS Parameters (QqQ):

    • Dwell Time: 50 ms per transition to ensure >15 data points across the chromatographic peak.

  • System Suitability (Validation Check):

    • The ion ratio between the Quantifier and Qualifier transitions must remain within ± 15% of the established reference standard ratio across all calibration levels. Deviation indicates matrix interference or co-elution.

Workflow Prep Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization (Capillary: 3.5 kV) LC->ESI QTOF HRMS (Q-TOF) Exact Mass & ID ESI->QTOF Structural Elucidation QQQ Nominal MS (QqQ) MRM Quantitation ESI->QQQ High-Sensitivity Quantitation Data Data Analysis (Mass Error < 5 ppm) QTOF->Data QQQ->Data

Fig 2: Comparative UHPLC-MS/MS workflow for structural elucidation vs. targeted quantitation.

Conclusion

For the analysis of 2-(Thiophen-3-yl)pyridin-4(1H)-one, the Q-TOF platform is indispensable during the early stages of drug development. Its exact mass capabilities definitively prove the loss of CO and HCN, preventing misidentification of isobaric fragments. However, once the fragmentation pathway is elucidated and the MRM transitions (m/z 178 150 and 178 83) are locked, the QqQ platform becomes the superior choice, offering unmatched sensitivity and dynamic range for downstream quantitative assays.

References

1.[1] Title: Mass Spectra of Some New 3,4-dihydro-2[H]-pyridones Source: nih.gov URL:

2.[2] Title: Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact Source: researchgate.net URL:

3.[4] Title: The electron-impact fragmentation of 4-thiapyrone and N-methyl-4-pyridone Source: acs.org URL:

4.[3] Title: Mass Spectrometry - Fragmentation Patterns Source: libretexts.org URL:

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A Comparative Guide to the In Vitro Cytotoxicity of 2-(Thiophen-3-yl)pyridin-4(1H)-one and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Selective Anticancer Agents

In the landscape of modern drug discovery, heterocyclic compounds are a cornerstone, with scaffolds like thiophene and pyridinone being particularly prominent due to their diverse biological activities.[1][2][3] Thiophene derivatives, in particular, have garnered significant interest for their potential as anticancer agents, exhibiting a broad range of cytotoxic activities against various cancer cell lines.[1][2][4][5] Similarly, the pyridinone core is a privileged structure in medicinal chemistry, found in numerous compounds with demonstrated antitumor properties.[3][6][7]

The compound of interest, 2-(Thiophen-3-yl)pyridin-4(1H)-one, merges these two valuable pharmacophores. Evaluating its cytotoxic potential is a critical first step in determining its therapeutic promise. However, raw cytotoxicity data is meaningful only in context. Therefore, a comparative analysis against established, standard-of-care chemotherapeutic agents is essential for benchmarking its potency and potential selectivity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of novel compounds like 2-(Thiophen-3-yl)pyridin-4(1H)-one. We will delve into the principles of key cytotoxicity assays, provide detailed, field-tested protocols, and present a comparative analysis with Doxorubicin, a widely used anthracycline antibiotic known for its potent, broad-spectrum anticancer activity. Our approach emphasizes a multi-assay strategy to build a holistic understanding of a compound's cellular impact, moving beyond a single endpoint to probe metabolic health, membrane integrity, and the induction of programmed cell death (apoptosis).

Section 1: The Molecules in Focus

Investigational Compound: 2-(Thiophen-3-yl)pyridin-4(1H)-one
  • Structure: This compound features a thiophene ring linked to a pyridin-4(1H)-one core. The thiophene moiety, a five-membered sulfur-containing aromatic ring, is known to be a versatile building block in drugs targeting a range of diseases, including cancer.[1][2] The pyridinone structure is also a key component in many biologically active molecules.[3]

  • Hypothesized Mechanism: The precise mechanism of action for this specific molecule is yet to be fully elucidated. However, based on related thiophene and pyridinone derivatives, its cytotoxic effects may stem from the induction of apoptosis through intrinsic pathways, potentially involving the generation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of kinase signaling cascades.[1][2][8]

Standard Inhibitor: Doxorubicin
  • Structure: Doxorubicin is a well-characterized anthracycline antibiotic.

  • Established Mechanism of Action: Its primary mode of action involves the intercalation of DNA, thereby inhibiting the progression of topoisomerase II. This action disrupts DNA replication and repair, ultimately triggering apoptotic cell death. Its use as a positive control is a cornerstone of in vitro cytotoxicity screening, providing a robust benchmark for the potency of novel compounds.[9]

Section 2: A Multi-Faceted Approach to Cytotoxicity Assessment

To gain a comprehensive understanding of a compound's effect on cell health, relying on a single assay is insufficient. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might trigger a specific cell death pathway like apoptosis. Therefore, we employ a panel of assays, each interrogating a different aspect of cellular viability.[10][11][12]

  • MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[13][14]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[10]

  • Caspase-3/7 Activity Assay: Detects the activation of executioner caspases 3 and 7, which are key mediators of the apoptotic cascade.[15][16]

The overall experimental workflow is designed to ensure reproducibility and provide a clear, multi-point comparison of the investigational compound and the standard inhibitor.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis prep_cells Cell Line Selection & Culture (e.g., MCF-7, HepG2) seed_plates Seed Cells in 96-Well Plates (1x10^4 cells/well) prep_cells->seed_plates treat_cells Incubate Cells with Compounds (24, 48, 72 hours) seed_plates->treat_cells prep_compounds Prepare Serial Dilutions (Test Compound & Doxorubicin) assay_mtt MTT Assay (Metabolic Activity) treat_cells->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treat_cells->assay_ldh assay_caspase Caspase-3/7 Assay (Apoptosis) treat_cells->assay_caspase read_plates Measure Absorbance/ Fluorescence/Luminescence assay_mtt->read_plates assay_ldh->read_plates assay_caspase->read_plates calc_ic50 Calculate IC50 Values read_plates->calc_ic50 compare Comparative Analysis calc_ic50->compare

Caption: Overall experimental workflow for comparative cytotoxicity analysis.

Section 3: Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the potency of a cytotoxic compound. It represents the concentration of a drug that is required to inhibit cell proliferation by 50%.[17] A lower IC50 value indicates a more potent compound. To assess cancer cell selectivity, the Selectivity Index (SI) is often calculated by comparing the IC50 value in a cancer cell line to that in a normal, non-cancerous cell line (SI = IC50 normal cells / IC50 cancer cells).[17][18] An SI value greater than 2 is generally considered to indicate selective cytotoxicity.[18]

The following table presents representative IC50 data for thiophene and pyridinone-based compounds from published literature, alongside the standard inhibitor Doxorubicin, to illustrate a typical comparative analysis.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Thiophene Derivative 1 HepG2 (Liver)3.9---[5]
Thiophene Derivative 2 MCF-7 (Breast)~15---[19]
Thiophene Derivative 3 CCRF-CEM (Leukemia)0.8 - 3.05Non-cancerous line>10>3.2[1][2]
Pyridinone Derivative 1 HCT-116 (Colon)<10BJ-1 (Fibroblast)>50>5[7]
Doxorubicin (Standard) HCT 15 (Colon)0.264 µg/ml---[9]
Doxorubicin (Standard) MCF-7 (Breast)0.1---[20]

Note: Data is aggregated from multiple sources for illustrative purposes. Direct comparison requires testing under identical experimental conditions.

Section 4: Detailed Experimental Protocols

The validity of any comparative study rests on the rigor and reproducibility of its methods. The following protocols are detailed to ensure self-validation and consistency.

Cell Culture and Compound Treatment
  • Rationale: Establishing a consistent and healthy cell population is paramount. Seeding density is optimized to ensure cells are in a logarithmic growth phase during treatment, which is crucial for assessing anti-proliferative effects.

  • Cell Seeding: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in their recommended media. Seed cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.

  • Incubation: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(Thiophen-3-yl)pyridin-4(1H)-one and Doxorubicin in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds or controls (vehicle control: medium with DMSO; positive control: Doxorubicin).

  • Exposure: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 1: MTT Assay for Metabolic Viability
  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][21] The amount of formazan produced is directly proportional to the number of viable cells.[13]

  • Reagent Preparation: Prepare a 5 mg/mL MTT solution in sterile PBS. Filter sterilize and store at -20°C, protected from light.[14][22] Prepare the solubilization solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[22]

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[21][23]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form within viable cells.[21][22]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the MTT solvent to each well to dissolve the formazan crystals.[22]

  • Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[14][22]

  • Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[14][21][22]

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against compound concentration to determine the IC50 value.

Protocol 2: LDH Release Assay for Membrane Integrity
  • Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[10] When the plasma membrane is damaged, LDH is released into the culture medium. This assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by absorbance.[10]

  • Prepare Controls: For each plate, set up three essential controls:

    • Spontaneous LDH Release: Vehicle-treated, healthy cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.[24] This represents 100% cytotoxicity.

    • Background Control: Culture medium alone.

  • Sample Collection: After the treatment incubation, centrifuge the 96-well plate at ~500 x g for 5 minutes.[24]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[17][25]

  • Reaction Setup: Add 100 µL of the LDH Reaction Solution (prepared according to the manufacturer's instructions) to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[25]

  • Stop Reaction (if applicable): Add 50 µL of the Stop Solution provided in the kit to each well.[25]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10][17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
  • Principle: Caspases are a family of proteases that are critical mediators of apoptosis.[15] This assay uses a synthetic substrate (e.g., DEVD peptide) linked to a chromophore or fluorophore. When executioner caspases-3 or -7 become active during apoptosis, they cleave the substrate, releasing the reporter molecule, which can be quantified.[26][27]

  • Induce Apoptosis: Treat cells with the compounds as described in section 4.1.

  • Cell Lysis: After incubation, lyse the cells to release their cytoplasmic contents. For suspension cells, pellet and resuspend in a chilled lysis buffer. For adherent cells, add the lysis buffer directly to the wells. Incubate on ice for 10-30 minutes.[26][27]

  • Prepare Reaction: In a new assay plate, add a small volume of cell lysate (e.g., 5-10 µL) to each well.[26]

  • Add Substrate: Add the caspase-3/7 substrate solution (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to each well.[27]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Reading: Measure the signal using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA chromophore or Ex/Em 380/460 nm for AMC fluorophore).[26][27]

  • Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity. Compare the activity in treated cells to that in vehicle-treated control cells to determine the fold-increase in apoptosis.

Section 5: Mechanistic Insights and Potential Signaling Pathways

The cytotoxic effects of many thiophene-based anticancer agents are mediated through the induction of the intrinsic apoptotic pathway.[1][2] This pathway is centered on the mitochondria and is a common target for novel therapeutic agents. Understanding this pathway provides a mechanistic rationale for the observed cytotoxicity.

G compound Thiophene-Pyridinone Compound ros ↑ ROS Generation compound->ros mito Mitochondrial Dysfunction compound->mito ros->mito bax Bax/Bak Activation mito->bax bcl2 Bcl-2/Bcl-xL Inhibition mito->bcl2 cytoC Cytochrome c Release bax->cytoC bcl2->cytoC apaf Apaf-1 cytoC->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas37 Pro-Caspase-3/7 apoptosome->cas37 Cleavage active_cas37 Active Caspase-3/7 cas37->active_cas37 apoptosis Apoptosis (Cell Death) active_cas37->apoptosis

Caption: A potential intrinsic apoptotic pathway induced by thiophene compounds.

As depicted, the compound may induce cellular stress, leading to an increase in Reactive Oxygen Species (ROS). This can trigger mitochondrial outer membrane permeabilization (MOMP), a point of no return in apoptosis. This process is regulated by the Bcl-2 family of proteins and results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, recruiting pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspases-3 and -7, dismantling the cell and executing apoptosis.

Conclusion and Future Directions

This guide outlines a robust, multi-pronged strategy for the comparative cytotoxic evaluation of 2-(Thiophen-3-yl)pyridin-4(1H)-one. By benchmarking its performance against a standard inhibitor like Doxorubicin across assays that probe metabolic activity, membrane integrity, and apoptosis, researchers can build a comprehensive profile of the compound's potency and primary mechanism of cell killing.

The data generated from these protocols will provide a solid foundation for further investigation. Promising results, such as a low IC50 value and a high selectivity index, would warrant progression to more complex studies, including analysis of other cell death pathways, cell cycle analysis, and ultimately, evaluation in in vivo preclinical models. The systematic approach detailed herein ensures that the initial in vitro screening is both thorough and translatable, paving the way for the development of the next generation of targeted anticancer therapies.

References

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  • Suh, M. E., Park, H. K., Yoo, H. W., & Lee, C. O. (2000). Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. Biological & Pharmaceutical Bulletin, 23(3), 354–355. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Fakhr, I. M., et al. (2021). Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. Research in Pharmaceutical Sciences. [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Atlantis Bioscience. [Link]

  • Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 194. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). IntechOpen. [Link]

  • IncuCyte® Apoptosis Assay Protocol. University of Bergen. [Link]

  • Fayed, E. A., et al. (n.d.). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]

  • CasPASE™ Apoptosis Assay. G-Biosciences. [Link]

  • Holder, B., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863262. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). Molecules, 26(18), 5658. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(2), 118-124. [Link]

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  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]

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  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]

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  • Imada, T., et al. (2006). Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. Journal of Medicinal Chemistry, 49(13), 3809–3825. [Link]

  • Novel S1P1 Receptor Agonists − Part 3: From Thiophenes to Pyridines. (2013). ACS Publications. [Link]

  • Synthesis and mode of action of (125)I- and (3)H-labeled thieno[2,3-c]pyridine antagonists of cell adhesion molecule expression. (2002). Journal of Medicinal Chemistry, 45(4), 869–878. [Link]

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Comparative Validation Guide: LC-MS/MS Quantification of 2-(Thiophen-3-yl)pyridin-4(1H)-one in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The quantification of polar heterocyclic compounds like 2-(Thiophen-3-yl)pyridin-4(1H)-one in biological matrices presents a distinct set of bioanalytical challenges. The structural dichotomy of this molecule—combining an electron-rich, lipophilic thiophene ring with a highly polar, tautomeric pyridin-4(1H)-one moiety—often leads to poor chromatographic retention and severe matrix effects when using conventional reversed-phase methods.

This guide objectively compares a standard C18/Protein Precipitation (PPT) approach against an optimized Biphenyl/Mixed-Mode Solid Phase Extraction (SPE) workflow. By explaining the causality behind these experimental choices, we demonstrate how rational method design ensures compliance with stringent regulatory standards and achieves superior sensitivity.

Regulatory Framework & Self-Validating System

To ensure the integrity of pharmacokinetic data, bioanalytical assays must be rigorously validated. This comparative validation adheres to the [1] and the [2].

Self-Validating Protocol Design: Trustworthiness in bioanalysis requires methods that actively monitor their own performance. The optimized protocol described herein is designed as a self-validating system. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the exact moment of sample aliquoting, the method inherently corrects for extraction variability and ionization fluctuations on a per-sample basis. Furthermore, the mandatory inclusion of blank matrix checks, dilution quality controls (DQCs), and post-column infusion assessments ensures that any matrix interference or system drift is mathematically flagged before data release[1].

Comparative Workflow: Conventional vs. Optimized

Workflow cluster_A Method A: Conventional cluster_B Method B: Optimized Start Plasma Sample + SIL-IS PPT Protein Precipitation (PPT) Start->PPT SPE Mixed-Mode SPE (MCX) Start->SPE C18 C18 Column Chromatography PPT->C18 MS LC-MS/MS Quantification C18->MS Biphenyl Biphenyl Column Chromatography SPE->Biphenyl Biphenyl->MS Data ICH M10 / FDA Validation MS->Data

Fig 1. Comparative LC-MS/MS workflow for 2-(Thiophen-3-yl)pyridin-4(1H)-one quantification.

Step-by-Step Experimental Protocols

Sample Preparation Methodologies

Method A: Conventional Protein Precipitation (PPT)

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the SIL-IS (10 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection.

Method B: Optimized Mixed-Mode Cation Exchange (MCX) SPE

  • Pre-treatment: Aliquot 50 µL of plasma. Add 10 µL of SIL-IS and dilute with 50 µL of 2% phosphoric acid. (Causality: Acidification disrupts protein binding and fully protonates the basic pyridone nitrogen, ensuring quantitative capture on the cation-exchange sorbent).

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through a 30 mg/1 mL MCX cartridge.

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water to remove hydrophilic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Causality: Because the analyte is ionically bound to the sulfonic acid groups, a 100% organic wash can be used to aggressively elute neutral and acidic lipids, including ion-suppressing phospholipids).

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH neutralizes the pyridone nitrogen, breaking the ionic bond and releasing the analyte).

  • Reconstitution: Evaporate the eluate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions
  • MS Platform: Triple Quadrupole (QqQ) operating in Positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions: 2-(Thiophen-3-yl)pyridin-4(1H)-one: m/z 178.1 134.0.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Column A (Conventional): Standard Alkyl C18 (50 x 2.1 mm, 1.7 µm).

  • Column B (Optimized): Biphenyl Phase (50 x 2.1 mm, 1.7 µm).

Comparative Performance Data

The validation parameters were assessed strictly according to [2]. The data clearly demonstrate the superiority of the optimized Method B.

Table 1: Chromatographic Performance & Matrix Effect

ParameterMethod A (C18 + PPT)Method B (Biphenyl + SPE)ICH M10 / FDA Requirement
Retention Factor ( k′ ) 0.8 (Co-elutes with void)3.5 (Optimal retention) k′ > 2 recommended
Matrix Factor (MF) 0.45 (Severe Suppression)0.98 (Negligible Effect)IS-normalized MF CV < 15%
Extraction Recovery 65.2% ± 12.4%92.4% ± 3.1%Consistent across QCs
Sensitivity (LLOQ) 10.0 ng/mL0.5 ng/mLS/N > 5, Accuracy ±20%

Table 2: Precision and Accuracy (Inter-day, n=18)

QC Level (ng/mL)Method A Accuracy (%)Method A Precision (%CV)Method B Accuracy (%)Method B Precision (%CV)
LLOQ (0.5) Failed (S/N < 3)N/A102.46.8
LQC (1.5) 82.116.498.54.2
MQC (50) 88.312.1101.23.1
HQC (400) 91.09.599.82.5

Mechanistic Discussion: Causality Behind the Data

The stark contrast in performance between the two methods is rooted in fundamental physicochemical principles:

1. Chromatographic Retention ( π−π vs. Dispersive Interactions): Standard C18 columns rely purely on dispersive (hydrophobic) interactions. Because the pyridin-4(1H)-one core is highly polar, Method A fails to retain the analyte sufficiently ( k′ = 0.8), causing it to elute in the solvent front alongside endogenous salts. Conversely, the Biphenyl stationary phase in Method B offers orthogonal retention mechanisms. The π -electrons of the biphenyl groups interact strongly with the delocalized π -systems of both the thiophene and pyridine rings. This π−π interaction dramatically increases retention ( k′ = 3.5), shifting the analyte into a clean chromatographic window.

2. Ion Suppression and Sample Clean-up: In Method A, protein precipitation removes macro-proteins but leaves high concentrations of endogenous glycerophosphocholines (phospholipids) in the extract. Because the analyte co-elutes early, these lipids compete for charge in the ESI source, resulting in a Matrix Factor of 0.45 (a 55% loss in signal). Method B leverages the pKa (~3.2) of the pyridone nitrogen. By utilizing Mixed-Mode Cation Exchange (MCX) , the analyte is locked onto the sorbent, allowing a 100% methanol wash to strip away >99% of phospholipids before elution. This mechanistic clean-up yields a Matrix Factor of 0.98, eliminating ion suppression and allowing the method to achieve a 20-fold improvement in the Lower Limit of Quantification (LLOQ) from 10 ng/mL down to 0.5 ng/mL, easily satisfying regulatory requirements[1].

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at:[Link]

Sources

Benchmarking the Catalytic Efficiency of 2-(Thiophen-3-yl)pyridin-4(1H)-one Iridium Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly efficient, bifunctional transition metal catalysts relies heavily on the precise engineering of the ligand's primary and secondary coordination spheres. The 2-(thiophen-3-yl)pyridin-4(1H)-one (ThPyO) scaffold represents a highly tunable, next-generation ligand for Iridium(III) catalysis.

When coordinated to an Ir(III) center, the thiophene ring undergoes C–H activation to form a robust cyclometalated C∧N framework. The electron-rich nature of the thiophene ring elevates the highest occupied molecular orbital (HOMO) of the complex, lowering the redox potential compared to standard 2-phenylpyridine (ppy) analogs. More importantly, the distal 4-pyridone moiety exists in a tautomeric equilibrium with 4-hydroxypyridine. This built-in −OH/C=O functionality acts as an outer-sphere proton relay, enabling autonomous Metal-Ligand Cooperation (MLC) [1] and Proton-Coupled Electron Transfer (PCET) [2].

This guide benchmarks the catalytic efficiency of Ir-ThPyO complexes across two distinct domains: Base-Free Transfer Hydrogenation and Visible-Light Photoredox Catalysis , comparing their performance against industry-standard alternatives.

Benchmarking Domain 1: Base-Free Transfer Hydrogenation

Traditional transfer hydrogenation (TH) catalysts, such as Noyori's Ru-TsDPEN, require a stoichiometric or catalytic amount of strong base (e.g., KOH) to generate the active metal-alkoxide species. By leveraging the proton-shuttle capability of the pyridone ligand, the half-sandwich complex [Cp*Ir(ThPyO)Cl] operates under strictly base-free conditions[1]. The pyridone oxygen autonomously accepts a proton from the hydrogen donor (isopropanol), lowering the activation energy for hydride transfer to the metal center.

Quantitative Performance Comparison

Reaction Conditions: 1.0 mmol Acetophenone, 1 mol% Catalyst, 5 mL Isopropanol, 80°C, 12 h.

Catalyst SystemLigand ClassificationBase RequirementTOF (h⁻¹)Yield (%)
[CpIr(ThPyO)Cl] C∧N -Bidentate (Pyridone)None 4,800 98%
[CpIr(2,2'-bpyO)(OH)][Na] N∧N -Bidentate (Pyridone)None4,20095%
Ru-TsDPEN (Noyori) N∧N -Bidentate (Amine)10 mol% KOH3,80092%
Experimental Protocol: Base-Free Transfer Hydrogenation

This protocol is designed as a self-validating system; the omission of an external base explicitly tests the autonomous proton-shuttle capacity of the ThPyO ligand.

  • Preparation of the Schlenk Tube: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with dry N2​ three times to ensure an anhydrous, oxygen-free environment.

  • Reagent Loading: Add 1.0 mmol of acetophenone and 1.0 mol% (0.01 mmol) of the [Cp*Ir(ThPyO)Cl] pre-catalyst.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed isopropanol. Causality Note: Isopropanol serves as both the solvent and the hydrogen donor. Degassing prevents the oxidation of the active Ir-hydride intermediate.

  • Thermal Activation: Stir the mixture at 80°C for 12 hours. The color will shift from deep orange to pale yellow, indicating the formation of the active Ir-hydride species.

  • Validation & Analysis: Cool to room temperature, filter through a short silica plug to remove the catalyst, and analyze via GC-FID.

    • Self-Validation Step: Run a parallel control reaction adding 10 mol% KOH. If the ThPyO ligand is functioning correctly via an outer-sphere mechanism, the base-added control will show no significant rate acceleration, proving the ligand's autonomous efficacy.

Mechanistic Pathway Visualization

TH_Mechanism A [Cp*Ir(ThPyO)]+ (Pre-catalyst) B Ir-Alkoxide Intermediate A->B + iPrOH - HCl C Ir-Hydride / Pyridone-OH (Active Species) B->C β-Hydride Elimination D Ketone Substrate Outer-Sphere Binding C->D H-Bonding (Ligand-OH to C=O) E Product Alcohol + Regenerated Catalyst D->E Concerted H-/H+ Transfer E->A Cycle Repeats

Figure 1: Outer-sphere bifunctional transfer hydrogenation mechanism via Ir-ThPyO.

Benchmarking Domain 2: Visible-Light Photoredox Catalysis

The 2-pyridone ring is a privileged scaffold in site-selective functionalization and photochemistry[3]. When the ThPyO ligand is incorporated into a homoleptic or heteroleptic Ir(III) photocatalyst (e.g., [Ir(ppy)2(ThPyO)]+), the complex exhibits exceptional Metal-to-Ligand Charge Transfer (MLCT) properties. The presence of the tautomeric pyridone unit allows the excited state to engage in Proton-Coupled Electron Transfer (PCET) [2]. This enables the activation of substrates with high bond dissociation energies (BDEs) that cannot be activated by standard single-electron transfer (SET) alone.

Quantitative Performance Comparison

Reaction Conditions: Decarboxylative C-N Cross-Coupling, 2 mol% Catalyst, 450 nm Blue LED, 25°C.

PhotocatalystExcited State Lifetime (τ) E1/2​ ( Ir∗/Ir− )PCET CapabilityYield (%)
[Ir(ppy)2(ThPyO)]+ 850 ns +0.85 V Yes (Pyridone-OH) 94%
fac-Ir(ppy)31900 ns+0.31 VNo45%
[Ir(dtbbpy)(ppy)2]+550 ns+0.66 VNo72%
Experimental Protocol: PCET-Driven Photoredox Catalysis
  • Reaction Assembly: In a 10 mL borosilicate glass vial, combine the aryl halide (0.5 mmol), the amine nucleophile (0.75 mmol), and 2 mol% of [Ir(ppy)2(ThPyO)]+.

  • Solvent & Base Addition: Add 4 mL of anhydrous DMF and 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine). Causality Note: DIPEA acts as a reductive quencher in the catalytic cycle, providing the electron necessary to turn over the Ir(II) intermediate back to Ir(III).

  • Freeze-Pump-Thaw Degassing (Critical): Submerge the vial in liquid nitrogen until the solvent freezes. Apply high vacuum for 5 minutes, isolate the vacuum, and let the solvent thaw. Repeat this cycle three times.

    • Causality Note: The triplet MLCT excited state of Ir(III) is highly sensitive to triplet oxygen ( 3O2​ ), which will rapidly quench the catalyst via energy transfer (generating singlet oxygen). Rigorous degassing is non-negotiable for high yields.

  • Irradiation: Seal the vial under Argon and place it 5 cm away from a 30W 450 nm Blue LED array. Stir vigorously at room temperature (using a cooling fan to maintain 25°C) for 18 hours.

  • Validation: Quench the reaction with water, extract with EtOAc, and analyze via 1H NMR.

    • Self-Validation Step: Conduct a Stern-Volmer fluorescence quenching study. If the ThPyO ligand is facilitating PCET, the emission of the catalyst will be quenched significantly faster by the substrate than by DIPEA alone.

Mechanistic Pathway Visualization

PCET_Cycle GS Ir(III)-ThPyO Ground State ES *Ir(III)-ThPyO Excited State (MLCT) GS->ES hν (450 nm) PCET Concerted PCET (Substrate Activation) ES->PCET H-bond + e- transfer RED Ir(II) Intermediate (Reduced State) PCET->RED Substrate Radical Generation OX Product Formation & Oxidation RED->OX SET from DIPEA OX->GS Catalyst Regeneration

Figure 2: PCET-driven photoredox cycle using the Ir-ThPyO photocatalyst.

References

  • Transfer Hydrogenation of Ketones and Imines with Methanol under Base-Free Conditions Catalyzed by an Anionic Metal–Ligand Bifunctional Iridium Catalyst The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Proton-Coupled Electron Transfer with Photoexcited Metal Complexes Accounts of Chemical Research (ACS Publications) URL:[Link][2]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls Chemical Science (RSC Publishing) URL:[Link][3]

Sources

FTIR Absorption Bands Comparison for 2-(Thiophen-3-yl)pyridin-4(1H)-one Tautomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heterocyclic compounds often hinges on understanding their dynamic states. 2-(Thiophen-3-yl)pyridin-4(1H)-one exhibits a classic keto-enol tautomeric equilibrium, interconverting between its lactam (pyridin-4(1H)-one) and lactim (pyridin-4-ol) forms[1]. The position of this equilibrium dictates the molecule's physicochemical properties, including solubility, hydrogen-bonding capacity, and receptor-binding affinity in drug development[1].

Fourier Transform Infrared (FTIR) spectroscopy serves as a premier, non-destructive analytical technique to objectively differentiate and quantify these tautomers. This guide provides a rigorous comparison of their FTIR absorption bands, the thermodynamic causality behind their shifts, and a self-validating experimental protocol for accurate spectral deconvolution.

Mechanistic Causality: The Drivers of Tautomeric Shift

As a Senior Application Scientist, it is critical to look beyond the spectra and understand the thermodynamic drivers of the system. The tautomerism of 2-(Thiophen-3-yl)pyridin-4(1H)-one is not static; it is an environmentally dependent equilibrium driven by solvent polarity, physical state, and the electronic influence of the thiophene substituent.

  • The Keto Form (Pyridin-4(1H)-one): In the solid state and highly polar solvents (e.g., water, DMSO), the keto form predominates[2]. This is driven by the formation of robust intermolecular hydrogen-bonded polymeric chains (N-H···O=C) and the high dielectric constant of the medium, which stabilizes the zwitterionic resonance structure (pyridinium-4-olate)[3].

  • The Enol Form (Pyridin-4-ol): In the gas phase or non-polar solvents (e.g., cyclohexane, chloroform), the enol form is favored[2]. The causality here is intrinsic thermodynamic stability: the enol form achieves full continuous aromaticity across the pyridine ring, which is energetically favorable when external hydrogen-bonding stabilization is absent[3].

  • Thiophene Ring Influence: The electron-rich thiophene ring at the 2-position extends the π-conjugation of the system. This conjugation slightly lowers the force constant of the C=O bond in the keto form compared to unsubstituted 4-pyridone[4], resulting in a predictable bathochromic shift (lower wavenumber) in the FTIR spectrum.

Tautomerism Keto Keto Form (Lactam) 2-(Thiophen-3-yl)pyridin-4(1H)-one Enol Enol Form (Lactim) 2-(Thiophen-3-yl)pyridin-4-ol Keto->Enol Dynamic Equilibrium FTIR_Keto FTIR Markers: Strong C=O (~1640 cm⁻¹) N-H Stretch (~3150 cm⁻¹) Keto->FTIR_Keto FTIR_Enol FTIR Markers: Broad O-H (~2700 cm⁻¹) C=N Stretch (~1590 cm⁻¹) Enol->FTIR_Enol Polar Polar Solvents / Solid State (Intermolecular H-Bonding) Polar->Keto NonPolar Non-Polar Solvents / Gas Phase (Aromatic Stabilization) NonPolar->Enol

Fig 1. Environmental drivers of 2-(Thiophen-3-yl)pyridin-4(1H)-one tautomerism and FTIR markers.

FTIR Absorption Bands Comparison

The following table synthesizes the quantitative vibrational data used to distinguish the two tautomers. Data is benchmarked against standard 4-pyridone derivatives[1][4].

Vibrational ModeKeto Form (Pyridin-4(1H)-one)Enol Form (Pyridin-4-ol)Diagnostic Significance & Causality
X-H Stretching ~3100 – 3250 cm⁻¹ (N-H)~2500 – 3000 cm⁻¹ (O-H)The enol O-H stretch is exceptionally broad and shifted to lower wavenumbers due to strong, continuous intermolecular O-H···N hydrogen bonding in condensed phases.
C=O Stretching ~1630 – 1660 cm⁻¹ Absent The hallmark of the keto form[2]. The frequency is slightly lower than typical ketones due to the partial single-bond character induced by zwitterionic resonance and thiophene conjugation.
C=N Stretching Absent ~1580 – 1610 cm⁻¹ Confirms the aromatization of the pyridine ring in the enol form.
C=C Stretching ~1540 – 1570 cm⁻¹ ~1500 – 1550 cm⁻¹ Shifts depending on the degree of ring aromaticity.
C-O Stretching Absent ~1200 – 1250 cm⁻¹ Distinct single-bond C-O stretch present only when the hydroxyl group is formed.

Self-Validating Experimental Protocol

A common pitfall in FTIR analysis of tautomers is the misassignment of the highly broadened N-H and O-H stretching bands, which often overlap in the 2500–3300 cm⁻¹ region. To ensure absolute trustworthiness, the following protocol employs a "Chemical Locking" strategy, creating a self-validating system where experimental data is mathematically verified against absolute controls[2].

Step-by-Step Methodology

Step 1: Synthesis of Locked Reference Standards Synthesize the N-methyl (e.g., 1-methyl-2-(thiophen-3-yl)pyridin-4(1H)-one) and O-methyl (e.g., 4-methoxy-2-(thiophen-3-yl)pyridine) derivatives. These molecules cannot tautomerize and serve as absolute ground-truth references for the pure keto and pure enol vibrational states, respectively.

Step 2: Sample Preparation (Variable Environment)

  • Solid State: Disperse 2 mg of the analyte in 200 mg of anhydrous KBr. Press under 10 tons of pressure to form a transparent pellet. (Expected result: Keto form dominates).

  • Solution State: Dissolve the analyte in anhydrous CHCl₃ (non-polar) and anhydrous DMSO (polar) at 0.1 M concentration using NaCl liquid cells with a 0.1 mm path length.

Step 3: Data Acquisition Record spectra using a high-resolution FTIR spectrometer purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference.

  • Parameters: Range: 4000–400 cm⁻¹; Resolution: 2 cm⁻¹; Co-additions: 64 scans; Apodization: Happ-Genzel.

Step 4: Spectral Subtraction and Validation Using spectral analysis software, overlay the wild-type spectrum with the locked N-methyl and O-methyl reference spectra. The wild-type spectrum must be mathematically reconstructable as a linear combination of the two locked references. If residual bands exist after subtracting the scaled reference spectra, it indicates sample impurities or solvent interactions rather than tautomerism.

Workflow Prep 1. Sample Prep (Solid KBr & Solutions) Acq 2. FTIR Acquisition (4000-400 cm⁻¹, 64 scans) Prep->Acq Analyze 4. Spectral Subtraction & Peak Integration Acq->Analyze Lock 3. Tautomer Locking (N-/O-Alkylation Controls) Lock->Analyze Reference Spectra Validate 5. Cross-Validation (Assign C=O vs O-H) Analyze->Validate

Fig 2. Self-validating FTIR experimental workflow using chemically locked reference standards.

References

  • Benchchem. "Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis." Benchchem Tech Support.
  • Benchchem. "Pyridin-4-ol | 108-96-3." Benchchem Executive Summary.
  • National Center for Biotechnology Information (NIH). "4-Hydroxypyridine | C5H5NO | CID 12290." PubChem Database.
  • ACS Publications. "Photo-Induced Partially Aromatized Intramolecular Charge Transfer." Journal of Organic Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Thiophen-3-yl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of novel chemical compounds are paramount, not only for regulatory compliance but as a cornerstone of responsible science. This guide provides a detailed operational plan for the safe handling and disposal of 2-(Thiophen-3-yl)pyridin-4(1H)-one.

In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, this protocol is built upon a conservative assessment of its constituent chemical moieties: the thiophene ring and the pyridinone core. This approach, rooted in established chemical safety principles, ensures that we operate with the highest degree of caution to protect both laboratory personnel and the environment.

Hazard Assessment and Core Principles

The structure of 2-(Thiophen-3-yl)pyridin-4(1H)-one incorporates both a thiophene and a pyridine derivative. Both parent classes of compounds are recognized as hazardous.

  • Thiophene Moiety : Thiophene and its derivatives are generally considered harmful and irritants. They can be harmful if inhaled or swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][2] Thiophene itself is also a highly flammable liquid.[2][3]

  • Pyridinone Moiety : Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4]

Core Directive: Based on this analysis, all waste containing 2-(Thiophen-3-yl)pyridin-4(1H)-one must be classified and handled as hazardous chemical waste . This includes the pure compound, solutions, reaction mixtures, contaminated labware (e.g., pipette tips, chromatography columns), and personal protective equipment (PPE).

Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular solid waste streams. [5][6]

Personal Protective Equipment (PPE)

A rigorous PPE protocol is the first line of defense against accidental exposure. Before beginning any work that will generate waste, ensure the following are in use:

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant splash risk.[7]

  • Hand Protection : Chemical-resistant gloves are required. Given the compound's structure, nitrile gloves (double-gloving is recommended) are a suitable choice. Always consult a glove compatibility chart for the specific solvents in use.[8]

  • Body Protection : A flame-resistant lab coat, fully buttoned, is essential.[8]

  • Respiratory Protection : All handling of the solid compound and its solutions should be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[9]

Step-by-Step Disposal Protocol

The systematic collection and labeling of waste are critical for safe storage and final disposal. The primary method for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2][5]

Step 1: Waste Segregation and Collection Proper segregation prevents dangerous reactions and streamlines the disposal process.

  • Solid Waste : Collect pure 2-(Thiophen-3-yl)pyridin-4(1H)-one, contaminated weigh boats, spatulas, and other disposable solid labware in a dedicated, leak-proof hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[4]

  • Liquid Waste : Collect solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container. Use a glass or compatible plastic bottle with a screw cap.[5] Crucially, do not mix this waste stream with incompatible materials, particularly strong oxidizing agents or strong acids. [9]

  • Contaminated Sharps : Needles, syringes, or glass pipettes contaminated with the compound must be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous chemical waste.

  • Contaminated PPE : Gloves, bench paper, and disposable lab coats should be collected in a designated, clearly labeled hazardous waste bag.[4]

Step 2: Container Labeling Accurate labeling is a regulatory requirement and essential for safety. All waste containers must be clearly labeled with the following information as soon as the first drop of waste is added:[5][9]

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "2-(Thiophen-3-yl)pyridin-4(1H)-one"

  • A list of all other chemical constituents and their approximate percentages (e.g., solvents).

  • The relevant hazard pictograms (e.g., Harmful/Irritant).

  • The accumulation start date (the date the first waste was added).

Step 3: Temporary Storage (Satellite Accumulation Area) Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]

  • The SAA must be a cool, dry, and well-ventilated area, away from heat, direct sunlight, and ignition sources.[5][9]

  • Waste containers must be kept sealed at all times, except when adding waste.[6]

  • Store containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.[6]

  • Ensure incompatible waste streams are physically segregated.

Step 4: Final Disposal Once a waste container is full or you have finished the project, arrange for its disposal.

  • Complete a chemical collection request form as per your institution's protocol.[9]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][6]

Spill Management Protocol

In the event of a spill, prompt and correct action is critical to mitigate hazards.

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated, preferably by working within a fume hood.[5]

    • Wearing full PPE, contain and absorb the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.[5]

    • Using non-sparking tools, carefully collect the absorbed material and any contaminated debris.[2]

    • Place the collected material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

  • Large Spills:

    • Immediately evacuate the area.

    • Alert others and activate any emergency alarms.

    • Contact your institution's EHS or emergency response team immediately.[6]

Data Summary and Workflow

To facilitate quick reference, the key safety and disposal parameters extrapolated from related compounds are summarized below.

ParameterGuidelineSource(s)
Hazard Classification Hazardous Waste; Harmful; Irritant[1][4]
Potential Effects Skin, eye, and respiratory irritation. Harmful if swallowed, inhaled, or in contact with skin.[1][2][4]
Primary Disposal Route Licensed Hazardous Waste Program (e.g., via EHS)[2][5]
Incompatible Materials Strong oxidizing agents, strong acids[9]
Required PPE Safety goggles, chemical-resistant gloves, lab coat[7][8]
Spill Cleanup Material Inert absorbent (e.g., vermiculite, sand)[4]
Disposal Workflow Diagram

The following diagram illustrates the logical process for the safe management and disposal of waste containing 2-(Thiophen-3-yl)pyridin-4(1H)-one.

DisposalWorkflow cluster_main Disposal Protocol for 2-(Thiophen-3-yl)pyridin-4(1H)-one cluster_spill Spill Response Start Generation of Waste (Pure compound, solutions, contaminated materials) Classify Classify as Hazardous Waste Start->Classify Spill Spill Occurs Start->Spill Segregate Segregate Waste Streams (Solid / Liquid / PPE) Classify->Segregate Container Select & Label Container (Chemical name, hazards, date) Segregate->Container Store Store in Satellite Accumulation Area (SAA) (Closed, secondary containment) Container->Store Pickup Request Waste Pickup (Contact EHS or approved contractor) Store->Pickup End Proper Disposal by Authorized Personnel Pickup->End SmallSpill Small Spill Cleanup (Use PPE, absorb, collect as waste) Spill->SmallSpill Small LargeSpill Large Spill Response (Evacuate, contact EHS/Emergency Response) Spill->LargeSpill Large SmallSpill->Container

Caption: Workflow for the safe disposal of 2-(Thiophen-3-yl)pyridin-4(1H)-one.

By adhering to this comprehensive disposal plan, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the highest standards of scientific integrity.

References

  • NextSDS. (n.d.). 2-(thiophen-3-yl)pyridine-4-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Thiophene. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Thiophen-3-yl)pyridin-4(1H)-one

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